molecular formula C8H16ClNO2 B1442738 Methyl 4-methylpiperidine-4-carboxylate hydrochloride CAS No. 949081-43-0

Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B1442738
CAS No.: 949081-43-0
M. Wt: 193.67 g/mol
InChI Key: JWOIOCYCJNBEQY-UHFFFAOYSA-N
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Description

Methyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS 949081-43-0) is a substituted piperidine ester derivative of interest in medicinal chemistry and organic synthesis. The compound has a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol . This molecule features a piperidine ring, a common scaffold in pharmaceuticals, which is functionalized with both a methyl ester group and a methyl substituent at the 4-position . Piperidine derivatives are widely utilized as key building blocks and reactants in the synthesis of more complex molecules. For instance, closely related compounds like methyl piperidine-4-carboxylate are employed as reactants in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation, and in the development of antitubercular agents, aminopyrazine inhibitors, and protein kinase D inhibitors . This suggests that this compound serves as a versatile synthetic intermediate for constructing diverse compound libraries for biological screening. The hydrochloride salt form typically offers improved stability and handling properties compared to the free base. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human consumption or diagnostic applications. Researchers should consult the relevant safety data sheet prior to use. Key hazards include potential harm by inhalation, in contact with skin, and if swallowed . Appropriate personal protective equipment, including lab coats, gloves, and safety goggles, is required, and the material should be handled in a well-ventilated area, preferably a fume hood .

Properties

IUPAC Name

methyl 4-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOIOCYCJNBEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718303
Record name Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949081-43-0
Record name Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1)
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Record name methyl 4-methylpiperidine-4-carboxylate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperidine core, substituted with a methyl group and a methyl carboxylate at the 4-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide offers an in-depth exploration of its chemical properties, a detailed synthesis protocol, characteristic analytical data, and its significant applications in the pharmaceutical industry, particularly in the development of central nervous system (CNS) agents and opioid analgesics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
CAS Number 949081-43-0
Appearance White to off-white solid
Melting Point Not explicitly stated, but expected to be a high-melting solidN/A
Boiling Point Not applicable (decomposes)N/A
Solubility Soluble in water and methanol. Slightly soluble in dichloromethane.
Storage Room temperature, in a dry and well-ventilated place, under an inert atmosphere.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route starts from 1-methylpiperidine-4-carboxylic acid hydrochloride.

Experimental Protocol: Esterification of 1-Methylpiperidine-4-carboxylic acid hydrochloride

This procedure details the conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrochloric acid (gas or concentrated solution)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution or add a catalytic amount of concentrated sulfuric acid. The use of thionyl chloride is often preferred as it reacts with any residual water and the byproducts (SO₂ and HCl) are gaseous, which simplifies the work-up.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (typically 60-65 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and cool in an ice bath. Carefully add a saturated solution of sodium carbonate or another suitable base until the pH is basic (pH 8-9). Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x 5 volumes).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 4-methylpiperidine-4-carboxylate as a free base.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol and the addition of thionyl chloride are crucial to drive the Fischer esterification equilibrium towards the product by removing water.

  • Acid Catalyst: The reaction is acid-catalyzed. Thionyl chloride serves as both a dehydrating agent and a source of HCl in situ.

  • Basification: Neutralization with a base is necessary to deprotonate the piperidine nitrogen and the carboxylic acid, allowing for the extraction of the free base ester into an organic solvent.

  • Salt Formation: The final product is often isolated as the hydrochloride salt to improve its stability and handling properties as a solid.

Synthesis_Workflow cluster_reaction Esterification cluster_workup Work-up & Purification start 1-Methylpiperidine-4-carboxylic acid HCl reaction Reflux (2-4h) start->reaction reagents Methanol (anhydrous) Thionyl Chloride reagents->reaction evaporation Solvent Evaporation reaction->evaporation neutralization Neutralization (Na2CO3) & Extraction (DCM) evaporation->neutralization drying Drying (MgSO4) neutralization->drying salt_formation HCl Salt Formation drying->salt_formation purification Filtration & Drying salt_formation->purification end end purification->end Methyl 4-methylpiperidine-4-carboxylate HCl

Synthesis Workflow Diagram

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, methyl piperidine-4-carboxylate hydrochloride, the following characteristic chemical shifts (δ) are observed in CD₃OD: a singlet for the methyl ester protons (~3.73 ppm), multiplets for the piperidine ring protons (ranging from ~1.89 to ~3.44 ppm), and a peak for the N-H proton (which may be broad and its position can vary).[1]

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Expected signals would include a peak for the carbonyl carbon of the ester (~175 ppm), the methoxy carbon (~52 ppm), the quaternary carbon at the 4-position, and several peaks for the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. Key characteristic absorption bands would include:

  • A strong C=O stretching vibration for the ester group around 1730-1750 cm⁻¹.

  • C-O stretching vibrations for the ester group in the region of 1000-1300 cm⁻¹.

  • N-H stretching vibrations for the protonated amine in the range of 2400-2800 cm⁻¹ (broad).

  • C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the free base, the molecular ion peak (M⁺) would be observed. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would typically show a peak corresponding to the protonated molecule [M+H]⁺, where M is the mass of the free base. Common fragmentation patterns for piperidine derivatives involve the loss of substituents and cleavage of the piperidine ring.[2]

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents, primarily due to the prevalence of the piperidine scaffold in centrally active drugs.

Precursor for Opioid Analgesics

The 4-substituted piperidine moiety is a core structural feature of many potent opioid analgesics, such as fentanyl and its analogs.[3][4] The introduction of the methyl group at the 4-position can influence the pharmacological properties of the final compound, including its potency, selectivity for opioid receptor subtypes (mu, delta, kappa), and its pharmacokinetic profile.[5] While direct synthesis of fentanyl from this specific precursor is not the primary route, it serves as a crucial starting material for novel analogs with potentially improved therapeutic windows.

Synthesis of Central Nervous System (CNS) Agents

The piperidine ring is a common motif in drugs targeting the CNS. This compound can be utilized in the synthesis of compounds with potential applications in treating a range of neurological and psychiatric disorders. The ester functionality can be readily converted to other functional groups, such as amides or alcohols, allowing for the introduction of diverse pharmacophores.

Applications cluster_pharma Pharmaceutical Applications main_compound Methyl 4-methylpiperidine-4-carboxylate HCl opioids Opioid Analgesics main_compound->opioids Precursor for Novel Analogs cns_agents CNS Agents main_compound->cns_agents Versatile Scaffold potency potency opioids->potency Modulation of Potency & Selectivity functionalization functionalization cns_agents->functionalization Functional Group Interconversion

Key Application Areas

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Irritant: Causes skin and serious eye irritation.[6]

  • Respiratory Irritant: May cause respiratory irritation.[6]

  • Harmful: May be harmful if swallowed.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Avoid inhalation of dust.[6]

  • Avoid contact with skin and eyes.[6]

  • In case of contact, immediately flush the affected area with plenty of water.[7]

  • Store in a tightly sealed container in a dry and cool place.[7]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex and biologically active molecules. Its well-defined structure and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its successful application in the discovery of new therapeutics.

References

  • ChemBK. This compound. [Link]

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Manallack, D. T., et al. (2013). The significance of piperidines in drug design.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3019446, Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. [Link]

  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153.
  • Colvin, L. A., & Fallon, M. T. (2010). Opioid-induced constipation: a major gut-related effect of opioid analgesics. Supportive Care in Cancer, 18(2), 191-199.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institutes of Health. Opioid Analgesics. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Palmer, P. P., & Miller, R. J. (2013). Current and emerging therapies for the treatment of neuropathic pain. Trends in pharmacological sciences, 34(11), 639–649.
  • van der Schier, R., et al. (2014). The 4-anilidopiperidine scaffold in medicinal chemistry. Future medicinal chemistry, 6(11), 1259–1293.

Sources

Synthesis of Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a valuable synthetic intermediate in the field of medicinal chemistry. As a substituted piperidine, it belongs to a class of heterocyclic compounds that are ubiquitous in pharmaceuticals, recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] The specific 4,4-disubstitution pattern provides a unique three-dimensional vector for molecular elaboration, making it a key building block in the development of novel therapeutics, including analgesics and other central nervous system agents.[2]

This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the rationale for strategic decisions in the synthetic design, and the practical considerations for execution in a research or drug development laboratory. The chosen pathway emphasizes efficiency, the use of readily available starting materials, and the application of standard, reliable organic transformations.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule suggests several potential pathways. The final product is a hydrochloride salt of a secondary amine, which points to an acid-mediated deprotection as the final synthetic step. The core challenge lies in the construction of the quaternary center at the C4 position of the piperidine ring.

retrosynthesis target Methyl 4-methylpiperidine-4-carboxylate HCl intermediate1 N-Boc-Methyl 4-methylpiperidine-4-carboxylate target->intermediate1 Deprotection / Salt Formation intermediate2 N-Boc-Methyl piperidine-4-carboxylate intermediate1->intermediate2 α-Methylation intermediate3 N-Boc-piperidine-4-carboxylic acid intermediate2->intermediate3 Esterification starting_material Piperidine-4-carboxylic acid intermediate3->starting_material N-Protection (Boc)

Caption: Retrosynthetic approach for the target compound.

Two primary strategies were considered:

  • Carboxylation of 4-methylpiperidine: This route would begin with 4-methylpiperidine, which can be synthesized via the hydrogenation of 4-methylpyridine.[3][4] However, the direct carboxylation of the C4 position is challenging and lacks regioselectivity.

  • α-Alkylation of a piperidine-4-carboxylate derivative: This is a more controlled and widely applicable strategy. It involves the use of a pre-existing piperidine-4-carboxylate scaffold, where the nitrogen is protected to prevent side reactions. The key step is the deprotonation of the α-carbon (C4) to form an enolate, which is then alkylated with a methylating agent.

This guide will detail the second strategy due to its superior control and higher yields. The use of a tert-butoxycarbonyl (Boc) group for nitrogen protection is selected for its stability under the basic conditions of alkylation and its facile removal under acidic conditions, which conveniently yields the final hydrochloride salt.

Part 1: Synthesis of the Key Intermediate: N-Boc-Methyl piperidine-4-carboxylate

The synthesis begins with the protection of commercially available piperidine-4-carboxylic acid, followed by esterification. While these steps can be performed in either order, protecting the nitrogen first is often advantageous to improve solubility in organic solvents and prevent side reactions during the esterification process. The esterification is then carried out to form the methyl ester required for the subsequent enolate chemistry.

Principle and Rationale
  • N-Protection: The piperidine nitrogen is a nucleophilic and basic site. Protecting it with an electron-withdrawing Boc group prevents it from interfering with the base-mediated α-alkylation step later in the sequence.

  • Esterification: The carboxylic acid must be converted to an ester to facilitate the formation of a stable enolate at the α-carbon. The methyl ester is chosen for its simplicity and ease of formation. Fischer-Speier esterification, using an acid catalyst in methanol, is a classic and effective method.[5] Alternatively, for milder conditions, alkylation of the carboxylate with iodomethane or esterification using trimethylsilyldiazomethane can be employed.[6]

Detailed Experimental Protocol: Esterification of N-Boc-piperidine-4-carboxylic acid

This protocol details the esterification using iodomethane, a common and effective laboratory method.[6]

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.0 equivalent).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add iodomethane (1.2 equivalents) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the aqueous solution with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield N-Boc-methyl piperidine-4-carboxylate as a colorless oil.

Part 2: α-Methylation of the Piperidine Ring

This is the crucial step where the quaternary carbon center is constructed. It relies on the principles of enolate chemistry, where a strong, non-nucleophilic base is used to selectively deprotonate the carbon alpha to the ester carbonyl group.

Principle and Rationale

The hydrogen atom at the C4 position of N-Boc-methyl piperidine-4-carboxylate is weakly acidic due to the electron-withdrawing effect of the adjacent ester group. A strong base, such as Lithium Diisopropylamide (LDA), is required to quantitatively deprotonate this position and form the corresponding lithium enolate. LDA is ideal for this purpose as its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group itself. The resulting enolate is a potent carbon nucleophile that readily reacts with an electrophile like methyl iodide in an Sₙ2 reaction to form the C-C bond.

Mechanism of α-Methylation

methylation_mechanism sub N-Boc-Methyl piperidine-4-carboxylate H enolate Lithium Enolate Intermediate sub->enolate Deprotonation lda LDA lda->enolate product N-Boc-Methyl 4-methylpiperidine-4-carboxylate enolate->product SN2 Attack mei CH₃-I mei->product li_salt LiI product->li_salt deprotection_mechanism sub N-Boc-protected amine protonated Protonated carbamate sub->protonated + H⁺ hcl HCl intermediate Carbamic acid intermediate protonated->intermediate Loss of tert-butyl cation product Amine Hydrochloride intermediate->product Decarboxylation co2 CO₂ intermediate->co2 tbutyl tert-butyl cation

Sources

An In-depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS 949081-43-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its rigid scaffold and functional group handles make it an attractive starting material for the synthesis of complex molecular architectures, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, potential applications, and essential safety and handling information. The content herein is designed to empower researchers with the technical insights necessary to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a piperidine derivative characterized by a methyl group and a methyl carboxylate group at the 4-position of the piperidine ring. It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

PropertyValueSource
CAS Number 949081-43-0[1][2][3]
Molecular Formula C₈H₁₆ClNO₂[1][2][3]
Molecular Weight 193.67 g/mol [4]
Canonical SMILES CC1(CCNCC1)C(=O)OC.Cl[1][4]
InChIKey JWOIOCYCJNBEQY-UHFFFAOYSA-N[1]
Appearance White to off-white solid (predicted)
Storage Sealed in a dry place at room temperature[5]

The Strategic Importance in Medicinal Chemistry

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a quaternary center, as seen in this compound, offers several advantages in drug design:

  • Increased Metabolic Stability: The presence of the methyl group at the 4-position can sterically hinder enzymatic degradation, potentially leading to an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The methyl and carboxylate groups can be further functionalized to fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Vectorial Exit into Unexplored Chemical Space: The rigid, three-dimensional nature of the piperidine ring allows for precise orientation of substituents, enabling the exploration of novel interactions with biological targets.

While specific applications for this compound are not extensively documented in publicly available literature, the core "4-methyl-4-carboxymethyl-piperidine" scaffold is of significant interest in the development of:

  • Analgesics: The 4-anilidopiperidine scaffold is a cornerstone of potent opioid analgesics like fentanyl and its analogs. The 4,4-disubstituted pattern is a key feature in some of these molecules.[4][6]

  • CNS-active Agents: Piperidine derivatives are frequently employed in the design of drugs targeting a variety of CNS receptors and transporters due to their ability to cross the blood-brain barrier.

  • Dopamine Receptor Ligands: Research into novel piperidine scaffolds has shown promise in developing antagonists for dopamine receptors, which are implicated in various neurological and psychiatric disorders.[7]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

G A 1-Boc-4-piperidone B tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate A->B  Strecker Reaction (e.g., KCN, MeNH2.HCl) C 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid B->C  Hydrolysis (e.g., H2SO4, H2O) D Methyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate C->D  Esterification (e.g., MeOH, H2SO4 or SOCl2) E This compound D->E  Boc Deprotection / Salt Formation (e.g., HCl in Dioxane or MeOH)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate (Strecker Reaction)

  • Rationale: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from a ketone, an amine, and cyanide. In this modified version, a ketone is reacted with a cyanide source and an amine salt.

  • Procedure:

    • To a solution of 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol, add potassium cyanide (1.2 equivalents) and methylamine hydrochloride (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel.

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (Hydrolysis)

  • Rationale: Acid-catalyzed hydrolysis of the nitrile provides the corresponding carboxylic acid. Concentrated sulfuric acid is often effective for this transformation.

  • Procedure:

    • Carefully add the nitrile from Step 1 to an excess of concentrated sulfuric acid, maintaining a low temperature (e.g., 0 °C).

    • Allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully pour it onto ice.

    • Adjust the pH of the aqueous solution to be acidic (pH 3-4) with a strong base (e.g., NaOH) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (Esterification)

  • Rationale: Fischer esterification is a straightforward method for converting a carboxylic acid to a methyl ester using methanol in the presence of a catalytic amount of strong acid.

  • Procedure:

    • Suspend the carboxylic acid from Step 2 in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

    • Heat the mixture to reflux for several hours until the starting material is consumed.

    • Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the methyl ester.

Step 4: Synthesis of this compound (Boc Deprotection and Salt Formation)

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. Using hydrochloric acid not only removes the protecting group but also forms the desired hydrochloride salt in situ.

  • Procedure:

    • Dissolve the Boc-protected ester from Step 3 in a suitable solvent such as dioxane, methanol, or ethyl acetate.

    • Add a solution of hydrochloric acid (e.g., 4M in dioxane or a saturated solution in methanol) in excess.

    • Stir the mixture at room temperature for 1-4 hours. The product will often precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. While a full dataset is not publicly available, the following techniques are standard for this type of molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group at the 4-position, and the methyl ester group. The integration of these signals should correspond to the number of protons in the molecule. A ¹H NMR spectrum for this compound is noted to be available from commercial suppliers.[8]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all eight carbon atoms in the molecule, with distinct chemical shifts for the quaternary carbon, the carbonyl carbon of the ester, and the carbons of the piperidine ring and methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base (157.11 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and C-H stretches of the aliphatic portions of the molecule.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Classification: It is classified as harmful (Xn) and is harmful if swallowed (R22). It may also cause irritation to the skin, eyes, and respiratory system.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5]

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed synthetic and application data in the public domain is sparse, its structural features suggest significant potential in the field of medicinal chemistry, particularly for CNS-active agents. This guide provides a solid foundation of its chemical properties, a plausible synthetic strategy, and essential handling information to aid researchers in their scientific pursuits. Further investigation into the utility of this compound is warranted and is likely to yield valuable insights in the development of new chemical entities.

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Spectroscopic data of Methyl 4-methylpiperidine-4-carboxylate hydrochloride (¹H NMR, ¹³C NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a key building block, its structural integrity is paramount for the successful synthesis of more complex pharmaceutical agents. Accurate and comprehensive characterization of this compound is therefore essential. This technical guide provides a detailed analysis of the spectroscopic data of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document, intended for researchers and drug development professionals, offers not just the data, but also the underlying principles and experimental considerations for each technique.

The structural confirmation of this compound relies on the synergistic interpretation of data from these diverse analytical methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity.

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques Structure Methyl 4-methylpiperidine-4-carboxylate Hydrochloride H_NMR ¹H NMR Structure->H_NMR Proton Environment C_NMR ¹³C NMR Structure->C_NMR Carbon Skeleton MS Mass Spec Structure->MS Molecular Weight & Fragmentation IR IR Spec Structure->IR Functional Groups

Caption: Interconnectivity of Spectroscopic Techniques for Structural Elucidation.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. For this compound, the spectrum provides key information about the number of unique proton environments, their chemical shifts, spin-spin coupling, and integration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic N-H protons.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Reference: The residual solvent peak is used as an internal standard (e.g., D₂O at ~4.79 ppm).

Data Interpretation and Discussion

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the methyl ester, the C4-methyl group, and the piperidine ring protons. Due to the hydrochloride form, the amine is protonated, leading to a downfield shift of the adjacent protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.75Singlet3H-OCH₃ (Ester methyl)
~3.40 - 3.20Multiplet4H-CH₂-N⁺H₂-CH₂ (Piperidine C2, C6)
~2.20 - 2.00Multiplet4H-CH₂-C-CH₂ (Piperidine C3, C5)
~1.35Singlet3H-C-CH₃ (C4-methyl)

Note: The N⁺H₂ protons are often broad and may exchange with D₂O, rendering them invisible or as a very broad signal.

The singlet at approximately 3.75 ppm is characteristic of the three equivalent protons of the methyl ester group. The singlet at around 1.35 ppm corresponds to the three protons of the methyl group at the C4 position. The piperidine ring protons at the C2 and C6 positions are expected to be deshielded and appear as a multiplet between 3.20 and 3.40 ppm due to their proximity to the positively charged nitrogen atom. The protons at the C3 and C5 positions will appear as a multiplet further upfield, between 2.00 and 2.20 ppm. The integration of these signals will confirm the relative number of protons in each environment. A ¹H NMR spectrum image is available from ChemicalBook for reference[1].

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: A 100 MHz or higher ¹³C NMR spectrometer.

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Number of Scans: 512-2048 scans are often necessary to achieve a good signal-to-noise ratio.

    • Reference: The solvent peak is used as an internal standard (e.g., Methanol-d₄ at 49.0 ppm).

Data Interpretation and Discussion

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Chemical Shift (ppm)Assignment
~175C=O (Ester carbonyl)
~53-OCH₃ (Ester methyl)
~45-CH₂-N⁺H₂-CH₂ (Piperidine C2, C6)
~42C4 (Quaternary carbon)
~33-CH₂-C-CH₂ (Piperidine C3, C5)
~22-C-CH₃ (C4-methyl)

The most downfield signal, around 175 ppm, is characteristic of the ester carbonyl carbon. The methyl ester carbon (-OCH₃) will appear around 53 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) are expected at approximately 45 ppm. The quaternary carbon at C4 will be observed around 42 ppm. The piperidine carbons at C3 and C5 will resonate at about 33 ppm, and the C4-methyl carbon will appear at the most upfield position, around 22 ppm. These assignments can be confirmed by comparison with data from similar structures, such as 4-methylpiperidine[2] and ethyl 4-piperidinecarboxylate[3].

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and gaining further structural insights.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, pre-charged molecule. Electron ionization (EI) can also be used, though it may lead to more extensive fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Data Interpretation and Discussion

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺. The molecular formula of the free base is C₈H₁₅NO₂.

  • Molecular Weight of Free Base: 157.11 g/mol

  • Expected [M+H]⁺: m/z = 158.12

The fragmentation pattern will depend on the ionization energy. Common fragmentation pathways for piperidine derivatives involve the loss of substituents and cleavage of the piperidine ring.

G M+H+ (m/z 158) M+H+ (m/z 158) Loss of -OCH3 (m/z 127) Loss of -OCH3 (m/z 127) M+H+ (m/z 158)->Loss of -OCH3 (m/z 127) Loss of -COOCH3 (m/z 99) Loss of -COOCH3 (m/z 99) M+H+ (m/z 158)->Loss of -COOCH3 (m/z 99) Further Fragmentation Further Fragmentation Loss of -COOCH3 (m/z 99)->Further Fragmentation

Caption: Predicted ESI-MS Fragmentation Pathway.

A key fragmentation would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z 127. Another significant fragmentation would be the loss of the entire carbomethoxy group (-COOCH₃) to yield an ion at m/z 99, which corresponds to the 4-methyl-piperidine cation. This fragmentation is particularly useful for confirming the core structure. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight[4]. The free base has one nitrogen and a molecular weight of 157, which is consistent with this rule.

IV. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or from a thin film deposited on a salt plate (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Discussion

The IR spectrum of this compound will display characteristic absorption bands for the ester, the secondary ammonium salt, and the alkyl groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000 - 2700N⁺-H stretchSecondary Ammonium Salt
~2950 - 2850C-H stretchAlkyl (CH₃, CH₂)
~1735C=O stretchEster
~1250 - 1050C-O stretchEster

The broad absorption in the region of 3000-2700 cm⁻¹ is characteristic of the N⁺-H stretching vibrations of the secondary ammonium salt. The sharp peaks between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups. A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the C=O stretch of the aliphatic ester[5]. The C-O stretching vibrations of the ester group will appear as one or two strong bands in the 1250-1050 cm⁻¹ region[6]. The IR spectrum of the related compound 4-methylpiperidine hydrochloride can provide a useful comparison for the piperidine ring vibrations[7].

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating system for its structural confirmation. The ¹H and ¹³C NMR data elucidate the precise proton and carbon framework, while mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. The IR spectrum confirms the presence of key functional groups. The congruence of the data obtained from these orthogonal techniques provides a high degree of confidence in the identity and purity of this important synthetic intermediate, which is crucial for its application in research and drug development.

References

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An In-depth Technical Guide to the Solubility of Methyl 4-methylpiperidine-4-carboxylate Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS No: 949081-43-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document establishes a robust predicted solubility profile based on fundamental thermodynamic principles and analysis of its structural components. We delve into the physicochemical properties of the molecule, the theoretical underpinnings of its dissolution in various solvent classes, and the practical implications for laboratory applications such as reaction chemistry, purification, and formulation. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data tailored to their specific needs.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences every stage of the pharmaceutical lifecycle, from the ease of synthesis and purification to the formulation of the final dosage form and its ultimate bioavailability. This compound, with its piperidine core, is a valuable building block in the synthesis of a wide range of therapeutic agents. An in-depth understanding of its solubility in common laboratory solvents is therefore not merely academic but a critical prerequisite for efficient process development, optimization, and scale-up.

This guide is structured to provide both a theoretical foundation and practical, actionable insights for researchers, scientists, and drug development professionals. We will first deconstruct the molecule to understand how its functional groups govern its interactions with different solvents. Subsequently, a predicted solubility profile across a spectrum of common laboratory solvents will be presented. Finally, a detailed experimental protocol for solubility determination is provided to enable researchers to validate and quantify these predictions in their own laboratory settings.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility behavior.

PropertyValueSource(s)
CAS Number 949081-43-0[1][2]
Molecular Formula C₈H₁₆ClNO₂[1][2]
Molar Mass 193.67 g/mol [1][2]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Structure
Chemical structure of this compound

Theoretical Framework for Solubility

The dissolution of a crystalline solid, such as this compound, in a solvent is a complex thermodynamic process. It can be conceptualized as the sum of two main energy contributions: the energy required to break the crystal lattice (lattice energy) and the energy released when the solute molecules are solvated by the solvent molecules (solvation energy).[3][4]

For dissolution to be favorable, the Gibbs free energy change (ΔG) of the process must be negative. This is governed by the equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy of solution (the difference between lattice energy and solvation energy), T is the temperature, and ΔS is the entropy change.[3][4]

The structure of this compound dictates its interaction with different solvents:

  • Ionic Hydrochloride: The presence of the hydrochloride salt of the tertiary amine introduces a strong ionic character to the molecule. This allows for strong ion-dipole interactions with polar solvents, particularly water and alcohols.[5][6]

  • Ester Group: The methyl ester group (-COOCH₃) is polar and can act as a hydrogen bond acceptor. This contributes to its solubility in polar aprotic and protic solvents.

  • Piperidine Ring and Methyl Group: The core piperidine ring and the methyl group are nonpolar and will have more favorable interactions with nonpolar solvents.

The overall solubility will be a balance of these competing interactions.

The Influence of pH

For an amine hydrochloride, pH is a critical determinant of solubility in aqueous media. The molecule exists in equilibrium between its protonated (ionic) and free base (neutral) forms. In acidic to neutral conditions, the protonated, more polar form will predominate, leading to higher aqueous solubility. As the pH becomes more basic, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.

The Common Ion Effect

When dissolving a hydrochloride salt in a solvent that already contains chloride ions (e.g., hydrochloric acid or a buffer containing NaCl), the solubility of the salt can be suppressed.[7][8][9][10] This is due to Le Châtelier's principle, where the presence of a common ion (Cl⁻) shifts the dissolution equilibrium back towards the solid, undissolved salt.[8][10]

Predicted Solubility Profile

While precise quantitative data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on the principles of "like dissolves like" and the analysis of the molecule's functional groups.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic hydrochloride and polar ester group can form strong hydrogen bonds and ion-dipole interactions with these solvents, overcoming the lattice energy.[5][6]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThese solvents have large dipole moments and can effectively solvate the ionic portion of the molecule. The absence of acidic protons prevents deprotonation of the amine salt.
Acetone, Ethyl AcetateLow to ModerateWhile polar, these solvents are less effective at solvating the ionic salt compared to DMF or DMSO.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low to InsolubleThe large energy penalty of solvating the ionic hydrochloride salt in a nonpolar environment makes dissolution unfavorable. The nonpolar parts of the molecule are insufficient to overcome this.
Chlorinated Dichloromethane (DCM), ChloroformLowThese solvents have a moderate polarity but are poor hydrogen bond donors, making them less effective at solvating the hydrochloride salt.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The Shake-Flask method is a widely accepted technique for determining equilibrium solubility.[11][12][13][14]

Workflow for Equilibrium Solubility Determination

Caption: Shake-Flask method for solubility determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DCM, THF, toluene)

  • Analytical balance

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • Validated HPLC-UV or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise, known volume of each test solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Practical Implications and Applications

Recrystallization for Purification

Solubility data is fundamental for developing effective recrystallization protocols to purify crude this compound.[15][16][17][18][19] The ideal single-solvent recrystallization system is one where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[15][17] Based on the predicted profile, polar protic solvents like ethanol or isopropanol are promising candidates.

Alternatively, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid, inducing crystallization. A potential system could be methanol (good solvent) and diethyl ether (poor solvent).

Reaction Solvent Selection

The choice of solvent for reactions involving this intermediate will depend on the solubility of all reactants and the nature of the reaction. Its high solubility in polar protic solvents may be advantageous for certain reactions, but the reactivity of these solvents (e.g., as nucleophiles) must be considered. Polar aprotic solvents like DMF or acetonitrile may offer a good balance of solubility and inertness for many transformations.

Conclusion

Crucially, this guide provides a detailed, self-validating experimental protocol for the determination of equilibrium solubility, empowering researchers to generate the precise data required for their specific applications. A thorough understanding and experimental determination of solubility are indispensable for the efficient synthesis, purification, and formulation of this important pharmaceutical intermediate, ultimately contributing to the streamlined development of novel therapeutics.

References

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  • PubMed. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • YouTube. (2023, October 22). 9 2 Thermodynamics of Dissolution of Salt in Water. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Effect of chloride ion on dissolution of different salt forms of haloperidol. Retrieved from [Link]

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A Comprehensive Technical Guide to the Stability and Storage of Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for Methyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS No: 949081-43-0). As a crucial building block in pharmaceutical synthesis, understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its integrity, purity, and performance in downstream applications. This document synthesizes empirical data and established chemical principles to provide a framework for maintaining the long-term viability of this compound.

Physicochemical Profile

This compound is a white to off-white solid.[1] Its structure, featuring a methyl ester and a piperidine ring protonated as a hydrochloride salt, dictates its stability and handling requirements. The hydrochloride form is often utilized to enhance stability and solubility compared to the free base.[2]

A summary of its key properties is presented below:

PropertyValueSource(s)
Molecular Formula C₈H₁₆ClNO₂[3]
Molecular Weight 193.67 g/mol [3]
Appearance White to off-white solid[1]
Recommended Storage Room Temperature, sealed in dry[1]
Solubility Slightly soluble in water[4]

Chemical Stability and Potential Degradation Pathways

The molecular architecture of this compound presents two primary loci for potential degradation: the methyl ester functional group and the tertiary amine within the piperidine ring. Understanding these vulnerabilities is the cornerstone of designing effective stability-indicating methods and storage protocols.

The most probable degradation pathways include:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly in the presence of moisture, which can be accelerated by acidic or basic conditions. This reaction would yield 4-methylpiperidine-4-carboxylic acid and methanol. The hydrochloride salt form can create a slightly acidic microenvironment when dissolved in water, which may influence the rate of hydrolysis.

  • Oxidation: The tertiary amine of the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[5] This pathway is particularly relevant in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[5]

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can provide the energy needed to initiate various degradation reactions, potentially including decarboxylation or more complex molecular rearrangements.[5]

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photolytic degradation, often through radical-mediated mechanisms.[5]

The following diagram illustrates the primary potential degradation pathways for this molecule.

G parent Methyl 4-methylpiperidine-4-carboxylate HCl hydrolysis_prod 4-Methylpiperidine-4-carboxylic Acid parent->hydrolysis_prod Hydrolysis (H₂O, Acid/Base) oxidation_prod N-Oxide Derivative parent->oxidation_prod Oxidation (e.g., H₂O₂) thermal_prod Thermal Degradants parent->thermal_prod Thermal Stress (Heat)

Caption: Potential degradation pathways for the target compound.

Recommended Storage, Handling, and Incompatibilities

To mitigate the degradation risks outlined above, strict adherence to proper storage and handling protocols is essential. The following conditions are recommended to preserve the chemical integrity of this compound.

ConditionRecommendationRationale
Temperature Store at Room Temperature.[1][6] For long-term storage, consider storage in a freezer under -20°C.[7]Prevents acceleration of thermal degradation pathways.
Atmosphere Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere.[9]Minimizes exposure to atmospheric moisture and oxygen, which can drive hydrolysis and oxidation, respectively.
Moisture Protect from moisture.[9] The compound should be stored in a dry environment.The hydrochloride salt can be hygroscopic, and absorbed water can act as a reactant for ester hydrolysis.
Light Keep in a dark place.[7]Protects the compound from photolytic degradation.
Handling Handle in accordance with good industrial hygiene and safety practices.[9] Use adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]Ensures operator safety and prevents contamination of the material.
Incompatibilities Strong oxidizing agents.[4][8]Prevents oxidative degradation of the tertiary amine.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a critical experiment to identify likely degradation products, understand degradation pathways, and establish the specificity of a stability-indicating analytical method.[10][11] This process involves subjecting the compound to conditions more severe than accelerated stability testing.[10]

The workflow for a comprehensive forced degradation study is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound in Suitable Solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 24h) prep->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT, 8h) prep->oxidative thermal Thermal Stress (Solid & Solution, 80°C, 48h) prep->thermal analysis Analyze Stressed & Control Samples by Stability-Indicating HPLC-UV acid->analysis base->analysis oxidative->analysis thermal->analysis characterization Characterize Degradants (LC-MS, NMR) analysis->characterization

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Control Sample: Dilute an aliquot of the stock solution to the target analytical concentration and analyze immediately. This serves as the unstressed (t=0) control.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at room temperature for 24 hours.[5] At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.[5] At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.[5] Withdraw aliquots at time points and dilute for analysis.

  • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 80°C for 48 hours.[5] After the stress period, cool the samples, dissolve the solid, and dilute both for analysis.

  • Photolytic Degradation: Expose both solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.[5] Shield a control sample from light to serve as a baseline.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[12][13] A typical starting point would be a C18 reversed-phase column with a gradient mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) and UV detection. The method must be able to separate the parent peak from all degradation product peaks.[13]

Data Summary and Interpretation

The results from the forced degradation study provide a quantitative measure of the compound's stability under various stress conditions. The data should be tabulated to compare the extent of degradation.

Hypothetical Forced Degradation Data:

Stress ConditionIncubation Time% Degradation of Parent CompoundMajor Degradation Products Observed
0.1 M HCl24 hours~5-10%Peak corresponding to hydrolyzed acid
0.1 M NaOH24 hours> 50%Peak corresponding to hydrolyzed acid
3% H₂O₂8 hours~15-25%Peak corresponding to N-oxide
Thermal (80°C)48 hours< 5%Minor, unidentified peaks
Photolytic (ICH Q1B)-< 2%Negligible degradation

This data is illustrative and serves as an example.

Interpretation: The hypothetical data suggests that the compound is most susceptible to base-catalyzed hydrolysis and, to a lesser extent, oxidation. It exhibits good stability against thermal and photolytic stress. This information is invaluable for predicting potential stability issues during formulation, synthesis, and long-term storage.

Conclusion

This compound demonstrates good stability when stored under appropriate conditions. Its primary liabilities are hydrolysis of the ester group, particularly under basic conditions, and oxidation of the piperidine nitrogen. By adhering to the recommended storage protocols—specifically, keeping the compound in a cool, dry, dark place in a tightly sealed container under an inert atmosphere—researchers can ensure its purity and reliability for scientific applications. The implementation of forced degradation studies is a critical step in developing robust analytical methods and gaining a comprehensive understanding of the molecule's stability profile.

References

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An In-Depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate hydrochloride: A Cornerstone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Piperidine Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the piperidine moiety stands as a privileged scaffold, present in a vast array of pharmaceuticals and biologically active compounds. Its conformational rigidity and ability to engage in crucial hydrogen bonding interactions make it an ideal framework for designing ligands that target complex biological systems. Within this important class of heterocycles, Methyl 4-methylpiperidine-4-carboxylate hydrochloride emerges as a particularly valuable and versatile building block.

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple cataloging of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into its synthesis, reactivity, and strategic application. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Compound Profile and Physicochemical Characteristics

This compound is a quaternary carbon-centered piperidine derivative. The hydrochloride salt form enhances its stability and shelf-life, rendering it a convenient precursor for a multitude of synthetic transformations. The presence of a secondary amine, a sterically hindered C4-quaternary center, and a modifiable ester functional group provides three distinct points for chemical elaboration, making it a powerful tool for generating molecular diversity.

Table 1: Physicochemical and Safety Data

PropertyValueSource
Chemical Name This compoundChemBK[1]
CAS Number 949081-43-0ChemBK[1]
Molecular Formula C₈H₁₆ClNO₂PubChem[2][3]
Molecular Weight 193.67 g/mol PubChem[2][3]
Appearance White to off-white solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in water and polar organic solvents like methanol.N/A
Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. The compound is classified as an irritant.[4]

  • Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures :

    • Use only in a well-ventilated area, preferably a chemical fume hood.[5][6]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

    • Avoid breathing dust or aerosols.[5]

    • In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Keep away from strong oxidizing agents and strong acids.[5]

Synthesis of the Core Scaffold

The preparation of substituted piperidines is a foundational task in medicinal chemistry. While various routes exist, a common and reliable method for synthesizing the parent compound, Methyl 1-methylpiperidine-4-carboxylate, involves the direct esterification of the corresponding carboxylic acid.

Key Synthetic Pathway: Esterification

The most straightforward synthesis involves the esterification of 1-methylpiperidine-4-carboxylic acid hydrochloride (also known as 1-methylisonipecotic acid hydrochloride). The choice of thionyl chloride (SOCl₂) as the esterification agent is deliberate; it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is then readily attacked by the methanol solvent to form the desired methyl ester. The reaction also produces gaseous byproducts (SO₂ and HCl), which drive the equilibrium towards the product.

G cluster_synthesis Synthetic Workflow: Esterification start 1-Methylpiperidine-4-carboxylic acid hydrochloride reagents Methanol (Solvent/Reagent) Thionyl Chloride (Esterification Agent) start->reagents Add SOCl₂ dropwise at -10°C intermediate Acyl Chloride Intermediate (in situ) reagents->intermediate Formation product Methyl 1-methylpiperidine-4-carboxylate intermediate->product Nucleophilic attack by MeOH workup Basic Workup (e.g., Na₂CO₃) Extraction product->workup Neutralization & Isolation

Caption: Workflow for the synthesis of methyl 1-methylpiperidine-4-carboxylate.

Detailed Experimental Protocol: Synthesis from 1-Methylisonipecotic Acid Hydrochloride

This protocol is adapted from established procedures for the esterification of piperidine carboxylic acids.[7]

Objective: To synthesize Methyl 1-methylpiperidine-4-carboxylate.

Materials:

  • 1-Methylisonipecotic acid hydrochloride (178.64 g, 1.0 mol)

  • Methanol (350 mL)

  • Thionyl chloride (112.8 mL, 1.55 mol)

  • Sodium carbonate (solid)

  • Methylene chloride (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylisonipecotic acid hydrochloride in methanol.

  • Cooling: Cool the solution to -10°C using an ice-salt bath. This cooling is critical to control the exothermic reaction between thionyl chloride and methanol.

  • Reagent Addition: Add thionyl chloride dropwise to the stirred solution over a period of 1 hour, ensuring the temperature remains below -5°C.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 40°C. Maintain this temperature for 2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the solution and carefully neutralize it to approximately pH 8 by the portion-wise addition of solid sodium carbonate. Be cautious as this will cause gas evolution (CO₂).

  • Extraction: Extract the aqueous mixture with methylene chloride (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the product.

Expected Outcome: This procedure typically yields Methyl 1-methylpiperidine-4-carboxylate as a clear liquid with a yield of approximately 87%.[7] The product can be confirmed by spectroscopic methods such as IR (disappearance of broad O-H stretch, appearance of C=O ester stretch) and NMR.

Core Reactions and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile scaffold. The secondary amine and the ester group are orthogonal handles that can be manipulated selectively to build molecular complexity.

G cluster_reactions Key Synthetic Transformations cluster_products Derivative Scaffolds start Methyl 4-methylpiperidine- 4-carboxylate HCl n_alkylation N-Alkylation / Arylation (R-X, Base) start->n_alkylation Free-basing hydrolysis Ester Hydrolysis (NaOH or LiOH) start->hydrolysis reduction Ester Reduction (LiAlH₄) start->reduction transester Transesterification (R'-OH, Acid/Base cat.) start->transester n_product N-Substituted Piperidines n_alkylation->n_product acid_product Piperidine-4-carboxylic Acid hydrolysis->acid_product alcohol_product 4-(Hydroxymethyl)piperidine reduction->alcohol_product ester_product Alternative Esters transester->ester_product

Caption: Major reaction pathways for Methyl 4-methylpiperidine-4-carboxylate.

N-Alkylation and N-Arylation

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in substitution reactions. After neutralization of the hydrochloride salt (free-basing) with a suitable base (e.g., triethylamine, potassium carbonate), the resulting free amine can be reacted with a wide range of electrophiles.

  • Mechanism: This is a classic Sₙ2 reaction. The choice of a non-nucleophilic base is crucial to prevent competition with the amine. Solvents like acetonitrile, DMF, or THF are commonly employed.

  • Applications: This reaction is fundamental for introducing diverse side chains, which is a key strategy in tuning the pharmacological properties of drug candidates. For instance, N-alkylation is a critical step in the synthesis of many opioid analgesics like pethidine and fentanyl analogues, where specific N-substituents are required for receptor affinity and activity.[8][9]

General Protocol for N-Alkylation:

  • Suspend this compound (1.0 eq) in acetonitrile.

  • Add a base such as potassium carbonate (2.5 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography or distillation.

Manipulation of the Ester Functional Group

The methyl ester at the C4 position is a versatile handle for further functionalization.

Saponification of the methyl ester to the corresponding carboxylic acid is a common and vital transformation. This is typically achieved under basic conditions using sodium hydroxide or lithium hydroxide, followed by acidic workup.[10]

  • Causality: The resulting carboxylic acid is a key intermediate for forming amide bonds via coupling reactions (e.g., with EDC or HATU), which significantly expands the accessible chemical space. Many potent bioactive molecules feature an amide linkage at this position.

  • Protocol Insight: Using a mixture of water and a co-solvent like methanol or THF ensures the solubility of both the ester starting material and the hydroxide reagent.[10] The reaction is typically heated to drive it to completion.

Detailed Protocol for Ester Hydrolysis:

  • Dissolve Methyl 4-methylpiperidine-4-carboxylate (or its N-substituted derivative) (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with concentrated HCl.

  • A precipitate of the carboxylic acid product may form and can be collected by filtration. If no precipitate forms, extract the product with an organic solvent like ethyl acetate.

  • Dry and concentrate the organic extracts to yield the carboxylic acid.

The ester can be reduced to the corresponding 4-(hydroxymethyl)-4-methylpiperidine derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Synthetic Value: This transformation converts the electron-withdrawing ester into a nucleophilic primary alcohol. This alcohol can then be used in etherification reactions, converted to a leaving group for substitution, or oxidized to an aldehyde, opening up a completely different set of synthetic possibilities.

Application in the Synthesis of Opioid Analgesics

The 4-substituted piperidine core is the defining feature of the pethidine (meperidine) and fentanyl families of potent opioid analgesics.[8][9] Methyl 4-methylpiperidine-4-carboxylate and its close chemical relatives are direct precursors in the synthesis of these medically important compounds.

  • Pethidine Synthesis: Pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) is a well-known opioid analgesic.[8] The synthesis involves creating the 4-phenyl-4-cyano piperidine intermediate, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification. While not a direct use of the title compound, the structural similarity highlights the importance of this substitution pattern.

  • Fentanyl Analogues: Fentanyl and its analogues are powerful synthetic opioids.[11] Their synthesis often relies on precursors like N-substituted 4-anilinopiperidines. The carboxylic acid derived from Methyl 4-methylpiperidine-4-carboxylate can be coupled with aniline derivatives to construct the core of these molecules, demonstrating the building block's direct relevance in creating complex pharmaceutical agents.[12][13]

G cluster_opioid Role in Opioid Synthesis start Methyl 4-methylpiperidine- 4-carboxylate HCl step1 1. Hydrolysis to Acid 2. N-Substitution (e.g., phenethyl group) start->step1 intermediate N-Phenethyl-4-methyl- piperidine-4-carboxylic acid step1->intermediate step2 Amide Coupling (Aniline, EDC/HATU) intermediate->step2 product Fentanyl Analogue Core Structure step2->product

Caption: Conceptual pathway to Fentanyl analogues.

Conclusion: A Foundational Tool for Innovation

This compound is more than just a chemical reagent; it is a strategic building block that provides an efficient entry point into the vast and pharmacologically rich chemical space of substituted piperidines. Its well-defined reactive sites, coupled with straightforward and scalable synthetic protocols, make it an indispensable tool for medicinal chemists. By understanding the principles behind its synthesis and reactivity, researchers can leverage this scaffold to design and create the next generation of therapeutics, from potent analgesics to novel agents targeting a wide range of diseases.

References

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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Methylpiperidine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methylpiperidine carboxylate core is a privileged scaffold in modern medicinal chemistry, most famously embodied by the psychostimulant methylphenidate. This guide provides a comprehensive technical overview of the discovery, history, and scientific evolution of this important class of compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the seminal synthetic methodologies, elucidates the nuanced mechanism of action at the dopamine and norepinephrine transporters, and explores the critical structure-activity relationships that have guided the development of analogues. Through detailed protocols, quantitative data analysis, and visual diagrams, this guide aims to provide a deep, actionable understanding of the methylpiperidine carboxylate landscape.

Genesis of a Scaffold: The Serendipitous Discovery of Methylphenidate

The story of methylpiperidine carboxylates is inextricably linked to the pioneering work of the Swiss pharmaceutical company Ciba (now Novartis). In 1944, chemist Leandro Panizzon synthesized methyl α-phenyl-2-piperidineacetate, a novel compound that would later be known as methylphenidate.[1][2] The initial synthesis was born out of systematic research into piperidine derivatives, which had already shown promise as central nervous system stimulants.[3]

The anecdotal history of its discovery adds a human element to the scientific narrative. Panizzon is said to have tested the compound on his wife, Marguerite, whose nickname was Rita.[1] An avid tennis player, she reported enhanced performance on the court after taking the substance.[1] In a nod to this personal trial, Panizzon named the compound Ritalin.[1]

While synthesized in 1944, the stimulating properties of methylphenidate were not formally described until 1954.[3] Following this, Ciba patented an improved manufacturing process in the United States in 1950 (U.S. Patent 2,507,631) and the drug was patented under the trade name Ritalin in 1954 for treating psychological disorders.[3][4] It received FDA approval in 1955 and was initially marketed for conditions such as fatigue and depression.[4]

The Art of Synthesis: From Racemic Mixtures to Stereoselective Purity

The chemical architecture of methylphenidate, featuring two chiral centers, results in four possible stereoisomers. The therapeutic activity is primarily attributed to the (d)-threo-enantiomer.[5] Consequently, the evolution of synthetic methodologies has been a journey from the production of racemic mixtures to highly stereoselective syntheses.

The Classical Panizzon Synthesis (Racemic)

The original synthesis developed by Panizzon provided a mixture of diastereomers.[6] This foundational method involves a multi-step process that laid the groundwork for future refinements.

Conceptual Workflow of the Panizzon Synthesis

Panizzon_Synthesis cluster_0 Step 1: Arylation cluster_1 Step 2: Hydrolysis & Esterification cluster_2 Step 3: Reduction Benzyl_cyanide Benzyl Cyanide Phenyl_pyridyl_acetonitrile Phenyl-(2-pyridyl)-acetonitrile Benzyl_cyanide->Phenyl_pyridyl_acetonitrile Na-amide 2_Chloropyridine 2-Chloropyridine 2_Chloropyridine->Phenyl_pyridyl_acetonitrile Phenyl_pyridyl_acetic_acid_methyl_ester Phenyl-(2-pyridyl)-acetic acid methyl ester Phenyl_pyridyl_acetonitrile->Phenyl_pyridyl_acetic_acid_methyl_ester Acid Hydrolysis, Methanol Methylphenidate_mixture Methylphenidate (Diastereomeric Mixture) Phenyl_pyridyl_acetic_acid_methyl_ester->Methylphenidate_mixture H2, Pt catalyst

Caption: Conceptual workflow of the original Panizzon synthesis of methylphenidate.

Modern Stereoselective Synthesis: A Detailed Protocol

The demand for the enantiomerically pure (d)-threo-methylphenidate has driven the development of sophisticated stereoselective synthetic routes. One such method utilizes a rhodium catalyst to achieve high diastereoselectivity and enantioselectivity.

Experimental Protocol: Enantioselective Synthesis of (d)-threo-Methylphenidate

This protocol is a representative example of a modern approach to synthesizing the active enantiomer of methylphenidate.

  • Preparation of the Catalyst and Reaction Setup:

    • In an oven-dried flask equipped with a magnetic stir bar and a septum, add 2.3 mg (2.51 µmol) of the chiral rhodium catalyst, Rh₂(5R-MEPY)₄.

    • To the flask, add 0.35 mL of N-butoxycarbonyl piperidine (N-Boc-piperidine) and degas the solution.

    • Add an equal volume (0.35 mL) of freshly distilled cyclohexane.

    • Heat the reaction mixture to 50°C.

  • Diazo Compound Addition:

    • Over a period of 4 hours, slowly inject a solution of 70.4 mg of methyl 2-diazo-2-phenylacetate into the reaction mixture. Maintain the temperature at 50°C throughout the addition.

  • Reaction Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to cool to room temperature (approximately 20-25°C).

    • Filter the cooled reaction mixture through a short column of silica gel to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(d)-threo-methylphenidate as an oil.

  • Deprotection to Yield Methylphenidate Hydrochloride:

    • Cool a flask containing 4.0 mL of methanol to 0°C.

    • Bubble hydrogen chloride (HCl) gas through the cooled methanol for approximately 15 minutes to create a saturated solution.

    • Dissolve the crude N-Boc-(d)-threo-methylphenidate in 2.2 mL of methanol and add this solution to the acidified methanol at 0°C.

    • Stir the mixture at 0°C for 30 minutes.

    • Concentrate the reaction mixture in vacuo.

    • Triturate the resulting residue with ethyl acetate to precipitate the hydrochloride salt.

    • Wash the resulting white solid with diethyl ether to yield pure (d)-threo-methylphenidate hydrochloride.[7]

Mechanism of Action: A Tale of Two Transporters

Methylphenidate exerts its therapeutic effects by acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[8] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[8][9] This amplification of dopaminergic and noradrenergic signaling is particularly significant in the prefrontal cortex and striatum, brain regions crucial for attention, executive function, and motivation.[8]

The interaction of methylphenidate with the dopamine transporter is key to its efficacy. By blocking the reuptake of dopamine, methylphenidate enhances the phasic dopamine signals that are thought to be important for attention and cognitive control.[5]

Diagram of Methylphenidate's Mechanism of Action at the Dopamine Transporter

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_neurotransmitter Dopamine Dopamine_vesicle->Dopamine_neurotransmitter Release DAT Dopamine Transporter (DAT) Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Dopamine_neurotransmitter->DAT Dopamine_receptor Dopamine Receptor Dopamine_neurotransmitter->Dopamine_receptor Binding

Caption: Methylphenidate blocks the dopamine transporter (DAT), preventing dopamine reuptake.

Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity

The methylpiperidine carboxylate scaffold has proven to be highly amenable to chemical modification, allowing for a detailed exploration of its structure-activity relationship (SAR). These studies have been crucial in understanding the key structural features required for potent and selective inhibition of DAT and NET.

Key SAR Insights:

  • Stereochemistry is Critical: The threo diastereomer is significantly more active than the erythro isomer. Within the threo pair, the (d)-enantiomer possesses the vast majority of the pharmacological activity.[5]

  • Phenyl Ring Substitution:

    • Substitution at the para position of the phenyl ring is generally well-tolerated and can increase affinity for the DAT. Halogen substituents (e.g., bromo, iodo) and methoxy groups have been shown to be favorable.[10]

    • Meta substitution can also enhance DAT affinity.[10]

    • Ortho substitution, however, typically leads to a significant decrease in binding affinity, likely due to steric hindrance.[10]

  • Piperidine Ring Modification: N-methylation of the piperidine ring results in a considerable reduction in affinity for the DAT.[10]

  • Ester Modification: The methyl ester can be replaced with other small alkyl esters, with varying effects on potency and duration of action.

Table 1: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Binding Affinities (Kᵢ, nM) of Selected Methylphenidate Analogues

CompoundPhenyl Ring SubstitutionDAT Kᵢ (nM)NET Kᵢ (nM)
(dl)-threo-MethylphenidateUnsubstituted13183
(p-Bromo)-MPH4-Bromo4542
(p-Iodo)-MPH4-Iodo6555
(p-Methoxy)-MPH4-Methoxy11095
(p-Hydroxy)-MPH4-Hydroxy250210
(m-Bromo)-MPH3-Bromo5850
(o-Bromo)-MPH2-Bromo>10,000>10,000
(N-Methyl)-MPHUnsubstituted1,2001,500

Data compiled from multiple sources. Absolute values may vary between studies.[10][11][12]

Modern Applications and Future Horizons

Methylphenidate remains a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[8] The development of various formulations, from immediate-release to extended-release and transdermal patches, has allowed for more tailored therapeutic regimens.

The methylpiperidine carboxylate scaffold continues to be a fertile ground for drug discovery. Current research is focused on:

  • Developing analogues with improved pharmacokinetic profiles: This includes longer half-lives to allow for once-daily dosing and reduced abuse potential.

  • Designing compounds with greater selectivity: Fine-tuning the structure to achieve higher selectivity for DAT over NET, or vice versa, could lead to therapies with fewer side effects.

  • Exploring novel therapeutic applications: The modulatory effects of these compounds on the dopaminergic and noradrenergic systems suggest potential applications in other neurological and psychiatric disorders.

Conclusion

From its serendipitous discovery in the 1940s to its current status as a cornerstone of ADHD treatment, the journey of methylpiperidine carboxylate compounds is a testament to the power of medicinal chemistry. The continuous refinement of synthetic methodologies, a deepening understanding of the mechanism of action, and detailed SAR studies have transformed a simple scaffold into a versatile platform for drug development. As research continues to unravel the complexities of the central nervous system, the methylpiperidine carboxylate core is poised to remain a significant contributor to the advancement of neuroscience and therapeutics.

References

  • Schweri, M. M., Deutsch, H. M., & Gruszecka-Kowalik, E. (1995). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Journal of medicinal chemistry, 38(25), 4788–4795. [Link]

  • Pathy, K. S., Subramanyam, C. S., & Reddy, Y. T. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. [Link]

  • Winkler, J. D., Axten, J. M., & Krim, L. (2015). A process for the preparation of methylphenidate hydrochloride and its intermediates thereof. U.S.
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  • Prashad, M., Kim, H. Y., & Lu, Y. (2001). Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Advanced Synthesis & Catalysis, 343(5), 379-392. [Link]

  • Axten, J. M., & Winkler, J. D. (2010). Synthesis of methylphenidate and analogs thereof.
  • Axten, J. M., Krim, L., Kung, H. F., & Winkler, J. D. (1998). A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues. The Journal of Organic Chemistry, 63(26), 9624–9625. [Link]

  • Davies, H. M. L., Hopper, D. W., & Hansen, T. (2004). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Bioorganic & Medicinal Chemistry Letters, 14(7), 1799-1802. [Link]

  • Panizzon, L., & Hartmann, M. (1950). Pyridine and piperidine compounds and process of making same. U.S.
  • Ban, T. A. (2013). Methylphenidate. INHN. [Link]

  • Axten, J. M., Ivy, R., Krim, L., & Winkler, J. D. (1999). Enantioselective Synthesis of d-threo-Methylphenidate. Journal of the American Chemical Society, 121(27), 6511–6512. [Link]

  • Reddy, B. C., & et al. (2014). Efficient method for enantioselective synthesis of dexmethylphenidate hydrochloride (Focalin®). Organic Chemistry: An Indian Journal, 10(10), 389-394. [Link]

  • Whirl-Carrillo, M., & et al. (2021). Methylphenidate Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Schweri, M. M., & et al. (2002). Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs. Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535. [Link]

  • Reddit user Merinicus. (2016). how is methylphenidate synthesized? [Reddit post]. r/chemhelp. [Link]

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  • Le News. (2019, August 23). Swiss fact: Ritalin was invented in Switzerland. Le News. [Link]

  • Whirl-Carrillo, M., & et al. (2021). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 31(8), 173-182. [Link]

  • American Chemical Society. (2010, May 25). Methylphenidate. Molecule of the Week. [Link]

  • Whirl-Carrillo, M., & et al. (2021). Methylphenidate Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Gatley, S. J., & et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry, 18(21), 7434-7444. [Link]

  • Deutsch, H. M., & et al. (2010). 2d quantitative structure activity relationship modeling of methylphenidate analogues using algorithm and partial least square regression. New Jersey Institute of Technology Digital Commons. [Link]

  • Davies, H. M. L., & et al. (2004). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. ResearchGate. [Link]

  • Volkow, N. D., & et al. (2002). Mechanism of action of methylphenidate: insights from PET imaging studies. Journal of Attention Disorders, 6(1_suppl), 31-43. [Link]

  • Gatley, S. J., & et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. ResearchGate. [Link]

  • Russowsky, D., & da Silveira Neto, B. A. (2003). A concise and stereoselective synthesis of (+/−)-erythro-methylphenidate. Tetrahedron Letters, 44(14), 2923-2926. [Link]

  • Russowsky, D., & da Silveira Neto, B. A. (2003). A concise and stereoselective synthesis of (+/−)- erythro-methylphenidate. R Discovery. [Link]

  • Ciaffoni, L., & et al. (2018). Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi. [Link]

  • Dias, L. C., & de Piloto Fernandes, D. (2007). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. Synthetic Communications, 38(8), 1312-1316. [Link]

  • Panizzon, L. (1944). La preparazione di piridil‐ e piperidil‐arilacetonitrili e di alcuni prodotti di trasformazione (Parte Ia). Helvetica Chimica Acta, 27(1), 1748-1756. [Link]

  • Liu, G., & et al. (2012). [R,R]-methylphenidate intermediate and analogue thereof and their synthesis and application.
  • Sun Pharmaceutical Industries Ltd. (2005). An improved manufacturing process for methylphenidate and intermediates thereof.

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A Comprehensive Technical Guide to the Safe Handling of Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for Methyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS No. 949081-43-0). As a specialized chemical intermediate, its safe management in a laboratory setting is paramount to ensuring the well-being of personnel and the integrity of research outcomes. This document moves beyond a standard safety data sheet to offer a deeper understanding of the "why" behind the recommended procedures, grounded in the chemical properties of piperidine derivatives and hydrochloride salts.

Chemical and Physical Identity

This compound is a piperidine derivative, a class of compounds that form the core of many pharmaceuticals and are valued for their versatile reactivity. The hydrochloride salt form generally enhances stability and solubility in aqueous media. A clear understanding of its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 949081-43-0[1][2]
Molecular Formula C₈H₁₆ClNO₂[1][2]
Molar Mass 193.67 g/mol [1]
Physical Form White to Yellow Solid[3]
Storage Temperature Room Temperature[1][3]

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this specific compound is not extensively published, the known hazards of similar piperidine derivatives and hydrochloride salts provide a strong basis for a precautionary approach. The primary risks are associated with its irritant and potentially harmful properties.[1]

Primary Hazards:

  • Skin Irritation: Piperidine compounds can be irritating to the skin, causing redness, itching, and inflammation upon contact. Prolonged exposure can lead to more severe dermatitis.

  • Serious Eye Damage/Irritation: As with many chemical compounds, and particularly hydrochloride salts, contact with the eyes can cause significant irritation or damage.[4]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[1]

The hydrochloride component can contribute to the compound's corrosive nature, especially in the presence of moisture.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background levels of airborne contaminants.[8][9]

  • Safety Shower and Eyewash Station: These must be readily accessible and regularly tested.[9][10][11]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.[7]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile) and change them immediately if they become contaminated.[12][13] Always inspect gloves for integrity before use.

    • Lab Coat: A full-sleeved lab coat should be worn and kept fastened.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12][13]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and maintaining the chemical's purity.

Handling:

  • Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[12]

  • Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[4]

  • Grounding: For larger quantities, grounding and bonding may be necessary to prevent static discharge, which can be an ignition source for some piperidine derivatives.[8][11]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[8][13]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[7][8][14]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[7][15]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[8]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety. All personnel should be familiar with these procedures.

First Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[16]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, or absorb liquids with an inert material (e.g., vermiculite, sand).[8][14]

  • Collection: Place the spilled material into a suitable, labeled container for hazardous waste disposal.[7][8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.[5][6]

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Classification: Dispose of this compound as hazardous chemical waste.

  • Containers: Use designated, properly labeled, and sealed containers for chemical waste. Do not mix with other incompatible waste streams.

  • Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow Visualization

The following diagrams illustrate key workflows for handling and responding to incidents involving this compound.

HandlingWorkflow Figure 1: Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Don Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Transport Container to Fume Hood C->D E Weigh/Dispense Compound D->E F Prepare Solution or Reaction E->F G Securely Close Container F->G H Decontaminate Work Area G->H I Dispose of Waste in Labeled Container H->I J Remove PPE I->J K Wash Hands Thoroughly J->K EmergencyResponse Figure 2: Emergency Response Logic cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Incident Occurs skin Skin Contact: Rinse with water for 15+ min start->skin eye Eye Contact: Flush with eyewash for 15+ min start->eye inhale Inhalation: Move to fresh air start->inhale spill_size Assess Spill Size start->spill_size seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhale->seek_medical small_spill Small Spill: Contain, Absorb, Collect for Disposal spill_size->small_spill < 1 L large_spill Large Spill: Evacuate Area spill_size->large_spill > 1 L notify_ehs Notify EHS/Emergency Response large_spill->notify_ehs

Caption: Figure 2: Emergency Response Logic

References

  • Penta Chemicals. (2024, May 7). Safety Data Sheet for Piperidine. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). Retrieved from [Link]

  • University of California. (n.d.). Standard Operating Procedure for Hydrochloric Acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its ability to adopt a stable, chair-like three-dimensional structure that can be strategically functionalized to optimize interactions with biological targets. Understanding the precise molecular geometry and conformational preferences of piperidine derivatives is therefore paramount for rational drug design and development.

This technical guide provides a comprehensive examination of Methyl 4-methylpiperidine-4-carboxylate hydrochloride, a substituted piperidine derivative of interest to researchers in synthetic and medicinal chemistry. We will delve into its structural features, explore the subtle interplay of forces that govern its conformational landscape, and outline the key experimental and computational methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's stereochemical properties.

Molecular Structure Analysis

This compound possesses a six-membered saturated heterocyclic ring with two substituents, a methyl group and a methyl carboxylate group, attached to the same carbon atom (C4). The ring nitrogen is protonated, forming a hydrochloride salt.

Key Structural Features:

  • Piperidinium Ring: The core is a piperidine ring which, due to the protonated amine, is more accurately described as a piperidinium cation. This positive charge significantly influences the molecule's electronic properties and intermolecular interactions.

  • Quaternary C4 Carbon: The carbon at position 4 is a quaternary center, geminally substituted with a methyl (-CH₃) group and a methyl carboxylate (-C(O)OCH₃) group. This substitution pattern locks the relative positions of these two groups.

  • Chloride Counter-ion: The presence of the chloride anion (Cl⁻) balances the positive charge of the piperidinium ring, playing a crucial role in the solid-state packing and influencing solubility in various solvents.

The fundamental structure is depicted below:

Chemical Formula: C₈H₁₆ClNO₂ Molecular Weight: 193.67 g/mol [3] InChI Key: JWOIOCYCJNBEQY-UHFFFAOYSA-N[3][4]

Conformational Analysis: A Dynamic Perspective

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional shape. The piperidine ring is not planar; it predominantly adopts a chair conformation to minimize angular and torsional strain, a principle it shares with cyclohexane.[1][2]

Piperidine Ring Interconversion

The piperidine ring can exist in two primary chair conformations that rapidly interconvert via a process known as ring flipping. In this equilibrium, substituents that are in an axial position in one chair form become equatorial in the other, and vice versa.

For this compound, the key conformational question revolves around the orientation of the substituents on the C4 carbon. Because both the methyl and methyl carboxylate groups are attached to the same carbon, one will be in an axial position while the other is equatorial in any given chair conformation. The energy difference between these two chair forms dictates the conformational preference.

Caption: Chair-chair interconversion for Methyl 4-methylpiperidine-4-carboxylate.

Generally, bulkier groups prefer the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. In this case, the methyl carboxylate group is larger than the methyl group, suggesting that Conformer B , with the methyl carboxylate group in the equatorial position, is likely the more stable and thus more populated conformer at equilibrium.

Influence of the N-H Proton and Solvent

The conformation of the N-H bond itself (axial vs. equatorial) is also a critical factor. In the gas phase, the equatorial N-H conformation is generally more stable.[2] However, in polar solvents, the axial conformer can be stabilized through better solvation and intermolecular interactions.[2] The interplay of steric and electronic effects, including electrostatic interactions and hyperconjugation, ultimately determines the final conformational behavior.[5][6]

Experimental and Computational Characterization

A combination of experimental techniques and computational modeling is essential for a complete understanding of the molecule's structure and dynamics.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the conformational dynamics of molecules in solution.

  • ¹H NMR Spectroscopy: The chemical shifts and, more importantly, the coupling constants (J-values) between adjacent protons provide direct insight into their dihedral angles. In a chair conformation, a large coupling constant (typically 10-13 Hz) is observed between two adjacent axial protons (Jₐₐ), while smaller couplings are seen for axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) interactions. By analyzing these couplings, the dominant chair conformation and the orientation of substituents can be determined.[8]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the piperidine ring are also sensitive to the conformation.

Table 1: Representative ¹H NMR Data

Signal Description Interpretation
Singlet 3H, -OCH₃ Protons of the methyl ester group.
Singlet 3H, -CH₃ Protons of the methyl group at C4.
Multiplets 8H, ring protons Protons at C2, C3, C5, and C6 of the piperidine ring. The complexity arises from axial/equatorial splitting and coupling.
Broad Singlet 1H, N⁺-H The proton on the nitrogen, often broadened by exchange.

(Note: Specific chemical shifts can vary based on the solvent used. This is a generalized interpretation based on available data for the compound[4] and related structures.)

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsional angles, revealing the preferred conformation and the intermolecular interactions (e.g., hydrogen bonding involving the N-H group and the chloride ion) that stabilize the crystal lattice. While this provides a static picture, it is an invaluable reference point for understanding the lowest energy conformation.[9]

Computational Modeling

Theoretical studies, particularly using Density Functional Theory (DFT), are indispensable for complementing experimental data.[5]

Key Applications:

  • Conformer Energy Calculation: DFT methods can accurately calculate the relative free energies (ΔG) of different possible conformations (chair, twist-boat, etc.), predicting the most stable isomer.[7][10]

  • Geometry Optimization: The bond lengths, angles, and dihedrals of each conformer can be optimized to find the lowest energy structure.

  • NMR Prediction: Computational tools can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structure and conformation.[7]

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through various routes. A common and reliable method involves the esterification of the corresponding carboxylic acid precursor followed by salt formation.

Protocol: Synthesis via Fischer Esterification

This protocol outlines a general procedure starting from 4-methylpiperidine-4-carboxylic acid.

Materials:

  • 4-methylpiperidine-4-carboxylic acid

  • Methanol (reagent grade, anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl Acetate

  • Reaction flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Acid Catalyst Addition: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Causality Note: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the esterification and also forms the final hydrochloride salt. This is often more efficient than bubbling HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add diethyl ether or ethyl acetate to the concentrated residue to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white solid under vacuum to yield this compound.

Caption: A typical experimental workflow for synthesis.

Conclusion

The molecular structure and conformational behavior of this compound are governed by the classic principles of stereochemistry applied to six-membered rings. The molecule predominantly exists in a chair conformation, with a likely preference for the conformer that places the bulkier methyl carboxylate group in the equatorial position. The protonated nitrogen atom plays a key role, influencing the molecule's electronic character and participating in crucial intermolecular interactions. A synergistic approach combining high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling provides the most comprehensive understanding of its structural and dynamic properties, which is essential for its application in drug discovery and development.

References

  • A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Deriv
  • Kuhak, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • This compound(949081-43-0) 1H NMR spectrum. ChemicalBook.
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025).
  • The conformational preferences of fluorinated piperidine derivatives... (n.d.).
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega.
  • Methyl piperidine-4-carboxyl
  • Crystal structures of two chiral piperidine derivatives. (2015).
  • Piperidine. (n.d.). Wikipedia.
  • Synthesis of methyl 1-methylpiperidine-4-carboxyl
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences.
  • This compound 949081-43-0 wiki. (n.d.). Molbase.

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A Technical Guide to Sourcing and Quality Evaluation of Methyl 4-methylpiperidine-4-carboxylate hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Methyl 4-methylpiperidine-4-carboxylate hydrochloride in Modern Drug Discovery

This compound (CAS No. 949081-43-0) is a pivotal heterocyclic building block in the synthesis of complex molecular architectures for drug discovery and development.[1] Its substituted piperidine scaffold is a common motif in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS).[2] The precise incorporation of this moiety can significantly influence the pharmacological properties of a drug candidate, including its potency, selectivity, and pharmacokinetic profile.

Given its strategic importance, the quality and purity of this compound are of paramount importance. The presence of impurities can lead to unforeseen side reactions, impact the yield and purity of subsequent synthetic steps, and potentially introduce confounding variables in biological assays. This guide provides an in-depth overview of commercially available sources for this critical reagent and outlines a comprehensive, self-validating analytical workflow for its quality assessment upon receipt, ensuring the integrity and reproducibility of your research.

Commercial Sourcing: A Comparative Overview

A number of chemical suppliers offer this compound, typically for research and development purposes. While most suppliers indicate a purity of ≥98%, it is crucial for the discerning scientist to look beyond this headline figure and consider the available technical documentation and support.

SupplierProduct NumberStated PurityAvailabilityTechnical Documentation
Angene Chemical AG00IL76InquireStockBasic Properties, GHS Info[3]
BLD Pharm 949081-43-0InquireStockNMR, HPLC, LC-MS, UPLC data available upon request[4]
Matrix Scientific 081430InquireStockSDS, Basic Properties
Parchem -InquireStockBasic Properties[5]
Biosynth ZMB08143InquireStockBasic Properties, For Research Use Only statement

Note: The availability and stated purity from suppliers can change. It is always recommended to contact the supplier directly for the most up-to-date information and to request a lot-specific Certificate of Analysis (CoA).

In-House Quality Control: A Proactive Approach to Ensuring Reagent Integrity

Upon receiving a shipment of this compound, it is prudent to perform in-house quality control to verify its identity and purity. This not only validates the supplier's claims but also provides a baseline for the material's stability over time. The following is a recommended analytical workflow.

Analytical Workflow Figure 1: Recommended Analytical Workflow for Quality Control cluster_0 Initial Assessment cluster_1 Structural Confirmation & Purity cluster_2 Further Characterization (Optional) Visual_Inspection Visual Inspection (Appearance, Color) Solubility_Test Solubility Testing (e.g., Water, Methanol) Visual_Inspection->Solubility_Test NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Solubility_Test->NMR_Spectroscopy HPLC_Analysis RP-HPLC-UV/MS (Purity Assessment) NMR_Spectroscopy->HPLC_Analysis Water_Content Karl Fischer Titration (Water Content) HPLC_Analysis->Water_Content Elemental_Analysis Elemental Analysis (CHN) HPLC_Analysis->Elemental_Analysis Decision Meets Specifications? HPLC_Analysis->Decision Start Receipt of Material Start->Visual_Inspection End_Use Release for Use in Synthesis Decision->End_Use Yes End_Reject Reject Lot / Contact Supplier Decision->End_Reject No

Caption: A comprehensive workflow for the quality control of incoming this compound.

Experimental Protocols

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).

  • ¹H NMR Spectroscopy:

    • Expected Signals: The ¹H NMR spectrum should be consistent with the structure of this compound. Key expected signals include a singlet for the methyl ester protons, a singlet for the C4-methyl protons, and multiplets for the piperidine ring protons. The integration of these signals should correspond to the number of protons in each environment.[6]

    • Interpretation: The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule. Any significant unassigned peaks may indicate the presence of impurities.

  • ¹³C NMR Spectroscopy:

    • Expected Signals: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. Expected signals include those for the carbonyl carbon of the ester, the quaternary carbon at the 4-position, the methyl ester carbon, the C4-methyl carbon, and the carbons of the piperidine ring.[7]

    • Interpretation: The chemical shifts of the carbon signals provide further confirmation of the molecular structure.

Sources

Methodological & Application

Application Notes and Protocols for N-Alkylation of Methyl 4-Methylpiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry

The piperidine scaffold is a ubiquitous and privileged structure in modern drug discovery, forming the core of numerous approved therapeutic agents. The nitrogen atom within this heterocyclic system offers a prime handle for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile. N-alkylation, the introduction of an alkyl group onto this nitrogen, is a fundamental and powerful strategy to modulate properties such as receptor affinity, selectivity, solubility, and metabolic stability. This application note provides a comprehensive guide to the N-alkylation of methyl 4-methylpiperidine-4-carboxylate hydrochloride, a versatile building block in pharmaceutical synthesis. We will explore two robust and widely employed methodologies: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate the efficient and successful synthesis of N-substituted piperidine derivatives.

Underlying Chemical Principles: A Tale of Two Mechanisms

The N-alkylation of a secondary amine, such as the piperidine nitrogen in our starting material, can be approached through two primary mechanistic pathways. The choice of method often depends on the nature of the desired alkyl substituent and the overall chemical functionality of the molecule.

1. Direct N-Alkylation via Nucleophilic Substitution (SN2)

This classical approach involves the reaction of the amine with an alkyl halide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A critical consideration for our starting material, this compound, is that the piperidine nitrogen is protonated and therefore non-nucleophilic. Consequently, the addition of a base is essential to deprotonate the ammonium salt and liberate the free amine, which can then participate in the SN2 reaction.

The choice of base is paramount to the success of this reaction. An ideal base should be strong enough to deprotonate the piperidinium ion but not so nucleophilic that it competes with the piperidine for the alkyl halide. Common bases for this purpose include inorganic carbonates (e.g., K₂CO₃) and non-nucleophilic organic amines (e.g., triethylamine, diisopropylethylamine).

2. N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and often milder alternative to direct alkylation. This one-pot procedure involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the N-alkylated amine. A key advantage of this method is the reduced risk of over-alkylation, a common side reaction in direct alkylation where the product amine reacts further with the alkyl halide to form a quaternary ammonium salt.

For reductive amination, the choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.

Visualizing the Synthetic Pathways

cluster_0 Direct N-Alkylation cluster_1 Reductive Amination start_direct Methyl 4-methylpiperidine-4-carboxylate HCl free_amine Free Amine start_direct->free_amine Base (e.g., Et3N, K2CO3) product_direct N-Alkyl Piperidine Derivative free_amine->product_direct Alkyl Halide (R-X) start_reductive Methyl 4-methylpiperidine-4-carboxylate HCl iminium_ion Iminium Ion start_reductive->iminium_ion Aldehyde/Ketone (R-CHO/R-CO-R') product_reductive N-Alkyl Piperidine Derivative iminium_ion->product_reductive Reducing Agent (e.g., NaBH(OAc)3)

Caption: Comparative workflow of direct N-alkylation and reductive amination.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the N-benzylation of this compound using benzyl bromide and triethylamine as the base.

Materials:

  • This compound

  • Benzyl bromide

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the starting material in methanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (2.0-3.0 eq) followed by the dropwise addition of benzyl bromide (1.1-1.2 eq). The molar ratio of methyl 4-piperidinecarboxylate hydrochloride, benzyl bromide, and triethylamine can be optimized, with a suggested starting point of 1:1.2:2.5.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time is typically 4-12 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[1]

    • To the residue, add water and extract with ethyl acetate (3 x volume of the aqueous layer).[1]

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-methylpiperidine-4-carboxylate.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol provides a general procedure for the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Free Amine Generation: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane. Add triethylamine (1.1 eq) or potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30-60 minutes to generate the free amine.

  • Imine Formation: To the stirred suspension, add benzaldehyde (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final N-benzylated product.

Product Characterization

The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques. Below is a table of expected characterization data for the N-benzylated product, N-benzyl-4-methylpiperidine-4-carboxylate.

Analysis Starting Material (Hydrochloride Salt) Expected Product (N-Benzyl Derivative)
Appearance White to off-white solidColorless to pale yellow oil or solid
¹H NMR Complex multiplets for piperidine protons, singlet for methyl ester, singlet for C4-methyl.[2]In addition to the starting material signals (shifted), a new singlet for the benzylic protons (~3.5 ppm) and multiplets for the aromatic protons (~7.2-7.4 ppm) are expected.
¹³C NMR Signals for the piperidine ring carbons, the ester carbonyl, the ester methyl, and the C4-methyl.Additional signals for the benzylic carbon (~63 ppm) and the aromatic carbons (~127-138 ppm) are expected.
Mass Spec (ESI+) m/z [M+H]⁺ corresponding to the free aminem/z [M+H]⁺ corresponding to the N-benzylated product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (for direct alkylation). For reductive amination, ensure the quality of the reducing agent.

  • Overalkylation (Direct Alkylation): To minimize the formation of quaternary ammonium salts, add the alkyl halide slowly to the reaction mixture to maintain a relative excess of the amine.

  • Hydrolysis of the Ester: Prolonged exposure to strong basic or acidic conditions during work-up can lead to the hydrolysis of the methyl ester. It is advisable to perform the work-up efficiently and under neutral or mildly basic conditions.

  • Purification Challenges: The polarity of the product may be similar to that of the starting material or byproducts, making chromatographic separation challenging. Careful selection of the eluent system is crucial.

Mechanism Visualization

cluster_0 Direct N-Alkylation (SN2) Mechanism cluster_1 Reductive Amination Mechanism Amine R₂NH TransitionState [R₂NH---R'---X]‡ Amine->TransitionState AlkylHalide R'-X AlkylHalide->TransitionState Product R₂NH⁺-R' + X⁻ TransitionState->Product Amine_RA R₂NH Iminium [R₂N⁺=CHR'] Amine_RA->Iminium + Aldehyde, -H₂O Aldehyde R'-CHO Aldehyde->Iminium Product_RA R₂N-CH₂R' Iminium->Product_RA [H⁻]

Caption: Mechanistic pathways for direct N-alkylation and reductive amination.

Conclusion

The N-alkylation of this compound is a key transformation for the synthesis of a diverse range of compounds with potential therapeutic applications. Both direct alkylation and reductive amination are effective methods to achieve this transformation. The choice of the specific protocol will depend on the desired substituent, available reagents, and the need to control side reactions. The detailed protocols and technical insights provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient and strategic synthesis of novel N-substituted piperidine derivatives.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (URL not available for direct linking)
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (URL not available for direct linking)
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine - Benchchem. (URL not available for direct linking)
  • Reductive Amination Reaction - OpenBU. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (URL not available for direct linking)
  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. [Link]

  • Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430. PubChem. [Link]

Sources

Application Notes and Protocols: Leveraging Methyl 4-methylpiperidine-4-carboxylate hydrochloride in the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Cornerstone in Analgesic Development

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, particularly in the development of potent analgesics.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for optimal interactions with biological targets, most notably the μ-opioid receptor (MOR), which is central to pain management.[2] The piperidine core is the foundational structure of morphine, the gold standard for treating severe pain, and is also present in numerous synthetic opioids, including pethidine and the highly potent fentanyl series.[2] Structure-activity relationship (SAR) studies have consistently shown that modifications at the 1-position (the nitrogen atom) and the 4-position of the piperidine ring are critical for modulating analgesic potency and pharmacological profile.[3][4]

This guide focuses on the strategic use of Methyl 4-methylpiperidine-4-carboxylate hydrochloride as a versatile starting material for the synthesis of novel analgesic candidates. This compound offers two key points for chemical modification: the secondary amine for N-alkylation and the methyl ester at the 4-position, which can be elaborated into other functional groups, such as amides, that are crucial for potent analgesic activity. We will detail a logical, field-proven synthetic pathway, provide step-by-step protocols for key transformations, and outline the necessary pharmacological evaluation to characterize new chemical entities.

Synthetic Strategy: A Two-Step Pathway to Novel 4-Anilidopiperidine Analgesics

Our synthetic approach is designed to be efficient and modular, allowing for the generation of a library of diverse compounds for SAR exploration. The strategy involves two primary transformations:

  • N-Alkylation: Introduction of a substituent on the piperidine nitrogen. For potent MOR agonists, an N-phenethyl group is a classic and highly effective choice, as seen in the fentanyl family of compounds.[5]

  • Amide Bond Formation: Conversion of the methyl ester at the 4-position into an anilide. The N-phenylpropionamide group is a hallmark of fentanyl and its analogs, contributing significantly to their high affinity for the μ-opioid receptor.

This pathway transforms a simple piperidine building block into a complex scaffold with high potential for analgesic activity.

Synthetic_Pathway Start Methyl 4-methylpiperidine-4-carboxylate (Starting Material) Step1 N-Alkylation (e.g., with 2-Phenylethyl bromide) Start->Step1 Intermediate N-Phenethyl-4-methyl-4-methoxycarbonylpiperidine Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Intermediate2 N-Phenethyl-4-methyl-4-carboxypiperidine Step2->Intermediate2 Step3 Amide Coupling (e.g., with Aniline & Propionyl Chloride) Intermediate2->Step3 Final_Product Novel Analgesic Candidate Step3->Final_Product N_Alkylation_Workflow Start Combine Starting Material & K₂CO₃ in MeCN Add_Reagent Add (2-Bromoethyl)benzene Start->Add_Reagent Reflux Reflux at 82°C (12-24h) Add_Reagent->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Monitor->Reflux Incomplete Workup Cool, Filter Solids, Concentrate Filtrate Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Pure N-Alkylated Intermediate Purify->Product Amide_Coupling_Workflow cluster_0 Part A: Hydrolysis cluster_1 Part B: Coupling Start_H Dissolve Ester in THF/Water Add_LiOH Add LiOH, Stir Start_H->Add_LiOH Acidify Acidify with HCl Add_LiOH->Acidify Extract_H Extract & Isolate Acid Acidify->Extract_H Start_C Dissolve Acid & Aniline in DCM Extract_H->Start_C Add_Base Add DIPEA, Cool to 0°C Start_C->Add_Base Add_HATU Add HATU Add_Base->Add_HATU Add_Acyl Add Propionyl Chloride Add_HATU->Add_Acyl React_C Stir to Completion Add_Acyl->React_C Workup_C Quench, Extract, Purify React_C->Workup_C Product_Final Pure Analgesic Candidate Workup_C->Product_Final Pharmacology_Workflow Compound Pure Novel Compound In_Vitro In Vitro Assays (Receptor Binding) Compound->In_Vitro In_Vivo In Vivo Assays (Animal Pain Models) In_Vitro->In_Vivo Promising Affinity Data_Analysis Data Analysis & SAR In_Vivo->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Compound Synthesize Analogs

Sources

Application Notes and Protocols: Reaction Conditions for Coupling Methyl 4-Methylpiperidine-4-carboxylate Hydrochloride with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the arylated piperidine motif is a prevalent scaffold in a vast array of therapeutic agents. The coupling of piperidine derivatives, such as methyl 4-methylpiperidine-4-carboxylate hydrochloride, with aryl halides provides a direct route to these valuable compounds. This document provides a detailed guide to the reaction conditions for this transformation, focusing on established and emerging catalytic systems. As a senior application scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and troubleshooting.

The primary challenge in this coupling lies in the nucleophilicity of the secondary amine of the piperidine and the reactivity of the aryl halide. The hydrochloride salt form of the amine necessitates the use of a base to liberate the free amine for reaction. The choice of catalyst, ligand, base, and solvent are all critical parameters that dictate the success and efficiency of the coupling reaction. This guide will delve into the nuances of palladium, copper, and nickel-catalyzed systems, as well as the emerging field of photoredox catalysis, providing a comprehensive overview for the synthesis of methyl 1-aryl-4-methylpiperidine-4-carboxylates.

I. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most widely used method for the formation of C-N bonds.[1] Its development has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

A. The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(HNR'R'')]X Oxidative Addition Complex->Amine Coordination HNR'R'' Deprotonation Ar-Pd(II)(L)(NR'R'') Amine Coordination->Deprotonation Base, -HBase+X- Reductive Elimination Ar-NR'R'' + Pd(0)L Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Product Release

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen to form a palladium-amido complex.[4][5]

  • Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

B. Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the following components:

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and relatively air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[3]
Ligand Bulky, electron-rich phosphines such as XPhos, SPhos, RuPhos, or Josiphos-type ligands.[1][2]The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination. Sterically hindered ligands favor the formation of monoligated palladium species, which are often more active.[1]
Base Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. Weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective with certain ligand systems.[4][6]The base is crucial for deprotonating the piperidine hydrochloride and the palladium-amine complex.[4][5] Strong bases are often required, but their use can be incompatible with base-sensitive functional groups.[3]
Solvent Aprotic, non-polar solvents such as toluene, dioxane, or THF are typically employed.[4]The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[6]
Temperature Reactions are often run at elevated temperatures, typically between 80-110 °C.Higher temperatures are generally required to drive the reaction to completion, especially with less reactive aryl chlorides.
C. Protocol: Palladium-Catalyzed Coupling of this compound with 4-bromotoluene

This protocol provides a general starting point for the arylation of this compound.

Materials:

  • This compound

  • 4-bromotoluene

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add this compound (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (2.5 mmol, 2.5 equiv).

  • Add anhydrous toluene (5 mL).

  • Add 4-bromotoluene (1.0 mmol, 1.0 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the Buchwald-Hartwig amination.[7][8] While it traditionally required harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient catalytic protocols.[9][10]

A. The Reaction Mechanism

The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic aromatic substitution-type pathway.[11][12][13]

Ullmann_Condensation Cu(I)X Cu(I)X Amine Coordination [Cu(I)(HNR'R'')]X Cu(I)X->Amine Coordination HNR'R'' Copper Amide Cu(I)NR'R'' Amine Coordination->Copper Amide Base, -HBase+X- Oxidative Addition Ar-Cu(III)(NR'R'')X Copper Amide->Oxidative Addition Ar-X Reductive Elimination Ar-NR'R'' + Cu(I)X Oxidative Addition->Reductive Elimination Reductive Elimination->Cu(I)X Product Release

Caption: A plausible catalytic cycle for the Ullmann Condensation.

B. Key Reaction Parameters
ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Copper Source CuI is the most common and effective catalyst. CuO and other Cu(II) salts can also be used.[14]CuI is generally more reactive and soluble than metallic copper.
Ligand Diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline) are often used to accelerate the reaction.[13][15]Ligands can increase the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.A moderate base is usually sufficient to deprotonate the piperidine hydrochloride and facilitate the reaction.
Solvent High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used.[7] More recently, lower boiling solvents like toluene or dioxane have been used with more active catalyst systems.The solvent needs to be stable at the required reaction temperature.
Temperature Traditionally >150 °C, but modern systems can operate at lower temperatures (100-130 °C).[7]The reactivity of the aryl halide influences the required temperature, with aryl iodides being the most reactive, followed by bromides and then chlorides.[9]
C. Protocol: Copper-Catalyzed Coupling of this compound with 4-iodoanisole

Materials:

  • This compound

  • 4-iodoanisole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Add anhydrous DMF (5 mL).

  • Add 4-iodoanisole (1.0 mmol, 1.0 equiv).

  • Seal the vial tightly and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Nickel-Catalyzed Amination

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods.[16][17][18] Nickel catalysts can often couple less reactive aryl chlorides and offer a different reactivity profile.[18][19]

A. Mechanistic Considerations

Nickel-catalyzed aminations are thought to proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium. However, Ni(I)/Ni(III) pathways have also been proposed, particularly in photoredox systems.[20]

Nickel_Catalyzed_Amination Ni(0)L Ni(0)L Oxidative Addition Ar-Ni(II)(L)-X Ni(0)L->Oxidative Addition Ar-X Amine Coordination [Ar-Ni(II)(L)(HNR'R'')]X Oxidative Addition->Amine Coordination HNR'R'' Deprotonation Ar-Ni(II)(L)(NR'R'') Amine Coordination->Deprotonation Base, -HBase+X- Reductive Elimination Ar-NR'R'' + Ni(0)L Deprotonation->Reductive Elimination Reductive Elimination->Ni(0)L Product Release

Caption: A simplified Ni(0)/Ni(II) catalytic cycle for C-N cross-coupling.

B. Key Reaction Parameters
ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Nickel Precatalyst NiCl₂(dme), Ni(COD)₂These are common and commercially available Ni(II) and Ni(0) precatalysts.[17][18]
Ligand Bidentate phosphines (e.g., dppf), N-heterocyclic carbenes (NHCs), or bipyridine-based ligands are effective.[18][21]The choice of ligand is crucial for catalyst stability and reactivity.
Base Strong bases like NaOtBu or K₃PO₄ are often required.[17]Similar to palladium catalysis, a strong base is needed for deprotonation steps.
Solvent Aprotic solvents such as toluene, dioxane, or 2-methyl-THF are commonly used.[17]Solvent choice can impact catalyst solubility and performance.
Temperature Reactions are typically run at elevated temperatures (100-130 °C).Higher temperatures are often necessary to achieve good conversion, especially with aryl chlorides.

IV. Photoredox-Catalyzed C-N Coupling

Visible-light photoredox catalysis has recently emerged as a mild and powerful method for forging C-N bonds.[22][23] These reactions often proceed through radical intermediates, offering a complementary approach to traditional transition-metal-catalyzed methods.[24][25][26]

A. General Mechanistic Pathway

In a typical photoredox-catalyzed C-N coupling, a photocatalyst absorbs visible light and becomes excited. This excited-state photocatalyst can then engage in single-electron transfer (SET) processes with the substrates, generating radical intermediates that participate in the C-N bond formation, often in concert with a nickel co-catalyst.[22][23]

Photoredox_Cycle PC Photocatalyst PC_star Photocatalyst* PC->PC_star hv (Visible Light) PC_star->PC SET with Amine -> Amine Radical Cation PC_star->PC SET with Aryl Halide -> Aryl Radical Amine_Radical Amine Radical Cation Ni_Cycle Nickel Catalytic Cycle Amine_Radical->Ni_Cycle Aryl_Radical Aryl Radical Aryl_Radical->Ni_Cycle Product Product Ni_Cycle->Product Ar-Amine

Caption: A generalized workflow for photoredox-catalyzed C-N coupling.

B. Key Reaction Parameters
ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Photocatalyst Iridium or ruthenium complexes (e.g., [Ir(ppy)₃]), or organic dyes.[24][25]The photocatalyst must absorb in the visible region and have appropriate redox potentials to interact with the substrates.
Co-catalyst Nickel salts are often used to facilitate the C-N bond-forming step.[22][23]The nickel catalyst engages in a cross-coupling cycle with the radical intermediates.
Base Organic bases like DBU or triethylamine are often employed.A base is still required to deprotonate the piperidine hydrochloride.
Solvent Polar aprotic solvents such as DMF or DMSO are common.The solvent needs to be transparent to visible light and able to dissolve the reaction components.
Light Source Blue or white LEDs are typically used.The light source should emit at a wavelength that is absorbed by the photocatalyst.

V. Conclusion and Future Outlook

The coupling of this compound with aryl halides is a well-established transformation with a variety of reliable methods at the disposal of the synthetic chemist. The choice of catalytic system will depend on the specific substrates, functional group tolerance, and desired reaction conditions.

  • Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for its broad scope and high efficiency.

  • Copper-catalyzed Ullmann condensation offers a cost-effective alternative, particularly for aryl iodides and bromides, with modern protocols operating under significantly milder conditions than the classical method.

  • Nickel-catalyzed amination is a valuable tool for coupling challenging aryl chlorides and provides a complementary reactivity profile to palladium.

  • Photoredox catalysis represents the cutting edge of C-N bond formation, offering exceptionally mild reaction conditions and novel mechanistic pathways.

Future developments in this field will likely focus on the development of more sustainable and efficient catalysts, the use of greener solvents, and the expansion of the substrate scope to include even more complex and functionalized coupling partners. The continued exploration of photoredox and other novel activation methods will undoubtedly lead to even more powerful tools for the synthesis of arylated piperidines and other important nitrogen-containing molecules.

VI. References

  • Ullmann condensation - Wikipedia. Available from: [Link]

  • Nickel-Catalyzed C–CN Bond Formation via Decarbonylative Cyanation of Esters, Amides, and Intramolecular Recombination Fragment Coupling of Acyl Cyanides | Organic Letters - ACS Publications. Available from: [Link]

  • Ullmann Reaction - BYJU'S. Available from: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation - UDSpace. Available from: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available from: [Link]

  • The mechanism of Cu-catalyzed Ullmann homocoupling reaction. - ResearchGate. Available from: [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available from: [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases | ACS Catalysis. Available from: [Link]

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  • Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis - PMC - NIH. Available from: [Link]

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  • Nickel-Catalyzed Amination of Aryl Chlorides | Journal of the American Chemical Society. Available from: [Link]

  • Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

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  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - NIH. Available from: [Link]

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  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed. Available from: [Link]

  • C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst - ResearchGate. Available from: [Link]

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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available from: [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC. Available from: [Link]

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Application Note: Efficient Hydrolysis of Methyl 4-methylpiperidine-4-carboxylate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the hydrolysis of Methyl 4-methylpiperidine-4-carboxylate to 4-methylpiperidine-4-carboxylic acid, a crucial transformation in the synthesis of various pharmaceutical intermediates. Recognizing the potential for steric hindrance from the quaternary center at the 4-position of the piperidine ring, this document outlines both robust basic (saponification) and acidic hydrolysis methodologies. The causality behind experimental choices, in-process controls, and analytical validation are emphasized to ensure reproducible and high-yield conversions.

Introduction: Significance and Challenges

4-Methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often incorporated into structures targeting a range of biological endpoints. The conversion of its methyl ester precursor is a fundamental step in many synthetic routes. While ester hydrolysis is a classic organic transformation, the quaternary carbon at the 4-position of the piperidine ring in Methyl 4-methylpiperidine-4-carboxylate can introduce steric hindrance, potentially slowing the rate of hydrolysis compared to unhindered esters. Therefore, careful selection of reaction conditions is paramount to achieve efficient and complete conversion. This application note presents optimized protocols to overcome these challenges, ensuring high purity and yield of the desired carboxylic acid.

Reaction Mechanism: A Tale of Two Pathways

The hydrolysis of an ester can be effectively achieved under either basic or acidic conditions, each proceeding through a distinct mechanism.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This irreversible process, commonly known as saponification, proceeds via a nucleophilic acyl substitution.[1] The reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[1]

Key Causality : The choice of a strong base and appropriate solvent is critical. Protic solvents like methanol or ethanol are often used to solubilize the hydroxide salt.[2] For sterically hindered esters, non-aqueous conditions or the use of stronger base systems may be necessary to enhance the reaction rate.[3][4][5][6][7]

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A weak nucleophile, such as water, can then attack the activated carbonyl. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.[8][9]

Key Causality : The acid catalyst enhances the electrophilicity of the ester, allowing for hydrolysis to occur. The reversibility of this reaction necessitates strategic manipulation of reaction conditions to favor product formation.

Visualizing the Workflow

The following diagram illustrates the general workflow for the hydrolysis of Methyl 4-methylpiperidine-4-carboxylate.

Ester Hydrolysis Workflow General Workflow for Ester Hydrolysis Start Methyl 4-methylpiperidine-4-carboxylate Hydrolysis Hydrolysis (Basic or Acidic Conditions) Start->Hydrolysis Monitoring Reaction Monitoring (TLC, LC-MS) Hydrolysis->Monitoring Monitoring->Hydrolysis Incomplete Reaction Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Reaction Purification Purification (Crystallization/Chromatography) Workup->Purification Product 4-methylpiperidine-4-carboxylic acid Purification->Product

References

Application Notes and Protocols for the Synthesis of Specific Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Enzyme Inhibitors in Modern Drug Discovery

Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life.[1][2] Their dysregulation, whether through over-activity or improper function, is a hallmark of numerous diseases, including cancer, infectious diseases, and metabolic disorders.[1][3] Enzyme inhibitors, molecules that bind to enzymes and reduce their activity, are therefore a cornerstone of modern medicinal chemistry and pharmacotherapy.[1][4] The strategic design and synthesis of potent and selective enzyme inhibitors remain a pivotal endeavor in the development of new therapeutic agents.[1][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical methodologies for the synthesis of specific enzyme inhibitors. We will delve into the rational design strategies, synthetic protocols for both reversible and irreversible inhibitors, and the critical characterization techniques that ensure the scientific rigor of the discovery process.

I. Rational Design of Enzyme Inhibitors: From Concept to Candidate

The journey to a successful enzyme inhibitor begins with a rational design strategy. This process is not a random screening of compounds but a targeted approach informed by the biochemical and structural understanding of the target enzyme.

A. Target Selection and Validation

The initial and most critical step is the selection and validation of an appropriate enzyme target. A well-validated target is an enzyme whose inhibition will lead to a desired therapeutic effect with minimal off-target effects. This decision is typically based on a convergence of genetic, biochemical, and clinical data that implicates the enzyme in a disease pathway.

B. Understanding the Enzyme's Mechanism: The Key to Inhibition

A profound understanding of the enzyme's catalytic mechanism is paramount for designing effective inhibitors.[6] Key aspects to consider include:

  • The Active Site: The three-dimensional architecture of the active site, including the key amino acid residues involved in substrate binding and catalysis.[2]

  • The Catalytic Mechanism: The specific chemical steps involved in the conversion of substrate to product, including the nature of any transition states or intermediates.[7]

  • Substrate Specificity: The structural and electronic features of the natural substrate that dictate its binding to the active site.

This knowledge allows for the design of molecules that can effectively compete with the natural substrate or interact with key catalytic residues.

C. Major Classes of Enzyme Inhibitors: A Strategic Overview

Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme: reversible and irreversible.[2][3]

  • Reversible Inhibitors: These inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.[3] The binding is reversible, and the inhibitor can dissociate from the enzyme.[2]

    • Competitive Inhibitors: These inhibitors structurally resemble the substrate and bind to the active site, directly competing with the substrate.[8][9][10]

    • Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site) and cause a conformational change that reduces the enzyme's catalytic efficiency.[8][10]

    • Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex.[2][8]

  • Irreversible Inhibitors: These inhibitors, often called "suicide inhibitors," form a stable, covalent bond with the enzyme, leading to its permanent inactivation.[3][11][12] This often involves the inhibitor being chemically activated by the enzyme's own catalytic machinery.[12]

The choice between a reversible and an irreversible inhibitor is a strategic one, with irreversible inhibitors often offering a longer duration of action.[11][12]

D. Structure-Based and Ligand-Based Drug Design

Two primary computational strategies guide the design of novel inhibitors:

  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target enzyme is known (from X-ray crystallography or NMR spectroscopy), SBDD can be employed.[13] This powerful technique allows for the in-silico docking of virtual compounds into the enzyme's active site to predict their binding affinity and mode of interaction.[14]

  • Ligand-Based Drug Design (LBDD): In the absence of a high-resolution enzyme structure, LBDD can be used.[13] This approach relies on the knowledge of existing active inhibitors to create a pharmacophore model, which defines the essential structural features required for inhibitory activity.[13]

SBDD_vs_LBDD cluster_SBDD Structure-Based Drug Design (SBDD) cluster_LBDD Ligand-Based Drug Design (LBDD) s_start Known 3D Enzyme Structure s_dock Virtual Screening & Docking s_start->s_dock s_design Rational Inhibitor Design s_dock->s_design l_start Known Active Inhibitors l_pharm Pharmacophore Modeling l_start->l_pharm l_design Inhibitor Design by Analogy l_pharm->l_design

II. Synthesis of Reversible Enzyme Inhibitors: A Practical Guide

The synthesis of reversible inhibitors often involves standard organic chemistry techniques to create molecules that mimic the substrate or bind to allosteric sites.

A. Synthesis of a Competitive Inhibitor: The Case of a Kinase Inhibitor

Protein kinases are a major class of drug targets, particularly in oncology.[15] Many kinase inhibitors are competitive with ATP, the enzyme's natural substrate.

Protocol 1: Synthesis of a Pyrazole-Based Kinase Inhibitor

This protocol outlines a general synthesis of a pyrazole-based kinase inhibitor, a common scaffold in this class of drugs.

Materials:

  • Substituted hydrazine

  • 1,3-dicarbonyl compound

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates

  • NMR tubes, deuterated solvent (e.g., DMSO-d6)

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted hydrazine (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for reflux.

  • Acetic Acid Catalyst: The acidic conditions protonate a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes the acetic acid catalyst, and the brine wash helps to remove any remaining water from the organic layer.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.[16]

III. Synthesis of Irreversible Enzyme Inhibitors: Creating a Permanent Bond

The synthesis of irreversible inhibitors requires the incorporation of a "warhead" – a reactive functional group that can form a covalent bond with a nucleophilic residue in the enzyme's active site.[12]

A. Designing the "Warhead": A Targeted Approach

The choice of the reactive group is critical and depends on the nature of the targeted amino acid residue (e.g., cysteine, serine, lysine). Common warheads include:

  • Acrylamides: Reactive towards cysteine residues via a Michael addition.

  • Fluoromethyl ketones: Target serine proteases.

  • Epoxides: Can react with various nucleophiles.

Protocol 2: Synthesis of an Acrylamide-Based Irreversible Inhibitor

This protocol describes the final step in the synthesis of an acrylamide-based inhibitor, which involves coupling an amine-containing core molecule with acryloyl chloride.

Materials:

  • Amine-containing core molecule

  • Acryloyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the amine-containing core molecule (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.

  • Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR and MS to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acryloyl chloride is highly reactive towards water, so anhydrous conditions are essential to prevent its hydrolysis.

  • Triethylamine as Base: Acts as a scavenger for the HCl generated during the acylation reaction, driving the reaction to completion.

  • 0 °C Addition: The reaction is exothermic, and adding the acryloyl chloride at a low temperature helps to control the reaction rate and minimize side reactions.

IV. High-Throughput Screening (HTS) for Inhibitor Discovery

While rational design is a powerful approach, high-throughput screening (HTS) offers a complementary strategy for discovering novel inhibitor scaffolds.[17][18] HTS involves the rapid, automated testing of large libraries of chemical compounds against a specific enzyme target.[18][19]

HTS_Workflow start Compound Library assay Automated Biochemical Assay start->assay hits Primary Hits assay->hits validation Hit Validation & Dose-Response hits->validation leads Lead Compounds validation->leads

Protocol 3: A General Protocol for a Fluorescence-Based HTS Assay

Fluorescence-based assays are widely used in HTS due to their high sensitivity and compatibility with automation.[15][17]

Materials:

  • 384-well microplates

  • Enzyme of interest

  • Fluorogenic substrate

  • Compound library dissolved in DMSO

  • Assay buffer

  • Positive control inhibitor

  • Negative control (DMSO)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Also, include wells with the positive control inhibitor and DMSO for the negative control.

  • Enzyme Addition: Add the enzyme, diluted in assay buffer, to all wells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity in each well over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound. Identify "hits" as compounds that significantly reduce the reaction rate compared to the negative control.

  • Hit Confirmation: Re-test the primary hits in a dose-response format to determine their potency (IC50 value).

Self-Validating System:

  • Positive and Negative Controls: The inclusion of these controls on every plate is essential for quality control and for normalizing the data.

  • Z'-factor: This statistical parameter is often calculated to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

V. Characterization of Enzyme Inhibitors: Ensuring Potency and Specificity

Once a potential inhibitor has been synthesized or identified through screening, its biochemical and biophysical properties must be thoroughly characterized.

A. Determination of Inhibitor Potency (IC50 and Ki)
  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[20] It is determined by performing a dose-response experiment.

  • Ki (Inhibition constant): This is a more fundamental measure of an inhibitor's potency and represents the dissociation constant of the enzyme-inhibitor complex.[2] Its determination requires kinetic studies at varying substrate and inhibitor concentrations.[21]

Table 1: Example Potency Data for a Novel Kinase Inhibitor

InhibitorIC50 (nM)Ki (nM)Mode of Inhibition
Compound X2512Competitive
Staurosporine52.5Competitive
B. Enzyme Kinetics: Elucidating the Mechanism of Inhibition

Enzyme kinetics studies are crucial for determining the mode of inhibition (competitive, non-competitive, etc.).[8][21] This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and then plotting the data using methods such as Lineweaver-Burk or Michaelis-Menten plots.[8]

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES S binds to E E->ES EI EI Complex E->EI I binds to E E->EI S Substrate (S) I Inhibitor (I) ES->E S dissociates ESI ESI Complex ES->ESI P Product (P) ES->P Product formation ES->P

Protocol 4: Determination of Inhibition Modality Using Enzyme Kinetics

Materials:

  • Purified enzyme

  • Substrate

  • Inhibitor stock solution

  • Assay buffer

  • Spectrophotometer or other appropriate detection instrument

  • 96-well plates

Procedure:

  • Prepare a Matrix of Reactions: In a 96-well plate, set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor. Include a control series with no inhibitor.

  • Initiate Reactions: Initiate the enzymatic reactions by adding the enzyme to each well.

  • Measure Initial Rates: Measure the initial rate of the reaction in each well by monitoring the change in absorbance or fluorescence over a short period.

  • Data Plotting: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Analysis:

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

C. Biophysical Techniques for Characterizing Enzyme-Inhibitor Interactions

Several biophysical techniques can provide detailed information about the binding of an inhibitor to its target enzyme:

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Ki, enthalpy, and entropy).[22]

  • Surface Plasmon Resonance (SPR): A label-free technique for measuring the kinetics of binding and dissociation (kon and koff rates).[22]

  • X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode.[6][23]

VI. Conclusion: The Path Forward in Inhibitor Synthesis

The synthesis of specific enzyme inhibitors is a dynamic and multidisciplinary field that is at the forefront of drug discovery. By integrating rational design principles with robust synthetic methodologies and rigorous characterization techniques, researchers can develop novel therapeutic agents with high potency and selectivity. The protocols and strategies outlined in this guide provide a solid foundation for scientists engaged in this critical endeavor. As our understanding of enzyme structure and function continues to grow, so too will our ability to design and synthesize the next generation of life-saving medicines.

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  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]

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  • 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]

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Application Notes & Protocols: Asymmetric Synthesis of Chiral Piperidine Derivatives from Methyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic motifs in approved pharmaceuticals.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, offering a three-dimensional architecture that can effectively orient functional groups to interact with biological targets.[3][4] When chirality is introduced, the therapeutic potential of piperidine-based molecules can be significantly enhanced, leading to improved potency, selectivity, pharmacokinetic profiles, and reduced off-target toxicity.[3][4]

However, the stereocontrolled synthesis of substituted chiral piperidines remains a significant challenge for synthetic chemists.[2][5] This guide focuses on robust and reproducible strategies for the asymmetric synthesis of chiral piperidine derivatives, starting from the prochiral substrate, Methyl 4-methylpiperidine-4-carboxylate. This starting material, featuring a quaternary center at the 4-position, presents a unique synthetic puzzle: how to effectively control stereochemistry at the C2 or C6 positions.

This document provides an in-depth exploration of three principal strategies to achieve this transformation:

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis

  • Asymmetric Deprotonation and Kinetic Resolution

  • Enzymatic Kinetic Resolution

Each section explains the core principles, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols suitable for implementation in a research or process development setting.

Strategic Overview: Pathways to Chirality

The journey from a prochiral starting material to an enantiomerically enriched piperidine derivative requires a carefully chosen strategy. The choice depends on factors such as desired scale, target stereoisomer, and available resources. The following diagram illustrates the primary synthetic routes discussed herein.

G Start Methyl 4-methyl- piperidine-4-carboxylate (Prochiral Substrate) N_Protect N-Protection (e.g., Boc, Cbz) Start->N_Protect Prerequisite Step Strat1 Strategy 1: Chiral Auxiliary N_Protect->Strat1 Strat2 Strategy 2: Asymmetric Deprotonation N_Protect->Strat2 Strat3 Strategy 3: Enzymatic Resolution N_Protect->Strat3 Aux_Attach Auxiliary Attachment Strat1->Aux_Attach Chiral_Base Deprotonation with Chiral Base / Ligand Strat2->Chiral_Base Enzyme Lipase-Catalyzed Hydrolysis Strat3->Enzyme Diastereo_Func Diastereoselective Functionalization (e.g., Alkylation) Aux_Attach->Diastereo_Func Diastereocontrol Aux_Cleave Auxiliary Cleavage Diastereo_Func->Aux_Cleave Diastereocontrol Product Enantioenriched Chiral Piperidine Derivative Aux_Cleave->Product Diastereocontrol Trap Electrophilic Trap Chiral_Base->Trap Kinetic Resolution Trap->Product Kinetic Resolution Separation Separation of Acid and Unreacted Ester Enzyme->Separation Kinetic Resolution Separation->Product Kinetic Resolution G Racemate Racemic N-Boc Piperidine (fast-equilibrating enantiomers) TS_R [Substrate-R • Base]* (Diastereomeric Transition State) Lower Energy Racemate->TS_R k_fast TS_S [Substrate-S • Base]* (Diastereomeric Transition State) Higher Energy Racemate->TS_S k_slow Base n-BuLi / (-)-Sparteine (Chiral Base) Base->TS_R Base->TS_S Enolate Enantioenriched Lithium Enolate TS_R->Enolate Product Enantioenriched Product Enolate->Product Electrophile Electrophile (E+) Electrophile->Enolate

Sources

Scale-up synthesis of Methyl 4-methylpiperidine-4-carboxylate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of Methyl 4-Methylpiperidine-4-Carboxylate Hydrochloride Derivatives

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, making it an indispensable scaffold for designing drugs that interact with specific biological targets.[2] Among the myriad of piperidine derivatives, this compound and its analogues are crucial intermediates in the synthesis of a new generation of highly active pharmaceutical ingredients (APIs), including potent analgesics.[4]

This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the robust and scalable synthesis of this key intermediate. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, field-proven protocols for scale-up, and outline the necessary analytical controls to ensure the final product's quality and integrity.

Strategic Approach to Synthesis: From Theory to Practice

The successful scale-up of any chemical synthesis hinges on a strategy that prioritizes safety, efficiency, cost-effectiveness, and robustness. The chosen route to this compound is grounded in well-established, high-yielding reactions that are amenable to large-scale production.

Core Synthesis Pathway

The overall transformation is conceptually a two-step process starting from the commercially available Methyl piperidine-4-carboxylate:

  • N-Methylation: Introduction of a methyl group onto the piperidine nitrogen.

  • Salt Formation: Conversion of the resulting tertiary amine into its hydrochloride salt for enhanced stability, purity, and handling.

G A Methyl piperidine-4-carboxylate B Eschweiler-Clarke Reaction (HCHO, HCOOH) A->B N-Methylation C Methyl 1-methylpiperidine-4-carboxylate (Free Base) B->C D Salt Formation (HCl) C->D Purification & Isolation E Methyl 1-methylpiperidine-4-carboxylate HCl (Final Product) D->E

Caption: Overall synthetic workflow.

The Causality Behind Experimental Choices

1. N-Methylation via the Eschweiler-Clarke Reaction:

For the N-methylation step, the Eschweiler-Clarke reaction is the method of choice for scale-up.[5][6] This classic reductive amination uses an excess of formic acid and formaldehyde to exhaustively methylate primary or secondary amines.[7]

  • Why Eschweiler-Clarke?

    • High Selectivity: The reaction mechanism inherently prevents the formation of quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[7] This simplifies purification by eliminating a significant impurity.

    • Cost-Effectiveness: The reagents, formaldehyde and formic acid, are inexpensive and readily available in bulk quantities.

    • Robustness: The reaction is known for its high efficiency and tolerance to various functional groups, typically proceeding with yields often exceeding 80%.[8]

    • Irreversibility: The reaction is driven to completion by the irreversible loss of carbon dioxide gas, which is formed from the oxidation of formic acid.[7]

The mechanism proceeds through the formation of an iminium ion from the piperidine and formaldehyde. This electrophilic intermediate is then reduced by a hydride transfer from a formate ion (derived from formic acid), yielding the N-methylated product and carbon dioxide.[5][6]

G cluster_0 Eschweiler-Clarke Mechanism Amine R2NH (Piperidine Ester) Iminium_Ion [R2N=CH2]+ (Iminium Ion) Amine->Iminium_Ion + HCHO - H2O Methylated_Amine R2N-CH3 (Product) Iminium_Ion->Methylated_Amine + HCOOH - CO2 - H+

Caption: Simplified Eschweiler-Clarke reaction mechanism.

2. Purification and Isolation as a Hydrochloride Salt:

While the free base (Methyl 1-methylpiperidine-4-carboxylate) can be isolated as an oil via distillation, converting it to the hydrochloride salt is standard practice in pharmaceutical manufacturing for several reasons:

  • Solid Form: The hydrochloride salt is typically a stable, crystalline solid. This form is much easier to handle, weigh, and store on a large scale compared to a liquid or oil.

  • Enhanced Purity: Crystallization is a highly effective purification technique.[9] Impurities often remain in the mother liquor, leading to a significant increase in the product's purity. Recrystallization can further enhance this.

  • Improved Stability: Amine salts are generally more stable towards air and moisture than their corresponding free bases.

Scale-Up Safety and Handling Considerations

Working with piperidine derivatives on a large scale requires stringent safety protocols. Piperidines can be toxic, corrosive, and flammable.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), flame-retardant lab coats, and eye protection (safety glasses and face shield).[11]

  • Ventilation: All operations must be conducted in a well-ventilated area, such as a walk-in fume hood, to avoid inhalation of toxic and flammable vapors.[10][12]

  • Fire Safety: Piperidine is a flammable liquid.[12] Keep all ignition sources away from the reaction area. Use explosion-proof equipment and ensure all vessels are properly grounded to prevent static discharge.[13]

  • Emergency Procedures: Have emergency showers, eyewash stations, and appropriate fire extinguishers readily accessible. Ensure personnel are trained on spill cleanup procedures.[13][14]

Detailed Application Protocols

Protocol 1: Scale-Up Synthesis of Methyl 1-methylpiperidine-4-carboxylate (Free Base)

This protocol describes the N-methylation of Methyl piperidine-4-carboxylate using the Eschweiler-Clarke reaction.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel.

  • Receiving flasks.

  • Rotary evaporator and vacuum distillation setup.

  • Methyl piperidine-4-carboxylate

  • Formaldehyde (37% solution in water)

  • Formic acid (90-98%)

  • Sodium hydroxide solution (e.g., 50% w/w)

  • Dichloromethane (DCM) or other suitable extraction solvent.

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate.

Procedure:

  • Charging the Reactor: Charge the reactor with Methyl piperidine-4-carboxylate (1.0 eq.).

  • Reagent Addition: Add formaldehyde solution (2.2 eq.) followed by the slow, controlled addition of formic acid (2.0 eq.) via the addition funnel. The addition of formic acid is exothermic; maintain the internal temperature below 60°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 90-100°C and maintain for 2-4 hours.[15] The reaction progress can be monitored by TLC or GC-MS. The evolution of CO2 gas will be observed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature (20-25°C).

  • Basification: Slowly and carefully add 50% sodium hydroxide solution to the stirred reaction mixture to neutralize the excess formic acid and liberate the free amine. This is highly exothermic. Maintain the temperature below 40°C using the reactor cooling jacket. Adjust the pH to >12.

  • Extraction: Transfer the mixture to a suitable separation vessel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure Methyl 1-methylpiperidine-4-carboxylate as a clear, colorless oil.[15]

ParameterSpecificationRationale
Starting Material Methyl piperidine-4-carboxylateCommercially available precursor.
Reagents Formaldehyde (37%), Formic Acid (90%)Standard, cost-effective reagents for Eschweiler-Clarke.[5][8]
Equivalents ~2.2 eq. HCHO, ~2.0 eq. HCOOHExcess ensures complete methylation.[7]
Temperature 90-100°CStandard temperature for driving the reaction to completion.[8]
Reaction Time 2-4 hoursTypical duration for complete conversion.
Work-up Basification (NaOH), Extraction (DCM)Standard procedure to isolate the free amine product.
Purification Vacuum DistillationEffective method for purifying the liquid free base.
Typical Yield 85-95%
Protocol 2: Preparation and Purification of this compound

Materials and Equipment:

  • Jacketed glass reactor suitable for crystallization.

  • Filter reactor or Nutsche filter-dryer.

  • Vacuum oven.

  • Methyl 1-methylpiperidine-4-carboxylate (from Protocol 1).

  • Isopropanol (IPA) or Ethyl Acetate.

  • Hydrogen chloride solution (e.g., 20% in IPA) or gaseous HCl.

Procedure:

  • Dissolution: Charge the reactor with the purified Methyl 1-methylpiperidine-4-carboxylate (1.0 eq.) and dissolve it in a suitable solvent like isopropanol or ethyl acetate (approx. 5-10 volumes).

  • Acidification: Cool the solution to 0-10°C. Slowly add the hydrogen chloride solution dropwise with vigorous stirring. If using gaseous HCl, bubble it through the cooled solution. Monitor the pH to ensure it reaches an acidic value (pH 1-2).

  • Crystallization: The hydrochloride salt will begin to precipitate. Stir the resulting slurry at 0-10°C for at least 1-2 hours to ensure complete crystallization.

  • Filtration: Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any remaining impurities.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved. This yields this compound as a white to off-white crystalline solid.

Analytical Quality Control

To ensure the final product meets the required specifications, a suite of analytical tests must be performed.

AnalysisPurposeTypical Specification
¹H NMR Structural Confirmation & PurityConforms to the expected structure.[16][17] Key signals: ~3.7 ppm (s, 3H, OCH₃), ~2.3 ppm (s, 3H, NCH₃).
¹³C NMR Structural ConfirmationConforms to the expected structure.[16] Key signals: ~175 ppm (C=O), ~51 ppm (OCH₃), ~46 ppm (NCH₃).
Mass Spec (MS) Molecular Weight Confirmation[M+H]⁺ matches the calculated value for the free base.
HPLC Purity Assessment≥99.0% purity.
Melting Point Identity and PurityA sharp melting point within the expected range.
Loss on Drying Residual Solvent Content≤0.5%

Conclusion

The synthesis of this compound via an Eschweiler-Clarke methylation followed by salt formation is a robust, efficient, and highly scalable process. By understanding the rationale behind the chosen synthetic route, implementing stringent safety protocols, and adhering to detailed operational procedures, researchers and drug development professionals can reliably produce this vital pharmaceutical intermediate on a large scale. The methods outlined in this guide provide a solid foundation for process development and manufacturing, ensuring a consistent supply of high-quality material for the advancement of new chemical entities.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

  • Eschweiler–Clarke reaction. Grokipedia. Available at: [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available at: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Preprints.org. Available at: [Link]

  • Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester. PrepChem.com. Available at: [Link]

  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. National Center for Biotechnology Information. Available at: [Link]

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Application Notes & Protocols: Strategic One-Pot Synthesis of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is a testament to its ability to serve as a versatile scaffold, enabling precise three-dimensional orientation of functional groups that interact with biological targets like G-protein coupled receptors, ion channels, and enzymes.[1] Traditional multi-step syntheses of complex piperidine derivatives are often hampered by issues of low overall yield, excessive waste generation, and high operational costs. One-pot synthesis, particularly through multicomponent reactions (MCRs), provides an elegant and efficient alternative, allowing for the construction of complex molecules from simple precursors in a single synthetic operation.[3][4] This approach enhances operational simplicity, reduces waste, and improves overall efficiency, making it a highly attractive strategy in the fast-paced environment of drug discovery.[1][5]

This document provides detailed protocols and mechanistic insights for two robust one-pot methodologies for constructing highly functionalized piperidine intermediates, reflecting both classic and modern approaches to this essential heterocyclic scaffold.

Methodology 1: Multicomponent Synthesis of Highly Functionalized Piperidines

This approach represents a classic and highly effective strategy for generating significant molecular diversity in a single step.[6] The one-pot reaction between a β-ketoester, an aromatic aldehyde, and an amine is a well-established protocol for synthesizing densely substituted piperidine rings.[4] The reaction proceeds through a cascade of imine/enamine formation and a subsequent aza-Diels-Alder reaction.[4]

Causality and Mechanistic Insights

The success of this multicomponent reaction hinges on the sequential, in-situ formation of key reactive intermediates. The catalyst, often a Brønsted or Lewis acid, plays a crucial role in activating the substrates.[4] A plausible mechanism begins with the acid-catalyzed reaction between the amine and the β-ketoester to form a reactive enamine. Simultaneously, the aldehyde and a second equivalent of the amine form an imine. These two intermediates, the enamine (acting as the diene component) and the imine (acting as the dienophile), then undergo a [4+2] aza-Diels-Alder cycloaddition to construct the core piperidine ring.[4] The choice of catalyst can influence reaction rates and, in some cases, the diastereoselectivity of the final product.[6][7]

MCR_Workflow cluster_inputs Starting Materials Aldehyde Aromatic Aldehyde (2 equiv.) OnePot One-Pot Reaction Vessel (Solvent, Room Temp.) Aldehyde->OnePot Amine Amine (2 equiv.) Amine->OnePot Ketoester β-Ketoester (1 equiv.) Ketoester->OnePot Catalyst Catalyst (e.g., H₃PW₁₂O₄₀, Ni(ClO₄)₂) Catalyst->OnePot Catalyzes cascade Product Highly Functionalized Piperidine OnePot->Product Tandem Reaction

Caption: Workflow for the multicomponent one-pot synthesis of piperidines.

Experimental Protocol: H₃PW₁₂O₄₀-Catalyzed Synthesis

This protocol is adapted from a highly efficient method using tungstophosphoric acid (H₃PW₁₂O₄₀) as a recyclable and effective catalyst.[4]

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (2.0 mmol), the aniline (2.0 mmol), and the β-ketoester (1.0 mmol) in acetonitrile (10 mL).

  • Catalyst Addition: Add H₃PW₁₂O₄₀ (1 mol%) to the stirred solution.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-15 hours.[8] In many cases, the product will precipitate out of the solution.

  • Workup and Purification:

    • If a precipitate has formed, collect the solid product by simple filtration.

    • Wash the solid with cold ethanol.

    • Recrystallize the crude product from hot ethanol to afford the pure, highly functionalized piperidine.[4]

    • The catalyst can often be recovered from the filtrate and reused without a significant loss in activity.[4]

Data Summary: Substrate Scope and Yields
EntryAldehydeAmineβ-KetoesterYield (%)[8]
1BenzaldehydeAnilineEthyl Acetoacetate92
24-Cl-BenzaldehydeAnilineEthyl Acetoacetate94
34-MeO-BenzaldehydeAnilineEthyl Acetoacetate89
4Benzaldehyde4-Me-AnilineEthyl Acetoacetate90
5BenzaldehydeAnilineMethyl Acetoacetate91

Methodology 2: Tandem Amide Activation and Reductive Cyclization

This modern, metal-free protocol provides an efficient one-pot route to N-substituted piperidines and pyrrolidines from readily available halogenated amides.[9] The strategy integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single, seamless operation.[9][10]

Causality and Mechanistic Insights

This method is powerful because it transforms a stable amide into a reactive electrophile in situ.

  • Amide Activation: Trifluoromethanesulfonic anhydride (Tf₂O) is a potent electrophile that activates the amide carbonyl oxygen. In the presence of a non-nucleophilic base like 2-fluoropyridine, this generates a highly reactive nitrilium ion intermediate.[2][9]

  • Reduction: Sodium borohydride (NaBH₄), a mild and selective reducing agent, is then added. It reduces the nitrilium ion to the corresponding secondary amine.[9]

  • Intramolecular Cyclization: The newly formed amine, now tethered to an alkyl halide, undergoes a spontaneous intramolecular nucleophilic substitution (an SN2 reaction) to form the piperidine ring and close the cycle.[9][10]

Controlling the temperature is critical; lower temperatures (-78 °C) prevent potential side reactions, such as the Bischler–Napieralski reaction, ensuring the desired piperidine is the major product.[9][11]

Amide_Cyclization Start Secondary Halogenated Amide Step1 1. Amide Activation (Tf₂O, 2-F-Py, -78 °C) Start->Step1 Intermediate1 Nitrilium Ion Intermediate Step1->Intermediate1 Step2 2. Reduction (NaBH₄, MeOH, RT) Intermediate1->Step2 Intermediate2 Halogenated Secondary Amine Step2->Intermediate2 Step3 3. Intramolecular Nucleophilic Substitution Intermediate2->Step3 Product N-Substituted Piperidine Step3->Product

Caption: Tandem workflow for one-pot piperidine synthesis from halogenated amides.

Experimental Protocol: Synthesis of N-Substituted Piperidines

This protocol is based on the work of Song et al. for the efficient cyclization of halogenated amides.[2][9]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Amide Activation: Add 2-fluoropyridine (0.6 mmol, 1.2 equiv) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 0.55 mmol, 1.1 equiv) dropwise via syringe. Stir the reaction at -78 °C for 30 minutes.

  • Reduction and Cyclization: Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 1.0 mmol, 2.0 equiv).[1]

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash chromatography on silica gel to obtain the desired N-substituted piperidine.[9][10]

Data Summary: Representative Yields
EntryN-SubstituentHalogenated ChainYield (%)[9]
1Phenethyl5-chloropentanoyl85
24-MeO-Phenethyl5-chloropentanoyl81
3Benzyl5-chloropentanoyl75
44-Cl-Benzyl5-chloropentanoyl78
5Cyclohexylmethyl5-chloropentanoyl82

Application in Drug Discovery: Targeting Cellular Signaling

Functionalized piperidines are powerful modulators of cellular signaling pathways, a property extensively leveraged in drug development.[1] For instance, many kinase inhibitors developed for cancer therapy feature a piperidine core. These molecules act by blocking the activity of kinases that are overactive in cancer cells, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.[1] The ability of one-pot methods to rapidly generate a library of diverse piperidine analogs is invaluable for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Signaling_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Phosphorylation Response Cellular Response (e.g., Proliferation) KinaseB->Response Inhibitor Piperidine-based Kinase Inhibitor Inhibitor->KinaseB Blocks Activity

Caption: Inhibition of a kinase signaling pathway by a piperidine-based drug.

References

  • One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. BenchChem.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]

  • Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. Taylor & Francis Group. Available at: [Link]

  • H3PW12O40-Catalyzed Multicomponent Reaction for Efficient Synthesis of Highly Substituted Piperidines. Ingenta Connect. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • One pot synthesis of functionalized piperidines. ResearchGate. Available at: [Link]

  • An efficient one-pot multi-component synthesis of highly functionalized piperidines. De Gruyter. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β‑Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. ACS Publications. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. Available at: [Link]

  • Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis. BenchChem.
  • Screening of the catalyst in one-pot synthesis of functionalized piperidines. ResearchGate. Available at: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. Available at: [Link]

  • One-pot multi-component green synthesis of highly substituted piperidines. Growing Science. Available at: [Link]

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Use in solid-phase peptide synthesis as a scaffold or non-natural amino acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the use of scaffolds and non-natural amino acids in solid-phase peptide synthesis.

Introduction: Expanding the Chemical Space of Peptides

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield, has become the cornerstone of peptide science, enabling the routine assembly of amino acid chains on an insoluble resin support.[1][2] While SPPS has made linear peptides readily accessible, the frontiers of drug discovery and materials science demand peptides with enhanced therapeutic properties, novel functionalities, and constrained three-dimensional structures. This guide delves into two powerful strategies that dramatically expand the chemical and functional diversity of synthetic peptides: the incorporation of non-natural amino acids (nnAAs) and the use of molecular scaffolds.

The introduction of nnAAs into a peptide sequence is a pivotal strategy for modulating its biological activity and improving its stability against enzymatic degradation.[1][3][4][5] These modifications can range from subtle changes, such as introducing a D-amino acid to confer resistance to proteolysis, to the incorporation of complex residues bearing fluorescent probes, bioorthogonal handles, or unique side chains that enforce specific secondary structures.[3]

Concurrently, the use of scaffolds allows for the construction of complex, multi-valent, and conformationally constrained peptide architectures.[6][7][8] By assembling peptide chains onto a central core molecule, researchers can create structures that mimic protein epitopes, present multiple ligands to a biological target, or serve as sophisticated drug delivery vehicles.[9][10] This guide provides a comprehensive overview of the strategies, protocols, and underlying principles for leveraging nnAAs and scaffolds in your SPPS workflows, empowering you to design and synthesize the next generation of advanced peptide-based molecules.

Part I: Strategic Incorporation of Non-Natural Amino Acids in SPPS

Rationale and Advantages: Beyond the Canonical 20

The 20 proteinogenic amino acids provide a remarkable toolkit for constructing biologically active peptides. However, their inherent limitations, such as susceptibility to proteolysis and a restricted range of chemical functionalities, often hinder their development as robust therapeutics.[5] The incorporation of nnAAs offers a direct solution to these challenges, providing numerous advantages:

  • Enhanced Proteolytic Stability: Enzymes that degrade peptides often have high specificity for L-amino acids. Incorporating nnAAs, such as D-amino acids, N-alkylated residues, or β-amino acids, can effectively block enzymatic cleavage, significantly increasing the in vivo half-life of a peptide.[3][11]

  • Conformational Constraint: The flexibility of linear peptides can be a liability, leading to reduced receptor affinity and specificity. Certain nnAAs can introduce steric bulk or specific dihedral angle preferences, locking the peptide into a bioactive conformation.

  • Novel Functionalities: nnAAs can introduce chemical moieties not found in nature, such as fluorescent labels for imaging, photo-crosslinkers for identifying binding partners, or "click" chemistry handles for bio-orthogonal conjugation.[3]

  • Improved Pharmacokinetics: Modification with nnAAs can alter a peptide's solubility, lipophilicity, and membrane permeability, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Core Principles & Challenges in SPPS

The fundamental workflow for incorporating nnAAs follows the standard SPPS cycle of deprotection, coupling, and washing.[1][3] However, the unique structures of nnAAs often introduce specific challenges that necessitate protocol modifications.[3]

  • Steric Hindrance: Bulky side chains or α,α-disubstituted nnAAs can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. This is a primary cause of failed syntheses or difficult purifications.[1][3]

  • Altered Reactivity and Electronic Effects: The side chains of nnAAs may contain functional groups that can interfere with standard SPPS chemistry or require specialized protecting group strategies.[1] Furthermore, the electronic properties of the nnAA side chain can influence the reactivity of the α-amino and carboxyl groups.[3]

  • Aggregation: Certain sequences, particularly those rich in hydrophobic nnAAs or β-amino acids, have a high propensity to form stable secondary structures on the resin. This aggregation can physically block reactive sites, leading to failed couplings and deprotections.

Strategic Considerations for Successful Incorporation

Overcoming the challenges associated with nnAAs requires careful planning and optimization of the synthetic strategy.

A robust protecting group strategy is fundamental to any successful SPPS, especially when dealing with complex nnAAs.[12] The most common approach is the Fmoc/tBu strategy, which offers true orthogonality.[13][14] The Nα-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain protecting groups (e.g., tBu, Trt, Boc) are removed with strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[14][15] This orthogonality is crucial for incorporating nnAAs with sensitive side chains that would not survive the harsh, repeated acid treatments of the older Boc/Bzl strategy.[13][14]

For sterically hindered nnAAs, standard carbodiimide-based coupling reagents like DIC may be insufficient. More potent activating agents are often required to achieve complete and efficient coupling.

Coupling ReagentClassKey Features & Applications
HBTU/HATU Aminium/Uronium SaltHighly efficient, rapid coupling. HATU is particularly effective for hindered couplings due to the presence of the HOAt leaving group.
PyBOP Phosphonium SaltStrong activating agent, known to minimize racemization. Effective for hindered amino acids.
COMU Uronium SaltBased on an Oxyma scaffold, shows high efficiency and is considered a less hazardous alternative to benzotriazole-based reagents.[2]
DIC/Oxyma Carbodiimide/AdditiveA modern, safer alternative to DIC/HOBt. Oxyma Pure® is non-explosive and provides excellent suppression of racemization.

Table 1: Selection of Common Coupling Reagents for SPPS.

The choice of coupling reagent is a critical decision point. For a routine nnAA, DIC/Oxyma may suffice. However, for a challenging, bulky residue like an N-methylated amino acid, switching to HATU and extending the coupling time is a field-proven strategy to ensure the reaction goes to completion.[3]

Application Protocols: Incorporating Non-Natural Amino Acids

This protocol outlines a standard single coupling cycle using the Fmoc/tBu strategy on a manual synthesis platform.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-protected non-natural amino acid (3-5 equivalents)

  • Coupling Reagent (e.g., HBTU, 3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Reaction Vessel with frit

Procedure:

  • Resin Swelling: If starting, swell the resin in DMF for at least 30 minutes.[3] For an ongoing synthesis, ensure the resin is well-solvated in DMF.

  • Fmoc Deprotection: a. Drain the DMF from the peptide-resin. b. Add the 20% piperidine/DMF solution and agitate for 5-10 minutes.[3] c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. d. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-nnAA by dissolving it and the coupling reagent (e.g., HBTU) in a minimal amount of DMF. Add DIEA and vortex for 1-2 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing: a. Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction.[1] A yellow color indicates a complete reaction (free amines consumed), while a blue color indicates an incomplete reaction. b. If the reaction is incomplete, drain the solution and repeat the coupling step with fresh reagents ("double coupling"). c. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

SPPS_Cycle Start Start with Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Next Fmoc-nnAA (HBTU/DIEA in DMF) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 DMF/DCM Wash NextCycle Complete: Proceed to Next Cycle Wash2->NextCycle KaiserTest->Wash2 Negative (Yellow) DoubleCouple Incomplete: Double Couple KaiserTest->DoubleCouple Positive (Blue) DoubleCouple->Coupling

Caption: Standard SPPS cycle for incorporating a non-natural amino acid.

N-methylated amino acids are notoriously difficult to couple due to steric hindrance. This protocol provides modifications to enhance coupling efficiency.

Key Modifications from Protocol 1:

  • Coupling Reagent: Use a more potent coupling reagent such as HATU (3.8 equivalents) in combination with HOAt (4 equivalents).[3]

  • Activation: Extend the pre-activation time to 5-10 minutes before adding the mixture to the resin.

  • Reaction Time: Increase the coupling time significantly, from 4 to 12 hours. Overnight coupling is often recommended.

  • Temperature: For extremely difficult couplings, the reaction temperature can be cautiously increased to 40-50°C.

  • Solvent: Consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP as the solvent, as they can improve solvation and reaction kinetics.

Procedure Note: When incorporating N-methylated residues, the ninhydrin test is unreliable as it reacts with primary amines only. Alternative tests, such as the isatin test, may be used to check for the presence of a free N-terminal secondary amine.

Part II: Peptide Scaffolds - Engineering Complex Architectures

Introduction to Scaffolds in Peptide Synthesis

In the context of SPPS, a scaffold is a core molecule to which one or more peptide chains are attached. This approach allows for the creation of well-defined, three-dimensional structures that are inaccessible through simple linear synthesis.[8] The use of scaffolds is a cornerstone of modern medicinal chemistry and biomaterial design for several reasons:[16]

  • Topographical Presentation: Scaffolds can present multiple peptide ligands in a specific spatial arrangement, mimicking the binding epitopes of proteins and enhancing avidity for biological targets.

  • Conformational Constraint: Linking the N- and C-termini of a peptide to a scaffold, or creating side-chain to side-chain cyclizations, dramatically reduces conformational freedom. This can pre-organize the peptide into its bioactive conformation, increasing potency and selectivity.

  • Drug Delivery: Scaffolds can serve as carriers for peptide drugs, improving their solubility and pharmacokinetic profiles.[7][9] Self-assembling peptide scaffolds can form hydrogels for localized, sustained release of therapeutics.[6][9][17]

  • Biomaterial Engineering: Peptide-functionalized scaffolds are used extensively in tissue engineering to create synthetic extracellular matrices that can guide cell attachment, proliferation, and differentiation.[7][17][18]

On-Resin Ligation: Attaching Peptides to Scaffolds

The assembly of peptide-scaffold conjugates is often performed on the solid support to leverage the advantages of SPPS, namely the ease of purification by simple filtration and washing. The key to this strategy is the use of chemoselective ligation reactions—reactions that form a covalent bond between two mutually and uniquely reactive functional groups in the presence of many other functionalities.[19][20]

Scaffold_Ligation cluster_0 On Solid Support Resin Resin Linker Scaffold-FG1 Ligation Chemoselective Ligation Resin->Ligation Peptide Peptide-FG2 ...-AA-AA-AA Peptide->Ligation Product Resin Linker Scaffold-Ligated-Peptide Ligation->Product Cleavage Final Cleavage (e.g., TFA) Product->Cleavage FinalProduct Purified Peptide-Scaffold Conjugate Cleavage->FinalProduct

Caption: General workflow for on-resin peptide-scaffold ligation.

Several ligation chemistries have been adapted for on-resin applications. One of the most prominent is Native Chemical Ligation (NCL) and its extensions.[21] NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[20][21] While powerful, the strict requirement for an N-terminal cysteine can be limiting.

Other valuable chemoselective reactions include:

  • Oxime Ligation: The reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.

  • Click Chemistry: The copper-catalyzed or strain-promoted cycloaddition between an azide and an alkyne to form a triazole linkage.

  • Ser/Thr Ligation: A method that allows for ligation at serine or threonine residues.[19]

The choice of ligation chemistry depends on the desired linkage (native peptide bond vs. non-native), the functional groups available on the scaffold, and the overall synthetic plan.

Application Protocol 3: On-Resin Oxime Ligation of a Peptide to a Scaffold

This protocol describes a general method for attaching a peptide containing a C-terminal aminooxy group to a scaffold functionalized with an aldehyde on the solid support.

Materials:

  • Aldehyde-functionalized scaffold attached to a solid support (e.g., Rink Amide resin).

  • Crude peptide with a C-terminal aminooxy moiety (synthesized separately and purified).

  • Ligation Buffer: Aniline buffer (e.g., 0.1 M aniline in 0.2 M sodium acetate, pH 4.5).

  • Solvents: DMF, DCM.

Procedure:

  • Scaffold Preparation: a. The aldehyde-functionalized scaffold is prepared on the resin according to established procedures. b. Swell the resin in DMF for 30 minutes, then wash thoroughly with the ligation buffer to equilibrate the pH.

  • Peptide Preparation: a. Synthesize the desired peptide using standard Fmoc-SPPS, incorporating an aminooxy-containing nnAA at the C-terminus. b. Cleave the peptide from its synthesis resin, precipitate, and purify via RP-HPLC. Lyophilize the pure peptide.

  • Ligation Reaction: a. Dissolve the purified aminooxy-peptide (2-3 equivalents relative to resin loading) in the ligation buffer. b. Add the peptide solution to the scaffold-functionalized resin. c. Agitate the reaction mixture at room temperature for 4-16 hours. The reaction can be monitored by taking a small sample of the supernatant and analyzing the disappearance of the peptide peak by HPLC.

  • Washing and Capping: a. Once the ligation is complete, drain the reaction solution. b. Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove any unreacted peptide. c. To cap any unreacted aldehyde groups on the scaffold, treat the resin with a solution of an aminooxy-containing small molecule (e.g., O-(carboxymethyl)hydroxylamine) in the ligation buffer for 1 hour. d. Wash the resin again with DMF and DCM.

  • Final Cleavage and Purification: a. Dry the resin under vacuum. b. Cleave the peptide-scaffold conjugate from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). c. Precipitate the product in cold diethyl ether, pellet by centrifugation, and dry. d. Purify the final conjugate by RP-HPLC and confirm its identity by mass spectrometry.[22]

Data Summary & Troubleshooting

Quantitative Data Insights

The success of incorporating nnAAs can be highly sequence- and residue-dependent. The following table provides representative data on the challenges and potential outcomes.

Non-Natural Amino Acid TypeKey ChallengeRecommended CouplingExpected Purity (Crude)Notes
D-Amino Acids MinimalHBTU or DIC/Oxyma>85%Generally couple with efficiencies similar to their L-counterparts.
N-Methylated Amino Acids Severe Steric HindranceHATU/HOAt, extended time40-70%Double coupling is often necessary. Purity is highly variable.
β-Amino Acids Aggregation & Steric HindranceHATU, elevated temp.50-80%Prone to causing aggregation; use of pseudoprolines in the sequence can help.
Fluorescent (e.g., Dansyl-Lys) Steric Hindrance, Side ReactionsDIC/Oxyma70-90%Protect other reactive groups carefully. Light sensitivity may be an issue.
Azido/Alkynyl (for Click) MinimalHBTU or DIC/Oxyma>80%Generally well-tolerated by standard SPPS conditions.

Table 2: Representative data and considerations for incorporating various nnAAs.

Troubleshooting Common Problems
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Final Peptide Incomplete coupling/deprotection; AggregationUse stronger coupling reagents (HATU); double couple; use structure-breaking nnAAs (e.g., pseudoprolines); increase reaction times/temperature.
Deletion Sequences in MS Incomplete couplingSee above. Perform a capping step with acetic anhydride after coupling difficult residues to terminate unreacted chains.
Side Product Formation Inadequate side-chain protection; RacemizationEnsure orthogonal protecting groups are stable to all reaction conditions; use additives like Oxyma or HOAt to suppress racemization.[12][15]
Failed On-Resin Ligation Steric hindrance at ligation site; Poor solubility of peptide; Incorrect buffer pHIncrease equivalents of peptide in solution; add organic co-solvents (e.g., DMSO) to improve solubility; optimize the pH of the ligation buffer for the specific reaction.

Table 3: Common troubleshooting scenarios and potential solutions.

Conclusion and Future Outlook

The strategic use of non-natural amino acids and molecular scaffolds has fundamentally transformed the landscape of peptide science. These tools allow researchers to move beyond simple linear sequences and engineer sophisticated molecules with precisely tailored properties. By overcoming challenges such as steric hindrance and aggregation through rational selection of reagents and optimized protocols, it is possible to synthesize peptides with enhanced stability, novel functionalities, and complex, bioactive architectures.[3] The continued development of new non-natural building blocks, more efficient coupling technologies, and innovative chemoselective ligation strategies will further empower scientists to address unmet challenges in medicine, materials science, and beyond.[20][23]

References

  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Fang, G., et al. (2021). Construction of diverse peptide structural architectures via chemoselective peptide ligation. PMC - NIH.
  • Bode, J. W. (2008). Chemoselective ligation and modification strategies for peptides and proteins. Angewandte Chemie International Edition, 47(52), 10030-74. Available from: [Link]

  • Papayannopoulos, I. A., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7. Available from: [Link]

  • Ghaffari, S., et al. (2021). Recent advances in design and applications of biomimetic self-assembled peptide hydrogels for hard tissue regeneration. Materials Today Bio, 12, 100155. Available from: [Link]

  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(30), 8111-8124. Available from: [Link]

  • Niece, K. L., et al. (2008). Self-assembling peptide scaffolds for regenerative medicine. PMC - PubMed Central - NIH. Available from: [Link]

  • Coin, I., et al. (2013). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 3(41), 18693-18712. Available from: [Link]

  • Ravichandran, R., et al. (2014). Applications of self-assembling peptide scaffolds in regenerative medicine: the way to the clinic. Journal of Materials Chemistry B, 2(48), 8436-8447. Available from: [Link]

  • Morressier. (2021). Construction of Diverse Peptide Structural Architectures via Chemoselective Peptide Ligation. Available from: [Link]

  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. Available from: [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2008). Native Chemical Ligation: A Boon to Peptide Chemistry. PMC - NIH. Available from: [Link]

  • Aulisa, L., & Stupp, S. I. (2015). Peptide Supramolecular Materials for Therapeutics. PMC - PubMed Central - NIH. Available from: [Link]

  • ResearchGate. (2014). Applications of Self-Assembling Peptide Scaffolds in Regenerative Medicine: The Way to the Clinic. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available from: [Link]

  • ACS Publications. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. Available from: [Link]

  • ResearchGate. (2013). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Available from: [Link]

  • ResearchGate. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Fields, G. B. (2004). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 289, 3-38. Available from: [Link]

  • O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 123(12), 2749-2754. Available from: [Link]

  • Semantic Scholar. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Available from: [Link]

  • BYU ScholarsArchive. (2022). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available from: [Link]

  • Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-30. Available from: [Link]

  • ResearchGate. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Available from: [Link]

  • ACS Publications. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. Available from: [Link]

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available from: [Link]

  • BioSolveIT. (2015). webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore. Available from: [Link]

  • Chemistry For Everyone. (2024). How Are Tissue Scaffolds Designed? YouTube. Available from: [Link]

  • White Rose eTheses Online. (2021). Peptide Scaffolds for Nerve Tissue Engineering. Available from: [Link]

  • MDPI. (2023). In Vitro Refolding of Vault-like Protein Nanocapsules with a Novel Scaffolding Mechanism. Available from: [Link]

Sources

Application Notes & Protocols for the Catalytic Functionalization of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products. Its three-dimensional structure is often crucial for biological activity, enhancing properties like metabolic stability and membrane permeability.[1] Consequently, the development of robust and selective methods to functionalize the piperidine scaffold is of paramount importance for drug discovery and development. This guide provides an in-depth overview of key catalytic strategies for piperidine functionalization, complete with detailed protocols, mechanistic insights, and comparative data to aid researchers in navigating this critical area of synthetic chemistry.

Transition-Metal-Catalyzed C-H Functionalization: Direct and Elegant Bond Formation

Directly converting C-H bonds into new chemical linkages represents a paradigm shift in synthetic efficiency, minimizing the need for pre-functionalized starting materials. Palladium and rhodium catalysis have been at the forefront of this revolution, enabling the site-selective modification of the piperidine ring.

Palladium-Catalyzed C-H Arylation: A Powerful Tool for Late-Stage Functionalization

Palladium-catalyzed C-H arylation has emerged as a powerful strategy for the introduction of aryl groups onto the piperidine scaffold. These reactions often employ a directing group on the piperidine nitrogen to control regioselectivity.

Mechanistic Rationale: The prevailing mechanism for these transformations involves a Pd(II)/Pd(IV) catalytic cycle.[2][3] The reaction is initiated by the coordination of the directing group to the palladium catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Oxidative addition of an aryl halide to the Pd(II) center generates a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst.[2][3]

dot

Palladium-Catalyzed C-H Arylation Pd(II) Pd(II) Palladacycle (Pd(II)) Palladacycle (Pd(II)) Pd(II)->Palladacycle (Pd(II)) + Piperidine-DG - HX Piperidine-DG Piperidine-DG Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle (Pd(II))->Pd(IV) Intermediate + Ar-X (Oxidative Addition) Arylated Piperidine Arylated Piperidine Pd(IV) Intermediate->Arylated Piperidine Reductive Elimination Pd(II) Pd(II) Pd(IV) Intermediate->Pd(II)

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Protocol 1: Palladium-Catalyzed α-Arylation of N-Boc-Piperidine

This protocol is adapted from methodologies that utilize a removable directing group strategy for selective C-H functionalization.

Materials:

  • N-Boc-piperidine

  • Aryl bromide

  • Pd(OAc)₂

  • Pivalic acid (PivOH)

  • K₂CO₃

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add N-Boc-piperidine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), pivalic acid (0.3 mmol, 30 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-arylated piperidine.

Rhodium-Catalyzed C-H Insertion: Accessing Diverse Substitution Patterns

Dirhodium tetracarboxylate catalysts are highly effective in mediating C-H insertion reactions of donor/acceptor carbenes, generated from diazo compounds, into the piperidine ring. The regioselectivity of these reactions can be remarkably controlled by the choice of both the rhodium catalyst and the nitrogen protecting group.[4][5][6]

Causality of Experimental Choices:

  • Catalyst Selection: The steric and electronic properties of the chiral ligands on the dirhodium catalyst are critical for both enantioselectivity and regioselectivity. For instance, bulky catalysts can favor insertion at less sterically hindered positions.[4]

  • Protecting Group Influence: The nature of the N-protecting group can influence the electron density at the α-C-H bonds and sterically shield certain positions, thereby directing the insertion to a specific site (e.g., C2 vs. C4).[4][5]

Protocol 2: Rhodium-Catalyzed C4-Selective C-H Insertion

This protocol describes a method for achieving selective functionalization at the C4 position of the piperidine ring.[6]

Materials:

  • N-(α-oxoarylacetyl)-piperidine

  • Dirhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄)

  • Aryldiazoacetate

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried round-bottom flask, dissolve the N-(α-oxoarylacetyl)-piperidine (1.5 mmol) and the dirhodium catalyst (0.0075 mmol, 0.5 mol%) in anhydrous CH₂Cl₂ (4 mL).

  • In a separate flask, dissolve the aryldiazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (8 mL).

  • Using a syringe pump, add the solution of the aryldiazoacetate to the solution of the piperidine and catalyst over 4 hours at reflux (~40 °C).

  • After the addition is complete, continue stirring at reflux for an additional hour.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Asymmetric Hydrogenation: Stereoselective Synthesis of Chiral Piperidines

The asymmetric hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for producing chiral piperidines. Iridium-based catalysts with chiral phosphine ligands have proven to be particularly effective for this transformation.[7][8][9][10][11]

Mechanistic Insights: The hydrogenation of pyridinium salts is often more facile than that of neutral pyridines because protonation or alkylation of the nitrogen atom lowers the aromatic stabilization energy and reduces catalyst poisoning by the basic nitrogen.[10] The chiral ligand environment around the iridium center dictates the facial selectivity of hydride delivery to the substrate, leading to high enantioselectivity.

dot

Asymmetric_Hydrogenation cluster_0 Catalytic Cycle Ir_precatalyst [Ir(COD)Cl]₂ + Chiral Ligand Active_Ir_catalyst Active Ir(III) Catalyst Ir_precatalyst->Active_Ir_catalyst H₂ Substrate_coordination Substrate Coordination Active_Ir_catalyst->Substrate_coordination + Pyridinium Salt Hydrogenation_steps Stepwise Hydrogenation Substrate_coordination->Hydrogenation_steps H₂ Product_release Product Release Hydrogenation_steps->Product_release Product_release->Active_Ir_catalyst - Chiral Piperidine

Caption: General workflow for Iridium-catalyzed asymmetric hydrogenation.

Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is a representative procedure for the enantioselective reduction of a 2-substituted pyridinium salt.[10]

Materials:

  • N-Benzyl-2-phenylpyridinium bromide

  • [{Ir(cod)Cl}₂]

  • (R)-Synphos

  • Anhydrous toluene/dichloromethane (1:1 mixture)

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, charge a vial with N-benzyl-2-phenylpyridinium bromide (0.25 mmol), [{Ir(cod)Cl}₂] (0.0025 mmol, 1 mol%), and (R)-Synphos (0.0055 mmol, 2.2 mol%).

  • Add 3 mL of a 1:1 mixture of anhydrous toluene and dichloromethane.

  • Place the vial in a high-pressure autoclave.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 600 psi with hydrogen.

  • Stir the reaction at 28 °C for 24 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the chiral piperidine product.

Photoredox Catalysis: A Mild Approach to C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and mild method for C-H functionalization. For piperidines, this approach is particularly effective for α-amino C-H arylation.[12][13][14]

Mechanistic Rationale: The reaction is typically initiated by the photoexcitation of a photocatalyst (e.g., an iridium complex) with visible light. The excited-state photocatalyst can then oxidize the piperidine nitrogen via a single-electron transfer (SET) process to form a radical cation. Subsequent deprotonation at the α-position generates a key α-amino radical intermediate, which can then engage in a coupling reaction with an aryl partner.[12] An interesting feature of some of these reactions is a post-arylation epimerization that can lead to high diastereoselectivity, favoring the thermodynamically most stable isomer.[12][13]

Protocol 4: Photoredox-Catalyzed α-Amino C-H Arylation of a Substituted Piperidine

This protocol is based on the highly diastereoselective arylation of substituted piperidines.[12]

Materials:

  • Substituted piperidine

  • Electron-deficient cyano(hetero)arene (e.g., dicyanobenzene)

  • Photocatalyst (e.g., Ir(ppy)₃)

  • Sodium acetate (NaOAc)

  • Anhydrous solvent (e.g., acetonitrile)

  • Blue LED light source

Procedure:

  • In a reaction vial, combine the piperidine derivative (0.1 mmol), the cyanoarene (0.15 mmol), Ir(ppy)₃ (1-2 mol%), and NaOAc (0.2 mmol).

  • Add anhydrous, degassed acetonitrile (1 mL).

  • Seal the vial and stir the mixture while irradiating with a blue LED light source at room temperature.

  • Monitor the reaction for 12-24 hours until the starting material is consumed (TLC or LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Biocatalysis and Organocatalysis: Green and Asymmetric Approaches

Biocatalytic C-H Oxidation

Enzymes offer unparalleled selectivity for C-H functionalization under mild, aqueous conditions. Hydroxylases, for instance, can introduce hydroxyl groups at specific positions on the piperidine ring with high regio- and stereoselectivity.[15][16][17] These hydroxylated piperidines are versatile intermediates that can be further functionalized using other synthetic methods, such as radical cross-coupling.[15][16][17][18] This combination of biocatalysis and traditional organic synthesis provides a powerful platform for creating complex piperidine derivatives.[15][16]

Organocatalytic Michael Addition

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of functionalized piperidines. Chiral amines, for example, can catalyze the Michael addition of nucleophiles to α,β-unsaturated aldehydes, followed by an intramolecular cyclization to form highly functionalized piperidine rings with excellent enantioselectivity.[19][20][21][22]

Comparative Analysis of Catalytic Methods

The choice of catalytic method depends on the desired substitution pattern, required stereochemistry, and the functional group tolerance of the substrate.

Method Typical Catalyst Position(s) Functionalized Key Advantages Limitations
Pd-Catalyzed C-H Arylation Pd(OAc)₂, Pd₂(dba)₃α, β, γ (directing group dependent)Excellent for late-stage functionalization, broad aryl scope.[2]Often requires directing groups, sometimes harsh conditions.
Rh-Catalyzed C-H Insertion Rh₂(OAc)₄, Chiral Rh(II) carboxylatesC2, C3 (indirectly), C4High regioselectivity control through catalyst and protecting group.[4][5]Requires synthesis of diazo compounds.
Ir-Catalyzed Hydrogenation [Ir(COD)Cl]₂ + Chiral LigandFull ring reductionAtom economical, high enantioselectivity, access to free amines.[7][8][9]High pressure equipment needed, limited to reduction.
Photoredox C-H Arylation Ir(ppy)₃, Organic dyesαVery mild conditions, high functional group tolerance.[12][13]Often limited to electron-deficient arenes, potential for over-reaction.
Biocatalytic C-H Oxidation HydroxylasesSpecific C-H bondsUnparalleled selectivity, green conditions.[15][16][17]Substrate scope can be limited by the enzyme.
Organocatalytic Cyclization Chiral amines (e.g., from Cinchona alkaloids)Forms the ringMetal-free, high enantioselectivity.[19][20]Multi-step sequence to build complexity.

Conclusion and Future Outlook

The catalytic functionalization of the piperidine ring has witnessed remarkable progress, providing chemists with a diverse toolkit to modify this privileged scaffold. Transition-metal catalysis, particularly C-H activation, has enabled the direct and late-stage functionalization of complex molecules. Asymmetric hydrogenation offers an efficient route to chiral piperidines, while photoredox catalysis provides exceptionally mild conditions for C-H bond modification. The growing fields of biocatalysis and organocatalysis offer green and sustainable alternatives. Future developments will likely focus on expanding the scope of these reactions, discovering new catalytic systems with enhanced reactivity and selectivity, and integrating these methods into automated synthesis platforms to accelerate the discovery of new piperidine-containing therapeutics.

References

Application Notes & Protocols: Strategic Synthesis of Amides from Methyl 4-Methylpiperidine-4-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] This document provides a comprehensive technical guide for researchers and scientists on the preparation of N-substituted 4-methylpiperidine-4-carboxamides starting from methyl 4-methylpiperidine-4-carboxylate hydrochloride. We delve into the foundational principles of modern amide coupling chemistry, present two robust, field-proven protocols using both carbodiimide and uronium-based reagents, and offer practical guidance on reaction monitoring, purification, characterization, and troubleshooting. The causality behind experimental choices is emphasized throughout to empower the user with a deep, actionable understanding of the synthesis.

Foundational Principles: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a non-reactive ammonium-carboxylate salt.[2] Therefore, the synthesis universally proceeds via the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group. This creates a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine.[3]

Our starting material, this compound, presents a common challenge: the amine is protonated as a hydrochloride salt. It must be neutralized in situ with a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to liberate the free secondary amine required for the coupling reaction.[4][5][6]

Two dominant classes of coupling reagents are employed for this transformation:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to racemization (if the acid is chiral) and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are introduced. These additives trap the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[7][8][9]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents, especially for sterically demanding substrates.[4][9] They react with the carboxylic acid in the presence of a base to form an activated acyl-uronium species, which rapidly converts to a highly reactive OBt/OAt-ester, leading to fast and clean amide bond formation.

Generalized Reaction Mechanisms

Amide Coupling Mechanisms cluster_0 Carbodiimide Pathway (EDC/HOBt) cluster_1 Uronium Salt Pathway (HATU) RCOOH_C R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH_C->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt Urea Urea Byproduct O_acyl->Urea Side Reaction HOBt HOBt HOBt->HOBt_ester Amide_C Amide Product HOBt_ester->Amide_C + Amine Amine_C Free Amine Amine_C->Amide_C RCOOH_U R-COOH HATU_ester OAt Active Ester RCOOH_U->HATU_ester + HATU/Base HATU HATU + Base HATU->HATU_ester Amide_U Amide Product HATU_ester->Amide_U + Amine Amine_U Free Amine Amine_U->Amide_U

Caption: Generalized mechanisms for amide bond formation.

Experimental Design: Reagents and Protocols

Success in amide coupling relies on careful reagent selection and adherence to anhydrous conditions. Water can hydrolyze the activated intermediates, reducing yield.

Reagent Calculation Table
ReagentRoleTypical EquivalentsMolar Mass ( g/mol )
Carboxylic Acid (R-COOH)Substrate1.0Varies
Methyl 4-methylpiperidine-4-carboxylate HClSubstrate1.1 - 1.2193.68
Protocol 1 Reagents
EDC·HClCoupling Agent1.2 - 1.5191.70
HOBt (Hydrated)Additive1.2 - 1.5~153.14
Protocol 2 Reagents
HATUCoupling Agent1.1 - 1.2380.23
Common Reagents
DIPEA or TEABase2.5 - 3.0129.24 / 101.19
Anhydrous DMF or DCMSolvent-73.09 / 84.93

Note: The base is used in excess to both neutralize the hydrochloride salt (1.0 eq.) and facilitate the coupling reaction (1.5-2.0 eq.).

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and reliable method for a wide range of substrates. The primary byproduct, a water-soluble urea, is easily removed during aqueous workup.[6]

Step-by-Step Methodology:

  • Activation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DMF (or DCM) to a concentration of ~0.1-0.5 M.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 20-30 minutes to pre-activate the acid.[4]

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 eq.) and stir for 5 minutes at room temperature to ensure complete neutralization.

  • Add the free amine solution from step 4 to the activated acid mixture (from step 3) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[4] This removes unreacted acid, HOBt, and the urea byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: HATU-Mediated Amide Coupling

HATU is a highly efficient, albeit more expensive, coupling reagent that often provides faster reaction times and higher yields, particularly for challenging or sterically hindered substrates.[4][5][9]

Step-by-Step Methodology:

  • Reagent Combination: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), HATU (1.1 eq.), and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Initiation: Add DIPEA (3.0 eq.) dropwise to the stirred solution. A color change (often to yellow) may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-2 hours.[10]

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic phase sequentially with 1M HCl (1x) (optional, if the final product is base-stable), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

Experimental Workflow cluster_workflow Synthesis Workflow start Starting Materials (Acid, Amine HCl) dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool activate Add Coupling Reagent (EDC/HOBt or HATU) + Base (DIPEA) cool->activate react Stir at RT (1-24h) activate->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Wash & Extract) monitor->workup Complete dry Dry & Concentrate workup->dry purify Flash Chromatography dry->purify characterize Characterization (NMR, LC-MS) purify->characterize

Caption: A typical workflow for amide coupling synthesis.

Product Characterization

Post-purification, the identity and purity of the final amide must be confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the successful formation of the product. A peak corresponding to the calculated molecular weight of the desired amide ([M+H]⁺) should be observed. The purity can be estimated from the peak area in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure. Expect to see characteristic peaks for the R-group from the carboxylic acid, the N-H proton of the amide (if applicable), and the distinct signals for the piperidine ring protons and the 4-methyl group.

    • ¹³C NMR: Will show a characteristic carbonyl peak for the amide typically in the range of 165-175 ppm, along with signals corresponding to the carbons of both the acid and amine fragments.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incomplete neutralization of the amine HCl salt. 2. Wet reagents or solvents. 3. Degraded coupling reagent.1. Ensure sufficient base (≥2.5 eq.) is used. 2. Use freshly opened anhydrous solvents. Dry reagents if necessary. 3. Use a fresh bottle of coupling reagent.
Formation of N-Acylurea Byproduct (with EDC) Rearrangement of the O-acylisourea intermediate.Ensure HOBt or another additive is used. Add the amine promptly after the pre-activation period.
Multiple Side Products 1. The coupling reagent is reacting with the amine (guanidinium formation with HATU). 2. Epimerization of a chiral carboxylic acid.1. For HATU, consider adding the base last to the mixture of all other components. 2. Run the reaction at 0 °C. The use of HOBt/HATU is known to suppress racemization.[4][9]
Difficult Purification Incomplete removal of water-soluble byproducts (e.g., EDC-urea, HOBt, excess base).Perform the aqueous workup diligently. Additional aqueous washes may be required. An acidic wash (e.g., 1M HCl) can help remove basic impurities if the product is stable.[4]

Safety and Reagent Handling

Chemical safety is paramount. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Coupling Reagents: Many amide coupling reagents are potent sensitizers. Repeated exposure can lead to severe allergic dermal and respiratory reactions, including anaphylaxis.[12][13][14] Handle these reagents with extreme care and avoid inhalation of dust or direct skin contact.

  • HOBt: Anhydrous HOBt is known to be explosive and is thermally unstable.[15] It is commercially supplied with water (~12% by weight) to ensure safety. Do not dry HOBt by heating under vacuum.

  • Bases: DIPEA and TEA are corrosive and volatile. Handle them with care in a fume hood.

References

  • BenchChem. (2025). Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • American Peptide Society. (n.d.). Coupling Agent Hazards.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • ACS Webinars. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers.
  • Benchchem. (2025).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Graham, J. L., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety.
  • ACS GCI Pharmaceutical Roundtable. (2025). Peptide Synthesis – Safety Topics.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Thakur, A., et al. (2022).
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Bhatt, N. D., & Nimavat, K. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,4-disubstituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic routes. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Synthesis via Grignard Reaction with 4-Piperidones

The addition of Grignard reagents to N-protected 4-piperidones is a common strategy for introducing one of the C4-substituents. However, this reaction is often plagued by side reactions that can significantly lower the yield of the desired 4-aryl-4-hydroxypiperidine intermediate.

Frequently Asked Questions (FAQs)

Question 1: My Grignard reaction is not initiating, or the yield of my 4-aryl-4-hydroxypiperidine is very low. What are the common causes?

Answer: Failure of a Grignard reaction to initiate or result in low yields can often be attributed to several critical factors, primarily related to the Grignard reagent formation and its subsequent reaction with the 4-piperidone.

  • Inactive Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction from starting.[1] It is crucial to activate the magnesium surface.

  • Presence of Water: Grignard reagents are highly sensitive to moisture. Anhydrous conditions are essential for both the formation of the reagent and its reaction with the piperidone.

  • Enolization of 4-Piperidone: The Grignard reagent can act as a base, deprotonating the acidic α-protons of the 4-piperidone.[1] This is more prevalent with sterically hindered Grignard reagents and leads to the recovery of starting material after workup.

  • Reduction of 4-Piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1]

  • Wurtz Coupling: The Grignard reagent can couple with unreacted aryl halide to form a biaryl byproduct.[1]

Troubleshooting Workflow for Grignard Reactions

cluster_start cluster_reagent Grignard Reagent Issues cluster_piperidone Piperidone Side Reactions cluster_solutions Start Low or No Yield of 4-Aryl-4-hydroxypiperidine Reagent_Formation Incomplete Grignard Reagent Formation Start->Reagent_Formation Wurtz Wurtz Coupling (Biaryl Formation) Start->Wurtz Enolization Enolization of 4-Piperidone Start->Enolization Reduction Reduction of 4-Piperidone Start->Reduction Activate_Mg Activate Mg (Iodine, 1,2-dibromoethane) Reagent_Formation->Activate_Mg Anhydrous Ensure Anhydrous Conditions Reagent_Formation->Anhydrous Slow_Addition Slow Addition of Aryl Halide Wurtz->Slow_Addition Low_Temp Low Temperature (-78 °C to 0 °C) Enolization->Low_Temp Reduction->Low_Temp

Caption: Troubleshooting workflow for Grignard reactions.

Protocol 1: Activation of Magnesium for Grignard Reagent Formation

  • Place magnesium turnings in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Gently crush the turnings with a glass rod to expose a fresh surface.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Gently warm the flask until the color of the iodine disappears, indicating activation.[1]

Question 2: I've isolated my product, but it contains significant amounts of a dehydrated impurity. How can I prevent this?

Answer: The tertiary alcohol product is susceptible to dehydration, especially under acidic conditions, to form a 4-aryl-1,2,3,6-tetrahydropyridine byproduct.[1] This can occur during the reaction workup or purification.

Preventative Measures:

  • Mild Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl.

  • Avoid Strong Acids: Be mindful of the pH during extraction and purification steps.

  • Temperature Control: Keep the temperature low during workup and concentration steps.

II. Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be decarboxylated to yield a 4-piperidone derivative.[2]

Frequently Asked Questions (FAQs)

Question 3: My Dieckmann condensation is giving a low yield of the desired cyclic β-keto ester. What are the likely side reactions?

Answer: Low yields in Dieckmann condensations are often due to competing intermolecular reactions or unfavorable ring formation.

  • Intermolecular Claisen Condensation: If the concentration of the diester is too high, an intermolecular reaction can occur, leading to polymeric byproducts instead of the desired cyclic product.

  • Unfavorable Ring Size: While 5- and 6-membered rings form readily, the formation of larger rings is often less efficient.[2][3]

  • Reverse Dieckmann Condensation: If the resulting β-keto ester does not have an enolizable proton, the reverse reaction can compete, especially at higher temperatures.[4]

Dieckmann Condensation: Intramolecular vs. Intermolecular Pathways

cluster_intra Desired Pathway (Intramolecular) cluster_inter Side Reaction (Intermolecular) Diester Diester Precursor Intra_Product Cyclic β-Keto Ester (Desired Product) Diester->Intra_Product Low Concentration (High Dilution) Inter_Product Polymeric Byproducts Diester->Inter_Product High Concentration

Caption: Competing pathways in the Dieckmann condensation.

Protocol 2: Optimizing Dieckmann Condensation for Piperidone Synthesis

  • High Dilution: Add the diester substrate slowly via syringe pump to a solution of the base (e.g., sodium ethoxide in ethanol or sodium hydride in THF) to maintain a low substrate concentration and favor intramolecular cyclization.

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent to minimize side reactions with the ester groups.[3]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Question 4: I'm having trouble with the decarboxylation step after the Dieckmann condensation. What are the best conditions?

Answer: The decarboxylation of the β-keto ester intermediate is a crucial step to obtain the final 4-piperidone. Incomplete decarboxylation can lead to a mixture of products.

  • Saponification and Acidification: A common method involves saponifying the ester with aqueous base (e.g., NaOH or KOH), followed by acidification and heating to promote decarboxylation.

  • "One-Pot" Procedure: A more efficient method involves decarbomethoxylation in aqueous acetonitrile after the initial cyclization.[5]

III. Synthesis via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be used to synthesize piperidines. This can involve a double reductive amination of a dicarbonyl compound or the reductive amination of a 4-piperidone to introduce an N-substituent.[6][7]

Frequently Asked Questions (FAQs)

Question 5: My reductive amination is producing a significant amount of the dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a common side reaction in reductive amination.[7] The initially formed primary or secondary amine can react further with the carbonyl compound.

Preventative Measures:

  • Stoichiometry Control: Use an excess of the amine component to favor the formation of the mono-alkylated product.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the carbonyl compound and the amine. This keeps the concentration of the newly formed amine low, reducing the chance of a second reaction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often preferred as it is a mild reducing agent that is more selective for the iminium ion intermediate over the starting carbonyl compound.[8][9]

Reductive Amination: Mono- vs. Di-alkylation

Start Carbonyl + Primary Amine Mono Secondary Amine (Desired Product) Start->Mono Reductive Amination Di Tertiary Amine (Dialkylated Byproduct) Mono->Di Further Reaction with Carbonyl

Caption: Competing alkylation in reductive amination.

Protocol 3: Selective Mono-N-Alkylation of a Piperidine via Reductive Amination

  • Dissolve the piperidine (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

IV. N-Alkylation of Piperidines

Direct N-alkylation with an alkyl halide is a straightforward method for introducing substituents on the piperidine nitrogen. However, this reaction can be complicated by over-alkylation.

Frequently Asked Questions (FAQs)

Question 6: When I try to N-alkylate my piperidine, I get a mixture of the desired tertiary amine and the quaternary ammonium salt. How can I avoid this?

Answer: The formation of a quaternary ammonium salt is a common side reaction in the N-alkylation of secondary amines.[8]

Preventative Measures:

  • Slow Addition of Alkylating Agent: Adding the alkyl halide slowly to a solution of the piperidine ensures that the piperidine is always in excess, minimizing the reaction of the product tertiary amine with the alkyl halide.[10]

  • Use of a Bulky Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be used to scavenge the acid produced during the reaction without competing in the alkylation.

  • Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent.

Table 1: Summary of Common Side Reactions and Preventative Measures

Synthetic MethodCommon Side ReactionKey Preventative Measures
Grignard Reaction Enolization of 4-piperidoneUse low reaction temperatures (-78 °C to 0 °C).[1]
Reduction of 4-piperidoneChoose a Grignard reagent without β-hydrogens if possible.
Dehydration of productUse mild workup conditions (e.g., sat. aq. NH₄Cl).[1]
Dieckmann Condensation Intermolecular condensationUse high dilution conditions.
Reverse DieckmannEnsure the product has an enolizable proton.[4]
Reductive Amination Over-alkylationUse an excess of the amine; use a selective reducing agent like NaBH(OAc)₃.[7][8]
N-Alkylation Quaternary salt formationSlowly add the alkylating agent to an excess of the piperidine.[10]

V. Protecting Group Strategies

The judicious use of protecting groups for the piperidine nitrogen is crucial for the successful synthesis of 4,4-disubstituted piperidines.[11][12]

Frequently Asked Questions (FAQs)

Question 7: I am having issues with my N-Boc protecting group. What are some common problems and solutions?

Answer: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. While generally robust, issues can arise during its removal or in its stability to certain reagents.

  • Incomplete Deprotection: Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[11] If deprotection is incomplete, increase the reaction time or the concentration of the acid.

  • Side Reactions during Deprotection: The carbocation generated during Boc removal can sometimes be trapped by nucleophilic residues in the molecule. The addition of a scavenger, such as anisole or triethylsilane, can mitigate this.

Question 8: Can I use an Fmoc protecting group for the piperidine nitrogen?

Answer: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group. It is labile to basic conditions, typically using piperidine in DMF for its removal.[12][13] This provides orthogonality to acid-labile protecting groups like Boc. However, be aware that the basic deprotection conditions may not be compatible with other functional groups in your molecule.

References
  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (n.d.). PubMed Central.
  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. (n.d.). Benchchem.
  • Dearomative Spirocyclization of Ynamides. (2024, August 7). ChemRxiv.
  • Strategies for the Synthesis of Spiropiperidines. (2018, July 5). White Rose Research Online.
  • A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Reverse Cope eliminations. Pyrrolidine and piperidine N-oxides by intramolecular addition of N,N-disubstituted hydroxylamines to unactivated double bonds. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.
  • Protecting group. (n.d.). Wikipedia.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube.
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. (n.d.). UCL Discovery.
  • intramolecular cope elimination of piperidine. (2022, July 12). Reddit.
  • Dieckmann Condensation. (n.d.). Alfa Chemistry.
  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (n.d.). PubMed Central.
  • N-alkylation of 4-piperidone. (2012, July 1). Sciencemadness.org.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Benchchem.
  • Dieckmann condensation. (n.d.). Wikipedia.
  • Experimental Help for Dieckmann Condensation. (2021, May 6). Reddit.
  • NEW PROTECTING GROUPS FOR THE SYNTHESIS OF COMPLEX PEPTIDES. (n.d.).
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (n.d.). Benchchem.
  • The Synthesis Pathway: Exploring the Chemical Production of Spiro[1H-indene-1,4'-piperidine]-1'-carboxylic Acid Derivatives. (2025, November 23). NINGBO INNO PHARMCHEM CO.,LTD.
  • Procedure for N-alkylation of Piperidine?. (2017, March 16). ResearchGate.
  • N-alkylation of 4-piperidone. (2013, October 1). Sciencemadness Discussion Board.
  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. (2016, November 28). Organic Letters - ACS Publications.
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
  • Grignard Reaction. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.).
  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (n.d.). Journal of the Chemical Society C - RSC Publishing.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
  • Technical Support Center: Synthesis of Substituted Piperazinediones. (n.d.). Benchchem.
  • Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (2011, January 21). PubMed.
  • 4-Piperidone. (n.d.). Wikipedia.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (n.d.). PubMed.
  • Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018, April 9). NIH.
  • The Action of Grignard Reagents, etc. 869 189. The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-. (n.d.). RSC Publishing.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC.
  • What are the difficulties associated with reductive amination? How to control byproduct formation?. (2012, October 11). ResearchGate.
  • Side Reactions in a Grignard Synthesis. (2025, August 6). ResearchGate.
  • Technical Support Center: Synthesis of Substituted Piperazines. (n.d.). Benchchem.
  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (n.d.).
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Technical Support Center: Overcoming Poor Solubility of Piperidine Hydrochloride Salts in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility of piperidine hydrochloride and other amine HCl salts in organic reaction media. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you in your experimental design.

Introduction: The Challenge of Amine Salt Solubility

Piperidine and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1] While the free amine form of piperidine is a versatile liquid soluble in many organic solvents, it is often supplied and stored as a more stable crystalline hydrochloride (HCl) salt.[1][2][3] This salt form, however, introduces a significant hurdle in many synthetic protocols: poor solubility in common nonpolar or weakly polar organic solvents.[4]

The high polarity imparted by the charged ammonium group and its chloride counter-ion is the primary reason for this limited solubility.[4][5] This guide will explore scientifically-grounded strategies to overcome this issue, ensuring the successful progress of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine hydrochloride not dissolving in my reaction solvent (e.g., DCM, THF, Toluene)?

A1: Piperidine hydrochloride is an ionic salt. The strong electrostatic interaction between the piperidinium cation and the chloride anion makes it highly polar. Consequently, it exhibits poor solubility in nonpolar or weakly polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene.[4] Significant dissolution is typically only seen in polar solvents such as water, methanol, and ethanol, which may not be compatible with your desired reaction conditions.[1][4]

Q2: I've observed that even in polar aprotic solvents like DMF or DMSO, the solubility is limited. Why is that?

A2: While polar aprotic solvents like DMF and DMSO can dissolve piperidine hydrochloride to a greater extent than nonpolar solvents, they may not always achieve the concentrations required for an efficient reaction.[4] The solvation of the ionic lattice is not as effective as with polar protic solvents. For many applications, particularly those requiring precise stoichiometry and reaction kinetics, achieving complete dissolution is crucial.

Q3: Can I simply heat the mixture to improve solubility?

A3: Gentle warming can increase the rate of dissolution and the overall solubility to a certain extent.[4] However, this approach should be used with caution. Excessive heating can lead to the degradation of thermally sensitive starting materials, reagents, or even the piperidine derivative itself.[6] It is always advisable to monitor the stability of your compounds under thermal stress. In many cases, heating alone is insufficient to overcome the fundamental insolubility of the salt in a nonpolar medium.

Troubleshooting Guides: Strategies for Enhancing Solubility and Reactivity

When facing poor solubility of piperidine hydrochloride, a systematic approach is necessary. The following troubleshooting guides provide detailed protocols and the rationale behind each strategy.

Strategy 1: In Situ Deprotonation to the Free Amine

This is often the most effective and widely used method. By converting the hydrochloride salt to its more soluble free amine form directly within the reaction vessel, you can circumvent the solubility issue entirely.[4]

Core Principle:

The addition of a suitable base neutralizes the hydrochloride salt, generating the free piperidine and a salt byproduct. The free amine is significantly less polar and thus more soluble in a wide range of organic solvents.[4]

Experimental Protocol: In Situ Amide Coupling
  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperidine hydrochloride (1.0 equivalent) and your chosen anhydrous organic solvent (e.g., DCM, THF).

  • Suspension: Stir the mixture to form a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control the exothermicity of the neutralization.

  • Base Addition: Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise (1.0-1.1 equivalents).

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. You will often observe the formation of a new precipitate, which is the triethylammonium or diisopropylethylammonium hydrochloride salt. The desired free piperidine is now dissolved in the solvent.[4]

  • Proceed with Reaction: The resulting mixture containing the dissolved free amine can typically be used directly in the subsequent step, such as an acylation or amide coupling reaction.[4][7]

Causality and Considerations:
  • Choice of Base: Tertiary amines like TEA and DIPEA are commonly used because they are non-nucleophilic and will not compete with the piperidine in the subsequent reaction. Their hydrochloride salts are often insoluble in common organic solvents, which can be advantageous as it drives the equilibrium towards the formation of the free amine.

  • Stoichiometry: Using a slight excess of the base can ensure complete deprotonation. However, a large excess should be avoided as it can complicate purification.

  • Insoluble Salt Byproduct: The formation of an insoluble ammonium salt byproduct is generally not detrimental to the reaction and can be removed during the aqueous workup.

Strategy 2: Utilizing a Biphasic System with a Phase Transfer Catalyst (PTC)

For reactions where the nucleophilicity of the piperidine needs to be enhanced, or when working with reactants that are exclusively soluble in different phases, phase transfer catalysis is a powerful technique.[8]

Core Principle:

A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant from one phase (e.g., aqueous or solid) to another (e.g., organic), where the reaction can then occur.[8][9] In this context, the PTC can help to bring the piperidine into the organic phase where the electrophile is located.

Experimental Protocol: N-Alkylation using PTC
  • Setup: In a flask, combine the electrophile (e.g., an alkyl halide) in a water-immiscible organic solvent (e.g., toluene, chlorobenzene).

  • Aqueous Phase: In a separate vessel, dissolve the piperidine hydrochloride and a base (e.g., NaOH or K₂CO₃) in water.

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA), to the biphasic mixture.[10]

  • Reaction: Stir the mixture vigorously at the desired temperature. The catalyst will transport the deprotonated piperidine from the aqueous phase to the organic phase, allowing it to react with the electrophile.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the product.

Diagram: Mechanism of Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase PipHCl Piperidine HCl Pip_aq Piperidine (Free Base) PipHCl->Pip_aq + NaOH NaOH NaOH NaCl NaCl Pip_org Piperidine (Free Base) Pip_aq->Pip_org with Q+X- QCl_aq Q+Cl- (PTC) QCl_org Q+Cl- (PTC) QCl_aq->QCl_org Phase Transfer RX R-X (Electrophile) Product R-N(Piperidinyl) Pip_org->Product + R-X

Caption: Phase transfer catalysis of piperidine for N-alkylation.

Strategy 3: Solvent System Optimization

While less common for highly insoluble salts, a carefully chosen co-solvent system can sometimes provide a solution.

Core Principle:

Adding a small amount of a polar protic solvent (a "co-solvent") to a nonpolar solvent can sometimes increase the solubility of the salt to a sufficient degree for the reaction to proceed.[4]

Experimental Protocol and Considerations:
  • Procedure: Start by suspending the piperidine hydrochloride in your primary nonpolar solvent (e.g., DCM or toluene). Then, add a polar co-solvent (e.g., methanol or ethanol) dropwise while stirring until the salt dissolves.

  • Limitations: This approach is highly dependent on the specific reaction. The protic co-solvent may interfere with certain reagents (e.g., organometallics) or reaction mechanisms. It is crucial to ensure the compatibility of the co-solvent with all components of your reaction mixture.

Data Summary Table

StrategyAdvantagesDisadvantagesBest For...
In Situ Deprotonation High solubility of free amine, generally applicable, clean reactions.[4]Requires an additional basic reagent, byproduct salt formed.Amide couplings, acylations, nucleophilic substitutions.[7]
Phase Transfer Catalysis Enables reactions between immiscible phases, can enhance nucleophilicity.[8][9]Requires a catalyst, vigorous stirring is necessary, may require higher temperatures.N-alkylations, reactions with water-sensitive electrophiles.
Co-Solvent System Simple to implement.Limited applicability, potential for co-solvent to interfere with the reaction.Reactions where a small amount of a polar protic solvent is tolerated.

Concluding Remarks for the Practicing Scientist

Overcoming the poor solubility of piperidine hydrochloride is a common yet manageable challenge in organic synthesis. The most robust and widely applicable strategy is the in situ deprotonation to the corresponding free amine. This method directly addresses the root cause of the solubility issue by converting the polar salt into a more nonpolar, soluble species. When faced with multiphasic reaction systems, phase transfer catalysis offers an elegant solution. By understanding the principles behind these techniques and carefully considering the specifics of your reaction, you can select the optimal approach to ensure the success of your synthetic endeavors.

References
  • Benchchem. (n.d.). Troubleshooting common problems in 4-piperidinecarboxamide reactions.
  • Benchchem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Solubility of Things. (n.d.). Piperidine.
  • Wikipedia. (2023). Piperidine.
  • ChemicalBook. (2023). Piperidine hydrochloride.
  • PubChem. (n.d.). Piperidine.
  • Sciforum. (n.d.). Utilization of piperazine for interphase catalytic systems.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References.
  • Benchchem. (n.d.). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.

Sources

Optimization of reaction time and temperature for piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on the critical parameters of reaction time and temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low Yield

Question: My reaction is consistently resulting in a low yield of the desired piperidine derivative. What are the likely causes related to time and temperature, and how can I improve it?

Answer: Low yields are a common challenge in organic synthesis and can stem from several factors influenced by reaction time and temperature. Here’s a systematic approach to diagnosing and solving the issue:

Potential Cause 1: Incomplete Reaction

The reaction may not be reaching completion due to insufficient time or a temperature that is too low to overcome the activation energy barrier.

  • Causality: Chemical reactions proceed at a finite rate. If the reaction is stopped prematurely or the temperature is too low, a significant amount of starting material will remain unreacted. For instance, in the catalytic hydrogenation of pyridines, insufficient reaction time or low temperature can lead to incomplete reduction.[1][2]

  • Solution:

    • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS), to monitor the consumption of starting materials and the formation of the product over time.[2][3]

    • Time-Course Study: Run the reaction and take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) to determine the point at which the reaction plateaus. This will establish the optimal reaction time under your current temperature conditions.

    • Gradual Temperature Increase: If the reaction stalls, consider gradually increasing the temperature in small increments (e.g., 10 °C). Be cautious, as excessive heat can lead to side product formation.[2] For some multicomponent reactions, lowering the temperature can sometimes improve yields by enhancing diastereoselectivity.[4]

Potential Cause 2: Decomposition of Starting Materials or Product

Elevated temperatures or prolonged reaction times can lead to the degradation of thermally sensitive compounds.

  • Causality: Many organic molecules, especially those with sensitive functional groups, are unstable at high temperatures. For example, in the alkylation of piperidine with 5-bromovaleric acid, elevated temperatures can cause the acid to self-cyclize into a lactone, reducing the yield of the desired product.[3] Similarly, in some multicomponent reactions, higher temperatures can lead to polymerization or decomposition.[2]

  • Solution:

    • Temperature Screening: If you suspect decomposition, perform the reaction at a lower temperature. It is often beneficial to start at room temperature or even 0 °C and slowly warm the reaction only if necessary.

    • Controlled Addition of Reagents: For exothermic reactions or when dealing with reactive reagents, adding one of the reactants slowly (e.g., dropwise via a syringe pump) can help to control the internal temperature of the reaction.[3]

    • Minimize Reaction Time: Once the optimal reaction time is determined through monitoring, avoid unnecessarily long reaction times to minimize the exposure of your product to potentially degrading conditions.[2]

Potential Cause 3: Inefficient Catalyst Activity

The chosen temperature may not be optimal for the catalyst, leading to low turnover and a sluggish reaction.

  • Causality: Both heterogeneous and homogeneous catalysts often have an optimal temperature range for activity. For example, in the catalytic hydrogenation of pyridines, catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) require specific temperature and pressure conditions to be effective.[1]

  • Solution:

    • Consult the Literature: Review literature precedents for similar transformations to identify the optimal temperature ranges for your chosen catalytic system.

    • Catalyst Screening: If feasible, screen a variety of catalysts to find one that is more active at a lower temperature. For instance, Rhodium-based catalysts are often highly selective for pyridine hydrogenation under milder conditions.[5]

Problem 2: Formation of Side Products

Question: My reaction is producing significant amounts of impurities and side products. How can I adjust the time and temperature to improve the selectivity?

Answer: The formation of side products is a clear indication that your reaction conditions are promoting undesired reaction pathways. Fine-tuning the temperature and reaction time is crucial for enhancing selectivity.

Potential Cause 1: Over-reduction in Pyridine Hydrogenation

This side reaction involves the cleavage of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts.[1]

  • Causality: Over-reduction is often favored at higher temperatures and pressures, where the catalyst becomes more aggressive.[1]

  • Solution:

    • Lower the Temperature: Reducing the reaction temperature is generally the most effective way to minimize C-N bond cleavage.[1]

    • Optimize Hydrogen Pressure: While higher pressure can speed up the reaction, it can also promote over-reduction. Finding the minimum effective pressure is key.

    • Choose a More Selective Catalyst: Rhodium-based catalysts are known to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[1][5]

Potential Cause 2: Competing Side Reactions

Undesired reactions can compete with the main pathway, especially at elevated temperatures.

  • Causality: In the synthesis of 1-piperidinepentanoic acid via reductive amination, a primary side reaction is the reduction of the starting 5-oxopentanoic acid to 5-hydroxypentanoic acid by less selective reducing agents.[3] In other cases, starting materials may be prone to self-condensation or polymerization at higher temperatures.

  • Solution:

    • Temperature Control: Lowering the reaction temperature can slow down the rate of undesired side reactions more than the desired reaction, thus improving selectivity.[2]

    • Order of Reagent Addition: In some cases, the order and rate of addition of reagents can be critical. For example, in reductive amination, allowing the imine to form before adding the reducing agent can improve selectivity.[3]

    • Use of More Selective Reagents: Employing a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB), can minimize the reduction of the starting aldehyde or ketone.[3][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize the temperature for my piperidine synthesis?

Start by conducting a thorough literature search for the specific type of reaction you are performing (e.g., reductive amination, Pictet-Spengler, etc.). This will provide a likely effective temperature range. Begin your experiments at the lower end of this range and monitor the reaction's progress. If the reaction is too slow, you can then incrementally increase the temperature.[8]

Q2: How does reaction time typically relate to reaction temperature?

Generally, reaction rates double for every 10 °C increase in temperature (Arrhenius equation). Therefore, a reaction that takes 8 hours at 50 °C might only take 4 hours at 60 °C. However, this is a general rule of thumb, and the actual relationship depends on the specific reaction kinetics. It's also crucial to remember that higher temperatures can also accelerate the rates of decomposition and side reactions.[2]

Q3: Can microwave heating be beneficial for optimizing piperidine synthesis?

Yes, microwave irradiation can be a powerful tool. It often leads to a dramatic reduction in reaction times due to rapid and efficient heating of the solvent and reactants. This can sometimes lead to higher yields and cleaner reaction profiles by minimizing the formation of side products that might occur during prolonged heating with conventional methods.[9]

Q4: How can I be sure that my reaction has gone to completion?

The most reliable way is to use analytical techniques to monitor the disappearance of your starting materials. TLC is a quick and easy method for qualitative analysis. For more quantitative results, techniques like GC, HPLC, or NMR spectroscopy are recommended. Comparing the spectra or chromatograms of your reaction mixture over time to that of your starting materials will give you a clear indication of when the reaction is complete.[2][3]

Q5: In a Pictet-Spengler reaction, is heating always necessary?

Not always. While traditionally these reactions were carried out with heating in an acidic protic solvent, many modern variations work well at room temperature, especially with highly nucleophilic aromatic rings like indoles or pyrroles.[10] For less reactive substrates, heating may be required.[8][10] It is advisable to start at room temperature and only apply heat if the reaction does not proceed.

Data Presentation

Table 1: Recommended Temperature and Time for Common Piperidine Syntheses

Synthesis MethodSubstratesCatalyst/ReagentTemperature (°C)Typical Time (h)Reference(s)
Catalytic Hydrogenation Pyridine DerivativesPtO₂, Pd/C, Rh/C25 - 804 - 24[1][2]
Transfer Hydrogenation Pyridinium Salts[Cp*RhCl₂]₂ / HCOOH-Et₃N4024[5]
Reductive Amination Aldehyde/Ketone + AmineNaBH(OAc)₃ (STAB)0 - 25 (Room Temp)12 - 24[3][11]
Pictet-Spengler β-arylethylamine + AldehydeProtic or Lewis Acids25 - 110 (Reflux)2 - 24[8][10]
N-Alkylation Piperidine + Alkyl HalideK₂CO₃ or NaH0 - 702 - 12[3][12]

Experimental Protocols

Protocol 1: Time-Course Study for Reaction Optimization

This protocol allows you to determine the optimal reaction time for your synthesis.

  • Set up your reaction as planned, using your initial best-guess for temperature.

  • Once all reagents are added and the reaction has started (t=0), immediately withdraw a small aliquot (e.g., 0.1 mL) and quench it (e.g., by adding it to a vial containing a suitable solvent and a quenching agent if necessary).

  • Repeat the aliquot withdrawal at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 16h, 24h).

  • Analyze each quenched aliquot by a suitable analytical method (TLC, LC-MS, GC, or NMR).

  • Plot the percentage conversion of starting material or formation of product versus time. The optimal reaction time is the point at which this curve plateaus.

Protocol 2: Temperature Gradient Experiment

This protocol helps to identify the optimal reaction temperature.

  • Set up several identical reactions in parallel in a multi-well reaction block or in separate flasks in temperature-controlled heating mantles.

  • Set each reaction to a different temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).

  • Run each reaction for the same predetermined amount of time (based on a preliminary time-course study or literature precedent).

  • After the set time, quench all reactions simultaneously.

  • Analyze the product yield and purity for each reaction.

  • The temperature that provides the best balance of high yield and low impurity profile is the optimum temperature.

Visualizations

G cluster_0 Optimization Workflow A Define Reaction (Substrates, Reagents, Solvent) B Literature Search for Initial Conditions (T₁, t₁) A->B C Run Initial Experiment at T₁ for time t₁ B->C D Monitor Progress (TLC, LC-MS, GC) C->D E Reaction Complete & Clean? D->E F YES E->F G NO E->G M Run Time-Course Study to find optimal time (t_opt) F->M N Optimal Conditions Found (T_opt, t_opt) F->N H Is Reaction Slow/Stalled? G->H I YES H->I J NO (Side Products) H->J K Increase Temperature (T₂ = T₁ + 10°C) I->K L Decrease Temperature (T₃ = T₁ - 10°C) J->L K->C L->C M->N

Caption: Workflow for optimizing reaction temperature and time.

Caption: Troubleshooting decision tree for low yield.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • Li, Y., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265.
  • (No author). (2023).
  • BenchChem. (n.d.). Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis.
  • Nevado, C., et al. (n.d.).
  • (No author). (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Ostacolo, C., et al. (2019). Optimization of the conditions for the reaction of 1 with piperidine.
  • (No author). (n.d.). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • (No author). (2024).
  • (No author). (n.d.). Optimization of the reaction conditions.
  • BenchChem. (n.d.). Optimization of reaction conditions for the Pictet-Spengler synthesis.
  • (No author). (n.d.). Effect of the temperature on the process for piperazine and....
  • (No author). (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.
  • (No author). (n.d.).
  • (No author). (n.d.). Piperidine Synthesis. DTIC.
  • Vereshchagin, A. N., et al. (n.d.).
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(2), 2030-2036.
  • Abdel-Magid, A. F., et al. (n.d.).
  • (No author). (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • (No author). (2024).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • (No author). (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
  • (No author). (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • (No author). (2020).
  • (No author). (2023).
  • (No author). (2017). Procedure for N-alkylation of Piperidine?.
  • (No author). (n.d.).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Reaction Mechanisms. (n.d.).
  • (No author). (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

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Preventing racemization during reactions with chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with chiral piperidine derivatives. Maintaining the stereochemical integrity of these valuable building blocks is paramount for their function in pharmaceuticals and other advanced materials. This resource provides in-depth answers to common questions and troubleshooting scenarios related to preventing racemization during chemical transformations.

Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue for my chiral piperidine derivative?

Answer: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For drug development professionals, this is a significant problem because different enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[2] The synthesis of enantiopure piperidines is a key objective in medicinal chemistry, as this heterocyclic motif is present in numerous approved drugs.[3] Losing stereochemical control at any step leads to a product with diminished or altered biological activity, potential for unexpected side effects, and significant downstream purification challenges, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: I'm observing a significant loss of enantiomeric excess (ee) in my reaction. What are the most common chemical mechanisms causing racemization in piperidines?

Answer: Racemization in chiral piperidines typically occurs if the stereocenter becomes temporarily achiral during the reaction. The most prevalent mechanisms involve the carbon atom bearing the stereocenter (the α-carbon).

  • Deprotonation-Reprotonation (Carbanion/Enolate Formation): This is the most common pathway, especially under basic conditions. If the chiral center has an acidic proton (e.g., a C-H bond alpha to a carbonyl group or activated by an N-protecting group), a base can remove it to form a planar, achiral carbanion or enolate intermediate.[4] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of enantiomers.

  • Carbocation Formation (SN1-type Pathway): Under acidic conditions, or with a good leaving group at the stereocenter, a planar, achiral carbocation intermediate can be formed. The subsequent attack by a nucleophile can happen from either side, resulting in racemization. This is less common for simple C-H racemization but can be a factor in substitution reactions at the chiral center.

Below is a diagram illustrating the base-catalyzed racemization pathway, which is a frequent challenge in the synthesis and manipulation of piperidine derivatives.

Caption: Base-catalyzed racemization of a chiral piperidine.
Troubleshooting Guide
Q3: My reaction is complete, but chiral HPLC analysis shows a low enantiomeric excess (ee). How do I troubleshoot the cause?

Answer: A low ee% is a clear indicator that racemization has occurred either during the reaction or workup. Use the following workflow to diagnose the potential cause and identify a solution.

Caption: Troubleshooting workflow for low enantiomeric excess.
Q4: How does my choice of N-protecting group affect the stability of my chiral piperidine?

Answer: The nitrogen protecting group is one of the most critical factors in controlling racemization. Its electronic and steric properties directly influence the stability of the adjacent stereocenter.

  • Electronic Effects: Electron-withdrawing groups (e.g., carbamates like Boc and Cbz, or sulfonyl groups like Tos) increase the acidity of the N-H proton and, to a lesser extent, the α-C-H protons. This can make the stereocenter more susceptible to base-catalyzed deprotonation.[5]

  • Steric Effects: Large, bulky protecting groups (e.g., Trityl) can sterically hinder the approach of a base to the α-proton, thereby slowing down the rate of racemization.

The table below compares common N-protecting groups and their general characteristics regarding stereochemical stability.

Protecting GroupTypeRemoval ConditionsStability to RacemizationKey Considerations
Boc (tert-Butoxycarbonyl)CarbamateAcidic (e.g., TFA, HCl)ModerateWidely used, but can increase α-proton acidity. Racemization is possible under strong basic conditions or elevated temperatures.
Cbz (Benzyloxycarbonyl)CarbamateHydrogenolysis (H₂, Pd/C)Moderate to GoodGenerally stable. Removal conditions are neutral, minimizing acid/base-catalyzed racemization.
Fmoc (Fluorenylmethyloxycarbonyl)CarbamateBasic (e.g., Piperidine)Poor under deprotectionThe deprotection itself uses a base (piperidine), which can be a source of racemization if the α-proton is acidic.[6][7][8]
Trt (Trityl)AlkylAcidic (mild)ExcellentThe steric bulk provides excellent protection against base-mediated deprotonation at the α-position.[9]
PMB (p-Methoxybenzyl)AlkylOxidative (DDQ, CAN) or strong acidGoodLess electron-withdrawing than carbamates, offering good stability.

Expert Insight: For reactions involving strong bases or requiring elevated temperatures, switching from a Boc group to a Cbz or, ideally, a Trityl group can often solve racemization issues. The choice must be compatible with the overall synthetic route.[9]

Experimental Protocols
Q5: What is a reliable protocol for measuring the enantiomeric excess (ee) of my piperidine derivative?

Answer: High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds, including piperidine derivatives.[10][11] Polysaccharide-based columns are particularly effective for a wide range of these molecules.[2][10]

Protocol: General Method for Chiral HPLC Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your sample (approx. 1 mg/mL) in a suitable solvent. The mobile phase is often a good starting point for the sample solvent.

    • If the compound lacks a UV chromophore, pre-column derivatization with a UV-active agent (e.g., benzoyl chloride or p-toluenesulfonyl chloride) may be necessary.[2][12][13]

    • Prepare a racemic standard for comparison to confirm the identity of both enantiomer peaks.

  • Instrumentation and Column:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: A polysaccharide-based CSP is a robust starting point (e.g., Chiralpak® AD-H, IC-3, or Kromasil CHI-DMB).[2][10][11]

    • Typical Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions (Method Development):

    • Mode: Normal Phase is often the most successful for piperidine derivatives.

    • Mobile Phase Screening: Start with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). Screen different ratios (e.g., 95:5, 80:20).

    • Additive: Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase to improve peak shape for basic amines.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: Set the wavelength to the λ_max of your compound's chromophore (e.g., 220 nm or 254 nm).[11]

  • Analysis:

    • Inject the racemic standard first to determine the retention times of both enantiomers and calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline-separated.

    • Inject your chiral sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Caption: Workflow for Chiral HPLC Method Development.
References
  • Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
  • Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate.
  • Chiral Synthesis of Aminopiperidines. Benchchem Technical Support Center.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Stereoselective Piperidine Synthesis. Benchchem Technical Support Center.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH.
  • The HPLC analytical approach of 3-amino piperidine.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Benchchem.
  • Strategies to Prevent Racemization During Peptide Synthesis. Benchchem Technical Support Center.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivari
  • Racemization in Drug Discovery. ORCA – Online Research @ Cardiff.
  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
  • Amino Acid-Protecting Groups. SciSpace.
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI.
  • Racemiz
  • Solvent Effects on the Racemization of Optically Active Biphenyl Deriv

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Identification and removal of impurities from Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-methylpiperidine-4-carboxylate hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this key chemical intermediate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, analysis, and purification of this compound.

Q1: What are the most common impurities I should expect in my sample?

Impurities can generally be classified into three categories: process-related, degradation products, and residual solvents.

  • Process-Related Impurities: These originate from the synthetic route. Depending on the method used, common precursors or byproducts may be present. For instance, if synthesized from a piperidone precursor, unreacted starting material or intermediates from incomplete reactions could be a source of contamination.[1]

  • Degradation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow tint).[2] Hydrolysis of the methyl ester back to the carboxylic acid is another potential degradation pathway, especially if the compound is exposed to moisture under acidic or basic conditions.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., methanol, ethanol, ethyl acetate, dichloromethane) are common impurities that can be trapped in the crystalline solid.[2]

Table 1: Summary of Potential Impurities and Their Origins

Impurity ClassSpecific ExampleLikely OriginRecommended Identification Technique
Process-Related Unreacted 4-piperidone precursorIncomplete synthesisGC-MS, LC-MS, NMR
Byproducts from side reactionsNon-optimized reaction conditionsLC-MS, NMR
Degradation 4-methylpiperidine-4-carboxylic acidHydrolysis of the methyl esterHPLC, LC-MS
Oxidation productsAir exposure over timeVisual inspection, HPLC
Residuals Methanol, Ethanol, Ethyl AcetateFinal recrystallization or workupGC-Headspace, ¹H NMR
WaterAqueous workup proceduresKarl Fischer titration, ¹H NMR (in DMSO-d₆)
Q2: My sample of this compound is yellow instead of white. What causes this and is it a problem?

A yellow to brownish tint is typically indicative of minor oxidation of the piperidine ring or the presence of trace-level, highly colored byproducts from the synthesis.[2] While often present in small quantities, these impurities can interfere with sensitive downstream applications or catalytic processes. For most applications, a high level of chemical purity is essential, and discoloration suggests that purification is warranted.[3]

Q3: My HPLC chromatogram shows a tailing peak for my main compound. How can I fix this?

This is a classic issue when analyzing basic compounds like piperidines on standard silica-based HPLC columns (e.g., C18).[4] The basic nitrogen atom on the piperidine ring interacts strongly with residual acidic silanol groups on the stationary phase, causing poor peak shape (tailing).

Solution: Add a basic modifier to your mobile phase to improve the peak shape.

  • Recommended Additives: 0.1% diethylamine (DEA) or triethylamine (TEA) is commonly used.[4] These additives compete with your compound for the active silanol sites, resulting in more symmetrical, Gaussian peaks.

Q4: My ¹H NMR spectrum looks clean, but the purity by HPLC is low. Why?

This scenario usually points to the presence of impurities that are not easily detected by ¹H NMR or whose signals are overlapping with your main compound's peaks. Common culprits include:

  • Inorganic Salts: These will not be visible in the ¹H NMR spectrum but can be detected by other methods.

  • Impurities Lacking Protons: Certain byproducts may not have hydrogen atoms or may be present at concentrations too low for NMR detection.

  • Poor Chromophore: Your impurity might have a stronger UV chromophore than your product, making it appear as a significant impurity in a UV-based HPLC trace even at low concentrations. Conversely, if your product lacks a strong chromophore, detection at low wavelengths (e.g., 210 nm) is necessary, which can increase baseline noise and sensitivity to other minor components.[1]

Part 2: Impurity Identification Guide

A multi-technique approach is the most reliable strategy for comprehensive purity assessment.

Q5: What is the best analytical workflow to identify the impurities in my sample?

A systematic workflow ensures all potential impurities are detected and characterized.

G cluster_0 Impurity Identification Workflow start Crude Sample hplc Purity Assessment by HPLC-UV start->hplc Primary Check gc Residual Solvent Analysis by GC start->gc Volatiles nmr Structural Confirmation by NMR hplc->nmr Correlate data lcms Mass Identification by LC-MS hplc->lcms If unknown peaks gc->nmr Correlate data report Compile Impurity Profile nmr->report lcms->report

Caption: General workflow for impurity identification.

Step-by-Step Methodologies

1. High-Performance Liquid Chromatography (HPLC) for General Purity

This is the workhorse technique for assessing the purity of non-volatile organic compounds.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: Acetonitrile

  • Gradient (Example):

    • Start at 5% B, hold for 2 min.

    • Linear gradient to 95% B over 20 min.

    • Hold at 95% B for 5 min.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, as the compound lacks a strong chromophore.

  • Sample Preparation: Dissolve ~1 mg/mL of the sample in the initial mobile phase composition.

2. Gas Chromatography (GC) for Residual Solvents

GC is ideal for identifying and quantifying volatile impurities like residual solvents from the synthesis or purification.[6]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and preferably a Mass Spectrometer (MS) for identification. Headspace analysis is optimal.

  • Column: A general-purpose capillary column like a DB-5ms or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program (Example):

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: Dissolve a known amount of the sample in a high-boiling point solvent like DMSO for headspace analysis.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR provides detailed structural information about the main compound and any impurities present in significant amounts (>0.5-1%).[7]

  • Technique: ¹H and ¹³C NMR.

  • Solvent: DMSO-d₆ or D₂O. Using DMSO-d₆ allows for the observation of the amine proton and any residual water.

  • Analysis: Compare the obtained spectrum with a reference spectrum of the pure compound. Look for unexpected signals, particularly in regions characteristic of common solvents (e.g., singlet for methanol at ~3.3 ppm in DMSO-d₆) or aromatic protons from precursors.

Part 3: Purification & Troubleshooting Protocols

Q6: My compound's purity is below 95%. What is the most effective way to purify it?

For a crystalline solid like this compound, recrystallization is the most direct and effective method. If that fails or if you have difficult-to-remove impurities, an acid-base extraction of the free base followed by re-salt formation is a robust alternative.

Protocol 1: Recrystallization

This technique separates compounds based on differences in their solubility in a specific solvent system at different temperatures.

G cluster_0 Recrystallization Workflow start Impure Solid dissolve Dissolve in MINIMUM amount of hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice Cool further in an ice bath cool->ice filter Collect crystals by vacuum filtration ice->filter wash Wash with a small amount of cold solvent filter->wash dry Dry under vacuum wash->dry finish Pure Crystals dry->finish

Caption: Step-by-step workflow for recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. For this hydrochloride salt, polar protic solvents are a good starting point.

    • Good candidates: Methanol, Ethanol, Isopropanol.

    • Anti-solvents (to add if solubility is too high): Ethyl acetate, Diethyl ether, Hexanes. A common and effective system is an alcohol/ether or alcohol/ethyl acetate mixture.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until it boils. Continue adding the solvent dropwise until all the solid just dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Decolorization (Optional): If the solution is colored, remove the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes, then remove the charcoal by hot filtration through a fluted filter paper or a pad of Celite®.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum, possibly with gentle heating, to remove all traces of solvent.

Table 2: Troubleshooting Recrystallization

ProblemPossible CauseSolution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of additional solvent. Alternatively, try a lower-boiling point solvent system.
No crystals form upon cooling. The solution is not saturated enough, or nucleation is slow.Try scratching the inside of the flask with a glass rod. Add a "seed crystal" of pure product. If still no crystals, reduce the solvent volume by boiling and cool again.
Crystal yield is very low. Too much solvent was used; the compound has significant solubility even at low temperatures.Concentrate the filtrate by removing some solvent and cool again to obtain a second crop of crystals. Note: the second crop may be less pure.

Protocol 2: Acid-Base Extraction

This powerful liquid-liquid extraction technique separates basic compounds from neutral or acidic impurities.[2] It is performed on the free base, which is then converted back to the hydrochloride salt.

Sources

Technical Support Center: Managing the Hygroscopic Nature of Hydrochloride Salts in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the challenges associated with the hygroscopic nature of hydrochloride (HCl) salts. This resource is designed to offer practical, scientifically-grounded solutions to common issues encountered during synthesis, handling, analysis, and storage.

Section 1: Foundational Knowledge

FAQ 1: What is hygroscopicity, and why are many hydrochloride salts susceptible to it?

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2] Hydrochloride salts, common in active pharmaceutical ingredients (APIs), are often hygroscopic due to the strong affinity of the chloride ion for water.[3] The presence of the highly electronegative chlorine atom can lead to interactions with atmospheric moisture, causing issues like clumping, deliquescence, and degradation, which can affect the stability and efficacy of the final product.[3]

FAQ 2: What is the difference between hygroscopic, deliquescent, and efflorescent substances?

It's crucial to understand the distinctions between these terms as they describe different moisture-related behaviors:

TermDescriptionExample
Hygroscopic Absorbs moisture from the air, becoming damp or clumpy, but does not necessarily dissolve.[2][4][5]Anhydrous Copper Sulfate
Deliquescent A highly hygroscopic substance that absorbs enough moisture from the air to dissolve and form a liquid solution.[2][4][6]Calcium Chloride, Sodium Hydroxide
Efflorescent A substance that releases water of crystallization when exposed to air.[2]Sodium Carbonate Decahydrate

Understanding these differences is key to implementing the correct handling and storage procedures.

FAQ 3: How does the counter-ion influence the hygroscopicity of a salt?

The properties of a salt are highly dependent on the nature of its counter-ion.[7] For hydrochloride salts, the small and highly electronegative chloride ion is a primary contributor to hygroscopicity.[3] Research has shown that altering the salt form by replacing the chloride with a different counter-ion can significantly reduce hygroscopicity, though this may impact other properties like solubility.[8] The choice of counter-ion is a critical consideration during salt selection in drug development to balance properties like stability, solubility, and hygroscopicity.[9]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My isolated HCl salt is clumping and difficult to handle.

Cause: This is a classic sign of moisture absorption due to the hygroscopic nature of your compound. This can lead to inaccurate weighing and poor flowability during subsequent processing steps.[10]

Solution Workflow:

A Problem: HCl Salt Clumping B Immediate Action: Transfer to a controlled environment (glove box or desiccator) A->B Isolate from ambient air C Drying: Choose an appropriate drying method (See Table 2) B->C Remove absorbed water D Characterization: Confirm dryness with Karl Fischer titration C->D Verify water content E Proper Storage: Store in an airtight container with a desiccant D->E Maintain dryness F Future Prevention: Handle in a low-humidity environment E->F Proactive measures

Caption: Troubleshooting workflow for clumping HCl salt.

Detailed Steps:

  • Immediate Containment: As soon as you observe clumping, transfer the material to a controlled environment with low relative humidity (RH), such as a glove box or a desiccator containing an active desiccant.[1]

  • Drying: Select a suitable drying method based on the thermal stability of your compound.

    Drying MethodAdvantagesDisadvantagesBest For
    Vacuum Oven Efficient at low temperatures, minimizing thermal degradation.Can be slow.Thermally sensitive compounds.
    Desiccator (Vacuum or Non-Vacuum) Gentle; suitable for small quantities.Slower than oven drying.Small-scale drying and storage.
    Freeze-Drying (Lyophilization) Ideal for removing water from thermally sensitive and amorphous materials.[1]Requires specialized equipment; time-consuming.Biologics and other sensitive APIs.
    Fluid Bed Drying Rapid and uniform drying.Can cause attrition of particles.Larger scale production of granules and powders.[11]
  • Verification of Dryness: Use Karl Fischer titration to accurately determine the water content. This method is highly specific to water and is considered the gold standard for moisture analysis.[12][13][14]

  • Proper Storage: Once dried, store the salt in a tightly sealed, airtight container.[15] Consider adding a desiccant pouch to the container for added protection.[16]

  • Preventative Measures: For future syntheses, perform the isolation and handling steps in an environment with controlled humidity.

Problem 2: My sample weight is inconsistent during analysis.

Cause: If your HCl salt is hygroscopic, it can rapidly absorb moisture from the atmosphere upon removal from a controlled environment, leading to an increase in weight and inaccurate measurements.

Solution Workflow:

A Problem: Inconsistent Sample Weight B Environmental Control: Perform weighing in a glove box or low-humidity chamber A->B Minimize moisture uptake C Rapid Handling: Minimize exposure time to ambient air B->C Reduce exposure E Instrument Equilibration: Allow the balance to stabilize in the controlled environment B->E Ensure accuracy D Sample Container: Use a weighing vessel with a lid C->D Protect the sample F Data Integrity: Record weight quickly and repeat measurements if necessary D->F Reliable data

Caption: Workflow for accurate weighing of hygroscopic salts.

Detailed Steps:

  • Controlled Weighing Environment: Whenever possible, perform weighing inside a glove box or a balance enclosure with controlled humidity.

  • Minimize Exposure: If a controlled environment is unavailable, minimize the time the sample is exposed to the ambient atmosphere. Have all necessary equipment ready before removing the sample from its storage container.

  • Use Lidded Containers: Weigh your sample in a tared vessel with a lid. Keep the vessel covered as much as possible, including during transfer to the balance.

  • Work Quickly and Efficiently: Develop a streamlined workflow to reduce the time it takes to weigh the sample and proceed to the next step of your analysis.

Problem 3: My HCl salt is deliquescent and turning into a liquid.

Cause: Deliquescence occurs when a highly hygroscopic substance absorbs so much atmospheric moisture that it dissolves into a liquid solution.[2][6] This indicates that the relative humidity of the environment is above the critical relative humidity (CRH) of your compound.

Solutions:

  • Strict Environmental Control: All handling and processing of deliquescent materials must be performed in a glove box or an environment with a relative humidity well below the compound's CRH.

  • Formulation Strategies: For drug development, consider formulation strategies to protect the API from moisture. These can include:

    • Film Coating: Applying a moisture-barrier film to tablets or granules.[17]

    • Encapsulation: Enclosing the API in a protective shell.[17]

    • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former to alter the crystal lattice and reduce moisture uptake.[18][19]

  • Appropriate Packaging: Use packaging with a high moisture barrier for long-term storage and distribution.[17]

Section 3: Key Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content in a sample.[12][20] It is based on a stoichiometric reaction between iodine and water.[13]

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Reagents:

  • Karl Fischer reagent (containing iodine, sulfur dioxide, a base, and a solvent)

  • Anhydrous methanol or other suitable solvent

Procedure (Volumetric Method):

  • Titrator Preparation: Add the appropriate solvent to the titration vessel and titrate to a stable, dry endpoint with the KF reagent to eliminate any residual moisture in the solvent.

  • Sample Preparation: Accurately weigh a suitable amount of your HCl salt. The sample size will depend on the expected water content.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.

  • Titration: Start the titration. The KF reagent will be added until all the water in the sample has reacted. The endpoint is typically detected potentiometrically.[20]

  • Calculation: The instrument's software will calculate the water content based on the volume of KF reagent consumed and its known titer.

Considerations for Hygroscopic Samples:

  • Sample Handling: Handle the sample quickly to minimize moisture absorption from the air.[13] Using a KF oven with gas phase extraction can be beneficial for solids that are difficult to dissolve or to avoid side reactions.[13]

  • Blank Determination: Regularly run a blank to account for any ambient moisture that may enter the system.

Protocol 2: Best Practices for Storage and Handling

Proper storage is critical for maintaining the integrity of hygroscopic HCl salts.

Storage:

  • Airtight Containers: Always store hygroscopic materials in well-sealed, airtight containers. Glass containers with tight-fitting lids are often preferred.[15]

  • Controlled Environment: Store containers in a dry environment. A desiccator containing a desiccant like silica gel, calcium sulfate, or phosphorous pentoxide is ideal.[1][21]

  • Temperature Control: Maintain a stable and cool storage temperature. High temperatures can increase the rate of moisture absorption.[21]

Handling:

  • Low-Humidity Environment: Whenever possible, handle hygroscopic salts in a glove box or a room with controlled low humidity.

  • Minimize Exposure: Only open containers for the minimum time necessary.

  • Use Appropriate Tools: Use dry spatulas and other equipment to prevent moisture contamination.

  • Regular Inspection: Periodically inspect stored materials for any signs of clumping or caking.[21]

Section 4: Advanced Topics & Further Considerations

The Role of Stability Testing

For drug development professionals, understanding the impact of moisture on the long-term stability of an HCl salt is crucial. Stability studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential.[22][23]

  • Accelerated Stability Testing: Exposing the drug substance to elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 6 months) can help predict long-term stability and identify potential degradation pathways.[23][24]

  • Long-Term Stability Testing: These studies are conducted under recommended storage conditions for an extended period to establish the re-test period or shelf life of the drug substance.[22][24]

Alternative Salt Forms and Crystal Engineering

If the hygroscopicity of an HCl salt is too problematic for development, exploring alternative salt forms or crystal engineering strategies may be necessary.

  • Alternative Salts: Forming salts with different counter-ions can sometimes yield a less hygroscopic solid form.[8]

  • Co-crystals: Co-crystallization with a suitable co-former can alter the crystal packing and reduce the availability of sites for water absorption.[19]

  • Solvates/Hydrates: In some cases, forming a stable hydrate or solvate can be a strategy to control water content and prevent further moisture uptake.[3][25]

By understanding the principles of hygroscopicity and implementing the appropriate handling, analysis, and storage techniques, the challenges associated with hygroscopic hydrochloride salts can be effectively managed.

References

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • Lim, M. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(2), 215. Retrieved from [Link]

  • Various Authors. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate.
  • Li, S., et al. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Advances, 11(2), 1038-1046. Retrieved from [Link]

  • Pharma Excipients. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • wikiHow. (2025). Simple Ways to Prevent Salt from Absorbing Moisture. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • Goud, N. R., et al. (2012). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 101(11), 4089-4100. Retrieved from [Link]

  • Blog. (2025). What are the storage conditions for industrial salt to prevent caking?.
  • Pharmacy Infoline. (n.d.). Efflorescent, Hygroscopic, and Deliquescent powders.
  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Labinsights. (2023). A Comprehensive Solution for Karl Fischer (KF) Moisture Testing.
  • Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Quora. (2018). What are the differences between hygroscopic salts and deliquescent salts?. Retrieved from [Link]

  • MDPI. (2022). Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. Retrieved from [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • ResearchGate. (n.d.). Deliquescence: Hygroscopicity of Water‐Soluble Crystalline Solids.
  • ResearchGate. (2025). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
  • Pharma Tip. (2025). Addressing Over-Drying in Hygroscopic Tablets During Fluid Bed Drying Validation.
  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline.
  • Molecules. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • Difference Between. (2015). Difference Between Hygroscopic and Deliquescent. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Quora. (2017). What is the difference between hygroscopic and deliquescent substance?. Retrieved from [Link]

  • Pharmaceutics. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salts. Retrieved from [Link]

  • Complete Preservation. (n.d.). Hygroscopic Salts and Hidden Damp – Why Most Repairs Keep Failing. Retrieved from [Link]

  • MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

  • ResearchGate. (2025). Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behavior. Part I: Fundamentals, scope and accuracy of the method. Retrieved from [Link]

  • PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • Advanced Damp. (n.d.). Understanding Hygroscopic Salts and Their Effects. Retrieved from [Link]

  • ResearchGate. (2025). A comparative study of hygroscopic moisture content, electrical conductivity and ion chromatography for salt assessment in plasters of historical buildings | Request PDF.
  • ACS Earth and Space Chemistry. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. Retrieved from [Link]

Sources

Technical Support Center: Alternative Workup Procedures for Reactions Involving Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding workup procedures for reactions involving piperidine and its derivatives. Piperidine's basicity, polarity, and potential for side reactions often necessitate tailored purification strategies. This document moves beyond standard protocols to explain the underlying chemical principles, empowering you to make informed decisions for optimal purity and yield.

I. Common Challenges in Piperidine Workups

Reactions involving piperidine, whether as a reagent, catalyst, or the target molecule, can present several purification challenges. Understanding these common issues is the first step toward developing an effective workup strategy.

A. Persistent Piperidine Impurities

Due to its basic nature and moderate polarity, residual piperidine can be difficult to remove from reaction mixtures, especially when the desired product has similar properties.

B. Product Solubility Issues

The basic nitrogen of piperidine can be protonated during acidic washes, leading to the migration of the desired product into the aqueous layer if it also contains a piperidine moiety. This can result in significant product loss.

C. Emulsion Formation

The amphiphilic nature of some piperidine derivatives can lead to the formation of stable emulsions during aqueous workups, making phase separation difficult and time-consuming.

D. Side Reactions During Workup

Exposure to acidic or basic conditions during the workup can sometimes lead to undesired side reactions, such as hydrolysis of sensitive functional groups or epimerization.[1]

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you might encounter and provides actionable solutions.

Q1: My final product is contaminated with residual piperidine after a standard aqueous workup. How can I remove it?

A1: This is a frequent issue. Here are several strategies, ranging from simple to more advanced:

  • Acidic Wash Optimization: A standard approach is to wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the basic piperidine, rendering it water-soluble and easily extracted into the aqueous phase.[2] However, if your product also contains a basic piperidine moiety, this can lead to product loss.

    • Troubleshooting:

      • Use a weaker acid: Try using a milder acidic wash, such as saturated ammonium chloride (NH₄Cl) solution or even just water, to selectively protonate the more basic piperidine.

      • Back-extraction: If your product is extracted into the acidic aqueous layer, you can recover it by basifying the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) and then re-extracting it with an organic solvent.[2]

  • Azeotropic Removal: For volatile piperidine, azeotropic distillation with water can be an effective removal method. Piperidine and water form a minimum-boiling azeotrope (92.8 °C, containing 65% piperidine by mass), allowing for its removal at a lower temperature than its boiling point (106 °C).[3][4][5]

  • Scavenger Resins: For non-volatile piperidine derivatives or when acidic washes are not viable, scavenger resins are an excellent alternative. These are solid-supported reagents that react with and bind the excess amine, which can then be removed by simple filtration.[6]

    • Common Scavenger Resin Types:

      • Isocyanate resins: React with primary and secondary amines.

      • Sulfonyl chloride resins: Effective for scavenging amines.

      • Acidic resins (e.g., Dowex®): Can be used to trap basic impurities.

Q2: I'm trying to perform an acidic wash, but a stubborn emulsion has formed. What should I do?

A2: Emulsion formation is a common problem. Here are some techniques to break them:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or another filter aid can help to coalesce the dispersed droplets.

  • Centrifugation: If the emulsion is persistent, centrifugation can be a very effective method for separating the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion.

Q3: My piperidine-containing product is water-soluble, making extraction difficult. What are my options?

A3: This is a challenging situation that requires moving beyond standard liquid-liquid extraction.

  • Non-Aqueous Workup: If your product and starting materials are soluble in a non-polar organic solvent, you can precipitate the piperidinium salt by adding an acid (e.g., HCl in ether). The salt can then be removed by filtration.[7]

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique.[8] The choice of solvent is critical; a good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.[8]

  • Column Chromatography: Flash column chromatography is a versatile method for purifying a wide range of compounds. For basic piperidine derivatives, it's often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to prevent peak tailing.[2][9]

Q4: I'm working with a reaction where piperidine is a catalyst. How can I efficiently remove it at the end of the reaction?

A4: Catalytic amounts of piperidine can often be removed with targeted strategies.

  • Acid-Impregnated Silica: You can prepare a small plug of silica gel impregnated with a dilute acid (e.g., citric acid) and pass your reaction mixture through it. The piperidine will be trapped on the silica, while your product elutes.

  • Solid-Phase Extraction (SPE): Use an SPE cartridge with an acidic stationary phase (e.g., a strong cation exchange resin) to selectively retain the basic piperidine.

III. Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when working with piperidine?

A: Piperidine is a toxic and flammable substance that can cause severe skin burns and eye damage.[10][11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12] In case of skin contact, wash immediately with plenty of water.[10][11]

Q: My purified piperidine has a yellow tint. What causes this and how can I fix it?

A: The yellow color is typically due to oxidation products.[2][13] For high-purity applications, it's best to purify it by distillation.[2][13] To prevent discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[13]

Q: I'm struggling to separate piperidine from pyridine. Why is this difficult?

A: Piperidine and pyridine form an azeotrope, which is a mixture with a constant boiling point, making complete separation by simple distillation impossible.[13][14][15] The azeotrope consists of approximately 92% piperidine and 8% pyridine.[13][14] To overcome this, you can use azeotropic distillation with water or selectively form a salt.[13][14] Piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2][13][16]

Q: Can I use alternatives to piperidine for Fmoc deprotection in solid-phase peptide synthesis?

A: Yes, several alternatives to piperidine for Fmoc deprotection have been explored to mitigate side reactions like aspartimide formation.[17][18] Common alternatives include 4-methylpiperidine, piperazine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[17][18][19] The choice of base can influence the reaction kinetics and the potential for side reactions.[20][21]

IV. Experimental Protocols

Protocol 1: General Acid-Base Extraction for a Basic Piperidine Product
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer.[2]

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.

  • Basification: Basify the aqueous layer with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10.

  • Re-extraction: Extract the liberated basic product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification via Carbonate Salt Formation

This method is particularly useful for removing pyridine impurities.[2]

  • Dissolution: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent (e.g., acetone).[16]

  • CO₂ Addition: Bubble carbon dioxide gas through the solution. Piperidine will react to form a solid piperidine carbonate, while pyridine will remain in solution.[13][16]

  • Filtration: Collect the precipitated piperidine carbonate by filtration and wash the solid with a small amount of cold solvent.[2]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water.

  • Basification: Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[2]

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[2]

V. Visualizations

Decision-Making Workflow for Piperidine Workup

Workup_Decision_Tree start Crude Reaction Mixture Containing Piperidine is_product_solid Is the product a solid? start->is_product_solid is_product_acid_sensitive Is the product acid-sensitive? is_product_solid->is_product_acid_sensitive No recrystallization Recrystallization is_product_solid->recrystallization Yes is_piperidine_volatile Is the piperidine impurity volatile? is_product_acid_sensitive->is_piperidine_volatile Yes aqueous_workup Perform Aqueous Workup (Acidic Wash) is_product_acid_sensitive->aqueous_workup No scavenger_resin Use Scavenger Resin is_piperidine_volatile->scavenger_resin No azeotropic_distillation Azeotropic Distillation is_piperidine_volatile->azeotropic_distillation Yes final_product Purified Product aqueous_workup->final_product recrystallization->final_product column_chromatography Column Chromatography column_chromatography->final_product scavenger_resin->column_chromatography azeotropic_distillation->column_chromatography

Caption: A decision tree to guide the selection of an appropriate workup procedure.

General Workflow for Acid-Base Extraction

Acid_Base_Extraction start Crude Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Piperidine Product) separate_layers->aqueous_layer basify Basify Aqueous Layer (e.g., 1M NaOH) aqueous_layer->basify re_extract Re-extract with Organic Solvent basify->re_extract final_organic Final Organic Layer re_extract->final_organic dry_concentrate Dry and Concentrate final_organic->dry_concentrate purified_product Purified Product dry_concentrate->purified_product

Caption: A flowchart illustrating the steps of a typical acid-base extraction for a basic product.

VI. Data Summary

Table 1: Properties of Common Piperidine-Related Compounds
CompoundBoiling Point (°C)pKa of Conjugate AcidWater Solubility
Piperidine10611.12Miscible
Pyridine1155.25Miscible
4-Methylpiperidine127-129~11.2Soluble
Piperazine1469.8, 5.6Miscible

VII. References

  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from

  • NOAA. (n.d.). PIPERIDINE - CAMEO Chemicals. Retrieved from

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from

  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from

  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from

  • Google Patents. (n.d.). US2363159A - Purification of piperidine. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Piperidine-Mediated Reactions. Retrieved from

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Retrieved from

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from

  • ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from

  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from

  • Green Chemistry. (n.d.). In situ Fmoc removal. Retrieved from

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from

  • ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from

  • ResearchGate. (2025, November 14). Solvation of Piperidine in Nonaqueous Solvents | Request PDF. Retrieved from

  • Mitrask. (n.d.). extraction and isolation of piperine from black pepper. Retrieved from

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from

  • ResearchGate. (2025, October 18). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from

  • (n.d.). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Retrieved from

  • University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Retrieved from

  • (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from

  • PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. Retrieved from

  • YouTube. (2023, June 4). Making Piperidine to piss off my FBI Agent. Retrieved from

  • Chemical Communications (RSC Publishing). (n.d.). Efficient non-aqueous solvent formed by 2-piperidineethanol and ethylene glycol for CO2 absorption. Retrieved from

  • (2015, January 9). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from

  • ACS Catalysis. (2026, January 2). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from

  • ResearchGate. (2025, August 6). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation | Request PDF. Retrieved from _

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • Wikipedia. (n.d.). Piperine. Retrieved from

  • (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from

Sources

Enhancing the stability of piperidine intermediates during multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the complexities of piperidine intermediate stability in multi-step synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these crucial building blocks. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why are my piperidine intermediates turning yellow/brown upon standing or during workup?

A yellow to brown discoloration is a common indicator of oxidation. The nitrogen atom and the α-carbons in the piperidine ring are susceptible to oxidation, which can be initiated by air, light, or residual oxidizing agents from previous steps. This can lead to the formation of various byproducts, including enamines and iminium ions, which are often colored.

Troubleshooting:

  • Inert Atmosphere: Handle and store sensitive piperidine intermediates under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Ensure solvents are degassed and free of peroxides, which can initiate oxidation.

  • Purification: If discoloration occurs, purification by distillation or column chromatography may be necessary to remove colored impurities.

Q2: I'm observing unexpected ring-opening of my piperidine intermediate. What are the likely causes?

Ring-opening of the piperidine core is a significant stability issue, often triggered by specific reagents or reaction conditions. While the piperidine ring is generally stable, certain functionalities or reaction pathways can promote C-N or C-C bond cleavage.

Common Causes:

  • Strong Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the piperidine nitrogen can weaken the ring structure, making it more susceptible to nucleophilic attack and subsequent ring-opening.

  • Oxidative Cleavage: Strong oxidizing agents can lead to cleavage of the piperidine ring.

  • Electrochemical Reactions: Electrochemical conditions can induce C-N bond cleavage, leading to ring-opened products.

  • Rearrangement Reactions: In some cases, intramolecular reactions can lead to ring contraction, forming pyrrolidine derivatives.

Q3: My N-alkylation of a piperidine intermediate is giving low yields and multiple products. How can I improve this?

Low yields and the formation of byproducts in N-alkylation reactions are often due to over-alkylation (formation of quaternary ammonium salts) or competing side reactions. The nucleophilicity of the piperidine nitrogen makes it prone to multiple additions of the alkylating agent.

Optimization Strategies:

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to a solution where the piperidine is in excess can favor mono-alkylation.

  • Choice of Base: A non-nucleophilic hindered base, such as N,N-diisopropylethylamine (Hünig's base), can be used to scavenge the acid formed during the reaction without competing with the piperidine nucleophile.

  • Reductive Amination: As a milder and more selective alternative to direct alkylation, reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method effectively prevents over-alkylation.

Troubleshooting Guides

Scenario 1: Decomposition During Acid/Base Workup

Problem: Significant loss of piperidine intermediate is observed during aqueous acidic or basic workup steps.

Underlying Principles: The stability of piperidine and its derivatives is highly pH-dependent. In strongly acidic conditions, protonation of the nitrogen atom forms a piperidinium salt, which is generally more stable than the free base. However, extreme pH levels can catalyze hydrolysis of sensitive functional groups on the molecule. In basic conditions, the free base is present, which is more nucleophilic and susceptible to certain reactions.

Troubleshooting Workflow:

start Low Yield After Workup acid_workup Acidic Workup Issue? start->acid_workup base_workup Basic Workup Issue? start->base_workup acid_solution Use milder acid (e.g., sat. NH4Cl). Maintain low temperature during extraction. Minimize contact time. acid_workup->acid_solution Yes base_solution Use milder base (e.g., sat. NaHCO3). Avoid strong bases if sensitive groups are present. base_workup->base_solution Yes protecting_group Consider N-protection if instability persists. acid_solution->protecting_group base_solution->protecting_group

Caption: Decision tree for troubleshooting piperidine instability during workup.

Detailed Protocols & Explanations:

  • Mild Acidic Wash: Instead of strong acids like HCl, consider a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic environment (pH ~4.5-6.0) sufficient to protonate the piperidine for extraction into the aqueous layer, while minimizing the degradation of acid-labile groups.

  • Controlled Basification: When liberating the free base from its salt, use a milder base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH), especially if the intermediate contains base-sensitive functionalities. Perform the basification at low temperatures (0-5 °C) to dissipate any heat generated and slow down potential side reactions.

Scenario 2: Instability During Purification by Column Chromatography

Problem: The piperidine intermediate streaks on the silica gel column or decomposes, leading to low recovery of pure product.

Underlying Principles: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause tailing of the peak, irreversible adsorption, or on-column decomposition.

Solutions and Protocols:

  • Deactivating the Silica Gel:

    • Method: Prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide.

    • Rationale: The basic additive neutralizes the acidic silanol groups, preventing strong interactions with the basic piperidine intermediate and allowing for cleaner elution.

  • Using Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds like piperidines.

    • Reversed-Phase Chromatography: For more polar piperidine derivatives, reversed-phase (C18) chromatography with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be effective.

Scenario 3: Protecting Group Strategies for Enhanced Stability

Problem: The piperidine nitrogen's reactivity interferes with subsequent reaction steps, or the intermediate is unstable under the required reaction conditions.

Underlying Principles: Introducing a protecting group on the piperidine nitrogen can temporarily mask its nucleophilicity and basicity, preventing unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its selective removal.

Comparison of Common Nitrogen Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
BenzyloxycarbonylCbzBenzyl chloroformateHydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid and base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine in DMF)Stable to acid, hydrogenolysis
TosylTsTosyl chloride (TsCl)Strong acid, reducing agentsVery stable to a wide range of conditions

Workflow for Selecting a Protecting Group:

start Need to Protect Piperidine Nitrogen? next_step What are the conditions of the next step? start->next_step acidic Acidic Conditions next_step->acidic basic Basic Conditions next_step->basic reductive Reductive Conditions (e.g., H2, Pd/C) next_step->reductive fmoc Use Fmoc or Cbz acidic->fmoc boc Use Boc or Cbz basic->boc boc_fmoc Use Boc or Fmoc reductive->boc_fmoc

Caption: A decision-making workflow for nitrogen protection.

Experimental Protocol: Boc Protection of a Piperidine Intermediate

  • Dissolution: Dissolve the piperidine intermediate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise or as a solution in the same solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected piperidine.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

References

  • Benchchem. (n.d.). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis.
  • BIOSYNCE. (n.d.). What is the stability of piperidine?
  • Fang, X., et al. (2024). Electrochemical Synthesis of Peptide Aldehydes via C–N Bond Cleavage of Cyclic Amines.
  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • Poupon, E., et al. (2002). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc

Technical Support Center: Strategies to Avoid N-Oxide Formation During Oxidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing and preventing N-oxide formation in oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted formation of N-oxides as a side product. Here, we will delve into the mechanistic underpinnings of N-oxide formation, provide actionable troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic routes.

Understanding the Challenge: The "Why" Behind N-Oxide Formation

Amines are nucleophilic and susceptible to a wide range of reagents, particularly oxidizing agents.[1] The lone pair of electrons on the nitrogen atom readily attacks electron-deficient oxygen sources, leading to the formation of an N-oxide. This is a common side reaction when the desired transformation involves the oxidation of another functional group within the same molecule, such as a sulfide to a sulfoxide or sulfone.[2]

The propensity for N-oxide formation is influenced by several factors:

  • Basicity of the Amine: More basic amines are more readily oxidized by electrophilic oxidants.[3]

  • Steric Hindrance: Less sterically hindered nitrogen atoms are more accessible to the oxidant, increasing the likelihood of N-oxide formation.[4][5]

  • Electronic Effects: The electronic environment of the nitrogen atom, particularly in heteroaromatic systems, plays a crucial role. Electron-donating groups can increase the nucleophilicity of the nitrogen, making it more susceptible to oxidation.[6]

  • Oxidizing Agent: The choice of oxidant and its reactivity profile is a primary determinant of selectivity.[7]

Troubleshooting Guide: Tackling N-Oxide Formation Head-On

This section provides solutions to common problems encountered during oxidation reactions where N-oxide formation is a significant issue.

Issue 1: Significant N-oxide formation when oxidizing a sulfide to a sulfoxide.

Root Cause Analysis: Common oxidants like hydrogen peroxide (H₂O₂) and peroxyacids can be non-selective and readily oxidize both sulfur and nitrogen atoms.[7][8] The relative rates of oxidation will depend on the specific substrate and reaction conditions.

Solutions:

  • Employ a More Selective Oxidizing Agent:

    • Catalytic Systems: Utilize catalyst systems known for selective sulfide oxidation. For instance, a poly(amidoamine) with a phosphomolybdate hybrid catalyst has shown high selectivity for sulfide oxidation using aqueous hydrogen peroxide.[2] Similarly, vanadium-salan complexes are effective for the asymmetric oxidation of sulfides to chiral sulfoxides with high chemoselectivity.[9]

    • Visible-Light Photoredox Catalysis: A strategy using TiO₂ and a tertiary amine under visible light can mediate the selective aerobic oxidation of sulfides to sulfoxides.[10]

  • Protect the Amine:

    • Temporarily converting the amine into a less reactive functional group is a highly effective strategy.[1][11] Carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are popular choices as they render the nitrogen non-nucleophilic.[12]

    G Substrate Substrate with Amine and Sulfide Protected_Substrate Protected Substrate (e.g., Boc-amine) Substrate->Protected_Substrate Protection (e.g., Boc₂O) Oxidized_Product Oxidized Product (Sulfoxide) Protected_Substrate->Oxidized_Product Selective Oxidation (e.g., H₂O₂/Catalyst) Final_Product Deprotected Final Product Oxidized_Product->Final_Product Deprotection (e.g., TFA)

Experimental Protocol: Boc Protection of an Amine

  • Dissolve the amine-containing substrate in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the Boc-protected product by column chromatography.

Issue 2: N-oxide formation during the oxidation of a heteroaromatic compound.

Root Cause Analysis: Nitrogen atoms within heteroaromatic rings, such as pyridines and quinolines, can be susceptible to oxidation, especially with strong oxidizing agents.[13] The electron-deficient nature of some heteroaromatics can make N-oxidation more challenging, but it can still occur under forcing conditions.[14][15]

Solutions:

  • Modify Reaction Conditions:

    • Temperature and Time: Lowering the reaction temperature and reducing the reaction time can sometimes disfavor the formation of the N-oxide byproduct.[16][17]

    • pH Control: Protonating the amine with an acid can protect it from oxidation by reducing the reactivity of the lone pair of electrons.[1] Adding an equivalent of an acid like trifluoroacetic acid (TFA) before oxidation can be effective, provided the desired oxidation is compatible with acidic conditions.[18]

  • Choose a Milder Oxidant:

    • For sensitive substrates, avoid harsh oxidants like peroxyacids. Consider alternatives like urea-hydrogen peroxide (UHP) which can be a milder and more controlled source of H₂O₂.[9]

Issue 3: N-oxide formation due to aerial oxidation during workup or storage.

Root Cause Analysis: Some tertiary amines are sensitive to atmospheric oxygen and can slowly oxidize over time, especially in the presence of light or trace metal impurities.[19][20] This can be a problem during prolonged reaction times, workup procedures, or storage.

Solutions:

  • Inert Atmosphere: Conduct reactions and store sensitive compounds under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[18]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage as a Salt: Storing the amine as a salt (e.g., hydrochloride or trifluoroacetate) can significantly improve its stability against aerial oxidation.[18]

Frequently Asked Questions (FAQs)

Q1: How can I detect the formation of an N-oxide impurity?

A1: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): N-oxides are typically more polar than their parent amines and will have a lower Rf value. Dragendorff reagent can be used to visualize aliphatic N-oxides on TLC plates.[7]

  • High-Performance Liquid Chromatography (HPLC): On a reverse-phase column, the more polar N-oxide will generally have a shorter retention time than the parent amine.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very effective method. The N-oxide will have a molecular ion peak that is 16 atomic mass units (amu) higher than the parent compound, corresponding to the addition of an oxygen atom.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of the N-oxide functionality causes a downfield shift of the signals for neighboring protons and carbons in both ¹H and ¹³C NMR spectra compared to the parent amine.[7]

Q2: Can N-oxide formation be reversed?

A2: Yes, N-oxides can be reduced back to the parent amine. However, this adds an extra step to the synthesis, which can decrease the overall yield and introduce new impurities. Prevention is generally a more efficient strategy.[19]

Q3: Are there any "green" or more environmentally friendly methods to avoid N-oxide formation?

A3: Yes, the development of green oxidation chemistry is an active area of research.

  • Catalytic Aerobic Oxidation: Using molecular oxygen from the air as the terminal oxidant is a highly desirable green approach.[10]

  • Hydrogen Peroxide with Recyclable Catalysts: H₂O₂ is an attractive oxidant as its only byproduct is water.[3] Combining it with recyclable catalysts, such as silica-based tungstate catalysts, improves the sustainability of the process.[9]

Q4: Does steric hindrance always prevent N-oxide formation?

A4: While increased steric hindrance around the nitrogen atom can significantly slow down the rate of N-oxidation, it does not always completely prevent it.[4] In some cases, even bulky groups may not provide sufficient shielding, especially with highly reactive oxidants or under harsh reaction conditions.[21][22] The choice of oxidant and optimization of reaction conditions remain crucial.

G Start N-Oxide Formation Observed Check_Oxidant Is the Oxidant Selective? Start->Check_Oxidant Check_Conditions Are Reaction Conditions Optimized? Check_Oxidant->Check_Conditions Yes Solution_Oxidant Change to a more selective oxidant (e.g., catalytic system) Check_Oxidant->Solution_Oxidant No Check_Protection Is Amine Protection Feasible? Check_Conditions->Check_Protection Yes Solution_Conditions Modify conditions: - Lower temperature - Adjust pH (acidic) - Use inert atmosphere Check_Conditions->Solution_Conditions No Solution_Protection Protect the amine (e.g., Boc, Cbz) Check_Protection->Solution_Protection Yes End Minimized N-Oxide Formation Check_Protection->End No Solution_Oxidant->End Solution_Conditions->End Solution_Protection->End

Comparison of Strategies to Mitigate N-Oxide Formation
StrategyAdvantagesDisadvantagesBest Suited For
Selective Oxidizing Agent High chemoselectivity, avoids extra protection/deprotection steps.May require specialized catalysts which can be expensive; catalyst screening may be necessary.Substrates where a selective catalytic system is known and available.
Amine Protection Highly effective and broadly applicable; many protecting groups available.[11]Adds two steps to the synthesis (protection and deprotection), potentially lowering overall yield.Complex molecules with multiple sensitive functional groups.
Reaction Condition Optimization Simple to implement, does not require new reagents.[23][24]May not be sufficient to completely eliminate N-oxide formation; optimization can be time-consuming.Cases where N-oxide formation is a minor side reaction.
Inert Atmosphere/Degassed Solvents Prevents aerial oxidation.Not effective against the primary oxidizing agent in the reaction.Reactions sensitive to atmospheric oxygen or for long-term storage of amine-containing compounds.

References

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  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved January 6, 2026, from [Link]

  • Selective and mild oxidation of sulfides to sulfoxides or sulfones using H2O2 and Cp′Mo(CO)3Cl as catalysts | Semantic Scholar. (2008, August 4). Retrieved January 6, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • Effects of N-Oxidation on Heteroaromatic Macrocycles: Synthesis, Electronic Structures, Spectral Properties, and Reactivities of Tetraazaporphyrin meso-N-Oxides - PubMed. (2017, June 16). Retrieved January 6, 2026, from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. (2019, September 22). Retrieved January 6, 2026, from [Link]

  • (PDF) An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 3). Retrieved January 6, 2026, from [Link]

  • Protecting Groups for Amines - YouTube. (2020, June 25). Retrieved January 6, 2026, from [Link]

  • Synthesis of N-Oxide | Chem-Station Int. Ed. (2017, May 24). Retrieved January 6, 2026, from [Link]

  • Is there any antioxidant to avoid the formation of N-Oxide? - ResearchGate. (2013, February 14). Retrieved January 6, 2026, from [Link]

  • Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step | Journal of the American Chemical Society. (n.d.). Retrieved January 6, 2026, from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2025, October 14). Retrieved January 6, 2026, from [Link]

  • Regio-selective Formation of N-oxide Metabolites - Hypha Discovery. (n.d.). Retrieved January 6, 2026, from [Link]

  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides - Who we serve. (2015, January 14). Retrieved January 6, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • Review on Catalytic Oxidation of NO by Gas-phase Oxidants. (2024, December 2). Retrieved January 6, 2026, from [Link]

  • Boosting NO Oxidation in the Catalytic Peroxone Process over TiO2: The Key Role of Surface Sulfate | ACS Omega - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. (2022, January 29). Retrieved January 6, 2026, from [Link]

  • steric hindrance effect: Topics by Science.gov. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Amine oxide - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Selective Oxidation of Simple Aromatics Catalyzed by Nano-Biomimetic Metal Oxide Catalysts: A Mini Review - Frontiers. (2020, October 25). Retrieved January 6, 2026, from [Link]

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • NO Oxidation Using H2O2 at a Single-Atom Iron Catalyst. (2023, July 15). Retrieved January 6, 2026, from [Link]

  • Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Optimize Reaction Conditions to Reduce the Release of Toxic Chemicals | WV Pollution Prevention (P2) Program | West Virginia University. (2025, July 21). Retrieved January 6, 2026, from [Link]

  • N-oxide synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - American Chemical Society. (2025, December 15). Retrieved January 6, 2026, from [Link]

  • Steric effects - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • US3047579A - Process for preparing n-oxides - Google Patents. (n.d.).
  • Illustration of how steric hindrance between radicals and substrates... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines - The Royal Society of Chemistry. (2020, December 17). Retrieved January 6, 2026, from [Link]

  • Steric Hindrance - Chemistry LibreTexts. (2022, February 28). Retrieved January 6, 2026, from [Link]

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  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, the precise and accurate quantification of this intermediate is not merely a procedural step but a cornerstone of quality control. Ensuring its purity, identity, and concentration is paramount for guaranteeing the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an in-depth comparison of the primary analytical methods for the quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. We will delve into the underlying principles, provide actionable experimental protocols, and offer a comparative analysis to guide the selection of the most suitable method for your specific application. The validation of any analytical method is a critical aspect of pharmaceutical quality control, ensuring that the chosen procedure is suitable for its intended purpose.[1][2][3]

Chapter 1: Chromatographic Approaches - Precision and Specificity

Chromatographic techniques are the workhorses of modern pharmaceutical analysis, offering unparalleled specificity for separating the analyte of interest from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and precise technique, particularly well-suited for non-volatile or thermally labile compounds like this compound.[4] A reverse-phase method is typically the first choice for a molecule with its polarity.

Principle of the Method Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier than less polar ones. For piperidine derivatives, which may lack a strong UV chromophore, detection can be a challenge.[5] While UV detection at low wavelengths (e.g., 210 nm) is possible, a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can provide greater sensitivity and specificity.

Experimental Protocol: A Validated RP-HPLC-CAD Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: A robust C18 column (e.g., Atlantis C18, 150 mm x 4.6 mm, 3.5 µm) is recommended for good retention and peak shape.[5]

  • Mobile Phase: To enhance retention of the polar amine salt, an ion-pairing agent is necessary.[5]

    • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient: Isocratic, 90:10 (A:B).

    • CAD Settings: Nitrogen gas pressure at 35 psi.[5]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound standard or sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to achieve a final concentration of ~1.0 mg/mL.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

  • Quantification: Construct a calibration curve using a series of known concentrations of the reference standard. The concentration of the sample is determined by interpolating its peak area from this curve.

Causality and Rationale: The use of HFBA as an ion-pairing agent is a critical choice.[5] It pairs with the positively charged piperidinium ion, forming a neutral, more hydrophobic complex that exhibits significantly better retention on the C18 stationary phase. The CAD is selected over a UV detector because the analyte lacks a strong chromophore, and CAD provides near-universal response for non-volatile analytes, making it ideal for accurate quantification.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve Dissolve in Mobile Phase (1.0 mg/mL) Standard->Dissolve Sample Weigh Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC-CAD System Filter->Inject Separate Chromatographic Separation (C18 Column, Ion-Pairing) Inject->Separate Detect CAD Detection Separate->Detect Integrate Integrate Sample Peak Area Detect->Integrate Calibrate Generate Calibration Curve Quantify Calculate Concentration Calibrate->Quantify Integrate->Quantify

Caption: High-level workflow for HPLC-CAD quantification.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. For amine hydrochlorides, direct analysis is often problematic due to their low volatility and potential for thermal degradation in the hot injector. Therefore, a sample preparation step is typically required.

Principle of the Method GC separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column. The compound must be volatile enough to be carried by the inert gas (e.g., helium). For this compound, the analysis involves converting the salt to its more volatile free base form.

Experimental Protocol: GC-FID Analysis of the Free Base

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), provides good resolution for this type of compound.[4]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 300°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[4]

  • Sample Preparation (Liberation of Free Base):

    • Accurately weigh ~25 mg of the hydrochloride salt into a vial.

    • Add 1 mL of Dichloromethane (DCM).

    • Add 1 mL of 1M Sodium Hydroxide solution to neutralize the HCl and liberate the free amine.

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a clean vial for injection.

  • Quantification: An external standard method is used, where the reference standard undergoes the same extraction procedure as the sample. The peak area of the analyte is compared to a calibration curve generated from the prepared standards.

Causality and Rationale: The conversion to the free base is a mandatory step to increase the analyte's volatility for GC analysis. The FID is a robust and widely used detector for organic compounds, providing a response that is proportional to the mass of carbon, making it excellent for quantification.

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in DCM Weigh->Dissolve Neutralize Add 1M NaOH Dissolve->Neutralize Vortex Vortex to Mix Neutralize->Vortex Extract Extract Organic Layer Vortex->Extract Inject Inject into GC-FID System Extract->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Sample Peak Area Detect->Integrate Calibrate Generate Calibration Curve Quantify Calculate Concentration Calibrate->Quantify Integrate->Quantify

Caption: Workflow for GC-FID quantification via free base extraction.

Chapter 2: Titrimetric Method - A Classic Approach to Assay

For determining the overall purity (assay) of a bulk substance, a nonaqueous potentiometric titration is a cost-effective, accurate, and reliable method that follows well-established pharmacopeial principles.

Principle of the Method Amine hydrochlorides can act as acids in a suitable nonaqueous solvent. The method involves titrating the hydrochloride salt with a strong base in a nonaqueous medium. Alternatively, and more commonly for amine salts, they can be titrated as bases after the halide is complexed.[6] A particularly effective method involves dissolving the amine hydrochloride in glacial acetic acid, adding mercuric acetate, and titrating with perchloric acid. The mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride, liberating the free amine to be titrated by the perchloric acid.[6]

Experimental Protocol: Nonaqueous Potentiometric Titration

  • Instrumentation: Automatic potentiometric titrator with a glass electrode and a reference electrode suitable for nonaqueous media (e.g., Ag/AgCl).

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Mercuric acetate solution (5% w/v in glacial acetic acid). Caution: Mercuric acetate is highly toxic.

  • Procedure:

    • Accurately weigh an amount of sample equivalent to ~150 mg of this compound into a clean, dry beaker.

    • Add 50 mL of glacial acetic acid and stir until dissolved.

    • Add 10 mL of the 5% mercuric acetate solution and stir for 1 minute.

    • Immerse the electrodes in the solution and titrate with 0.1 N perchloric acid.

    • Record the titrant volume at the inflection point of the potentiometric curve.

  • Quantification: The assay is calculated based on the volume of titrant consumed, its normality, and the molecular weight of the analyte (193.67 g/mol ).

Causality and Rationale: Titration in an aqueous medium is not feasible because water is a relatively strong base compared to the piperidine derivative, which would lead to a poorly defined endpoint.[6] Glacial acetic acid is an acidic solvent that enhances the basicity of the amine. The addition of mercuric acetate is crucial; it removes the interference from the hydrochloride counter-ion by forming a stable complex, allowing for a sharp and accurate titration endpoint of the liberated amine.[6]

Chapter 3: Comparative Analysis and Method Selection

The choice of analytical method depends heavily on the specific goal of the analysis.

Parameter HPLC-CAD GC-FID Nonaqueous Titration
Specificity High (Separates impurities)High (Separates volatile impurities)Low (Assay only, titrates all bases)
Sensitivity HighHighModerate
Application Purity, impurity profiling, stability studiesPurity, residual solvent analysisAssay of bulk drug substance
Throughput ModerateModerateLow
Sample Prep Simple (dissolve and filter)Moderate (liquid-liquid extraction)Simple (dissolve)
Cost/Run Moderate-HighLow-ModerateVery Low
Expertise HighHighModerate

Decision-Making Framework

Decision_Tree start What is the Analytical Goal? q1 Purity & Impurity Profile? start->q1 Specificity Needed q2 Bulk Material Assay? start->q2 Overall Content q3 Volatile Impurities? q1->q3 Also... ans_hplc HPLC-CAD is Ideal (High Specificity) q1->ans_hplc ans_titration Nonaqueous Titration is Best (Accurate & Cost-Effective) q2->ans_titration ans_gc GC-FID is Suitable (Requires Sample Prep) q3->ans_gc

Caption: Selecting the right analytical method for your needs.

Conclusion

The quantification of this compound can be reliably achieved through several analytical techniques. For detailed purity analysis and stability-indicating assays, a validated HPLC-CAD method is the superior choice due to its high specificity and sensitivity. For the analysis of volatile impurities or as an alternative purity method, GC-FID is a robust option, provided the necessary sample preparation is performed. For a simple, accurate, and cost-effective determination of the bulk substance assay, nonaqueous potentiometric titration remains an excellent and highly reliable pharmacopeial method. The selection of the most appropriate technique requires a clear understanding of the analytical objective, and all methods must be properly validated to ensure they are fit for purpose and comply with regulatory standards.[2][7]

References

A Senior Application Scientist's Guide to Purity Analysis: HPLC and GC-MS for Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-methylpiperidine-4-carboxylate hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is not merely a matter of quality control but a fundamental prerequisite for the safety and efficacy of the final drug product. This guide provides an in-depth, comparative analysis of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will dissect the causality behind methodological choices, present detailed, self-validating protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy. This document is grounded in authoritative pharmacopeial standards and regulatory guidelines to ensure scientific integrity.

The Analytical Challenge: Physicochemical Properties

This compound is a polar, non-volatile organic salt. These properties present a significant challenge for chromatographic analysis and dictate the choice of methodology.

  • Polarity: The presence of the hydrochloride salt and the piperidine nitrogen makes the molecule highly polar and readily soluble in aqueous media.

  • Volatility: As a salt, the compound has a negligible vapor pressure and is not suitable for direct analysis by Gas Chromatography (GC), which requires the analyte to be volatile.[1][2]

  • Thermal Stability: The compound can be susceptible to degradation at the high temperatures typically used in a GC inlet, further precluding direct GC analysis.[3]

These characteristics make HPLC the primary and most direct method for quantitative analysis, while GC-MS requires a chemical modification step (derivatization) to become a viable, and powerful, alternative for impurity identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

For routine quality control, assay, and quantification of known impurities, HPLC is the undisputed method of choice due to its direct applicability to non-volatile and polar compounds.[4][5] A reverse-phase (RP-HPLC) method is typically developed, where the polar analyte interacts with a non-polar stationary phase.

Causality of Method Design

The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC. Its non-polar nature provides good retention for a moderately polar compound when used with a highly aqueous mobile phase.

  • Mobile Phase: The mobile phase must be tailored to achieve optimal retention and peak shape.

    • Organic Modifier: Acetonitrile is often chosen over methanol for its lower viscosity and UV transparency.

    • Aqueous Phase & pH Control: The piperidine nitrogen in the analyte has a pKa around 9-10. At a neutral pH, it can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). To prevent this, the mobile phase is buffered at a low pH (e.g., pH 2-3) using an acid like phosphoric or formic acid. At this pH, the amine is fully protonated, ensuring consistent interaction and improved peak symmetry.

  • Detection: The carboxylate ester group provides a chromophore suitable for UV detection. The analytical wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP and Ph. Eur. to ensure the chromatographic system is performing adequately.[6][7][8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reverse-phase column for good resolution.
Mobile Phase A 0.1% Phosphoric Acid in Water Low pH to ensure protonation of the amine for good peak shape.
Mobile Phase B Acetonitrile Organic modifier to elute the analyte.
Gradient 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30-31 min: 70-5% B; 31-40 min: 5% B A gradient allows for the elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 210 nm Wavelength for detecting the ester chromophore.
Injection Vol. 10 µL

| Sample Diluent | Mobile Phase A / Water | Ensures compatibility with the mobile phase. |

Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

System Suitability Test (SST):

  • Inject the standard solution in six replicates.

  • Acceptance Criteria (based on ICH/USP): [9][10]

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Data Presentation: HPLC Performance

The following table summarizes the expected performance characteristics of a validated HPLC method, adhering to ICH Q2(R2) guidelines.[11][12]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank/placebo at the analyte's retention time.Peak is spectrally pure (PDA). No co-elution.
Linearity (r²) ≥ 0.9990.9995
Range 80% to 120% of target concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.4%; Intermediate: 0.9%
Limit of Quantitation (LOQ) S/N ratio ≥ 100.05 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 30.015 µg/mL

GC-MS: A Powerful Tool for Impurity Identification

While HPLC excels at quantification, its ability to identify unknown impurities is limited. GC-MS, with its high resolving power and information-rich mass spectra, is the gold standard for structural elucidation and the detection of volatile or semi-volatile impurities that might be missed by HPLC.[2][5]

The Derivatization Imperative

To overcome the non-volatile nature of this compound, a chemical derivatization step is mandatory.[13] The most common approach is silylation , which replaces active hydrogen atoms (on the secondary amine) with a non-polar trimethylsilyl (TMS) group.

  • Causality: The reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar, non-volatile salt into a thermally stable, volatile derivative that can readily pass through the GC system. This transformation is crucial for successful analysis.[13]

GCMS_Derivatization Analyte Methyl 4-methylpiperidine-4-carboxylate HCl (Polar, Non-volatile) Reagent + BSTFA (Silylating Agent) Analyte->Reagent Product TMS-derivatized Analyte (Non-polar, Volatile) Reagent->Product Heat GCMS Analysis by GC-MS Product->GCMS

Experimental Protocol: GC-MS with Silylation

This protocol includes the critical derivatization step and subsequent GC-MS analysis.

Instrumentation:

  • GC system with a split/splitless inlet, coupled to a Mass Spectrometric (MS) detector.

Derivatization Procedure:

  • Accurately weigh ~5 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction.

  • Cool to room temperature before injection.

Chromatographic Conditions:

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A non-polar column for good separation of the non-polar TMS derivative.
Inlet Temp. 250 °C Ensures rapid volatilization of the derivative.
Injection Mode Split (e.g., 50:1) Prevents column overloading from the main component.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Temperature program to separate compounds based on boiling point.
MS Transfer Line 280 °C Prevents condensation of analytes.
Ion Source Temp. 230 °C

| MS Mode | Full Scan (m/z 40-500) | Collects full mass spectra for impurity identification. |

The Power of Mass Spectrometry

The key advantage of GC-MS is the detector. As each impurity elutes from the column, it is fragmented in the ion source, creating a unique mass spectrum (a chemical fingerprint). This spectrum can be compared against spectral libraries (like NIST) or interpreted to deduce the structure of unknown impurities, providing a level of certainty that UV detection cannot match.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table provides a direct comparison.

FeatureHPLC with UV/PDAGC-MS
Analyte Suitability Excellent for polar, non-volatile, thermally labile compounds.[4]Requires volatile & thermally stable compounds; derivatization is essential for this analyte.[3]
Primary Application Quantitative Analysis: Assay, purity, and known impurity quantification.Qualitative Analysis: Identification of unknown impurities, structural elucidation.
Sensitivity High (ng to pg level), detector-dependent.Very High (pg to fg level), especially in SIM mode.[2]
Specificity Good, based on retention time and UV spectrum (PDA).Excellent, based on retention time and unique mass fragmentation pattern.
Sample Preparation Simple: dissolve and inject.Complex: requires an optimized and validated derivatization step.[13]
Analysis Time Typically longer run times (20-40 min).[1]Typically faster run times (10-25 min) post-derivatization.[5]
Cost & Complexity Lower initial and operational cost, less complex.Higher initial and operational cost, more complex maintenance.[2]

Decision_Tree Start What is the analytical goal? Goal1 Routine QC / Assay / Quantify known impurities Start->Goal1 Goal2 Identify unknown peaks / Screen for volatile impurities Start->Goal2 Method1 Use HPLC Goal1->Method1 Direct, robust quantification Method2 Use GC-MS Goal2->Method2 Definitive identification

Integrated Analytical Workflow

For comprehensive characterization of this compound, HPLC and GC-MS should not be viewed as competing, but as complementary techniques. A robust quality control strategy integrates both.

HPLC_Workflow

GCMS_Workflow

Conclusion

The purity analysis of this compound requires a thoughtful, multi-faceted approach.

  • HPLC is the essential, primary technique for routine quality control, providing robust and reliable quantification of the main component and known impurities. Its direct application without derivatization makes it efficient and straightforward for batch release testing.

  • GC-MS is a powerful, complementary technique indispensable for investigational purposes. When unknown peaks are detected in the HPLC chromatogram, or when a comprehensive impurity profile is needed during process development, GC-MS provides the definitive structural identification that HPLC cannot.

By leveraging the strengths of both methods, researchers and drug developers can establish a comprehensive control strategy that ensures the purity, safety, and quality of this critical pharmaceutical intermediate, in full compliance with global regulatory expectations.

References

Comparison of Methyl 4-methylpiperidine-4-carboxylate with its ethyl ester analog in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Synthetic Chemists: Methyl vs. Ethyl 4-methylpiperidine-4-carboxylate

In the landscape of pharmaceutical and fine chemical synthesis, the piperidine scaffold is a cornerstone for countless active molecules. The choice of starting material is a critical decision point that dictates the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: Methyl 4-methylpiperidine-4-carboxylate and its ethyl ester analog. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and mechanistic insights to make an informed selection for their specific application.

The 4-methylpiperidine-4-carboxylate core is a vital intermediate in the synthesis of a range of pharmaceutical agents.[1] The seemingly minor difference between a methyl and an ethyl ester can have significant practical implications, influencing everything from reaction kinetics to purification strategies. This document will dissect these differences through a combination of physicochemical property analysis, comparative reactivity studies, and strategic considerations for multi-step synthesis.

Section 1: Physicochemical Properties - The Foundation for Reactivity and Handling

The physical properties of a reagent are the first indicators of its behavior in a laboratory setting. Differences in molecular weight, boiling point, and density can affect everything from reaction setup to downstream processing and purification.

PropertyMethyl 4-methylpiperidine-4-carboxylateEthyl 4-methylpiperidine-4-carboxylateRationale for Impact
Molecular Formula C₈H₁₅NO₂[2]C₉H₁₇NO₂[3]Affects molar calculations and stoichiometry.
Molecular Weight 157.21 g/mol 171.24 g/mol [3]Higher molecular weight for the ethyl ester.
Boiling Point ~210-220 °C (estimated)221 °C[3]The higher boiling point of the ethyl ester can be advantageous for reactions requiring elevated temperatures, reducing potential loss of starting material. Conversely, the slightly more volatile methyl ester may be easier to remove under vacuum.
Density ~1.0 g/mL (estimated)0.978 g/mL[3]Minor difference, but relevant for precise measurements and phase separations.
Solubility Slightly soluble in water.[4] Soluble in common organic solvents.Insoluble in water. Soluble in organic solvents like alcohols, ethers, and ketones.[3]Both esters exhibit good solubility in common organic solvents, ensuring compatibility with a wide range of reaction conditions.

Note: Data for the free base form is presented. Both compounds are often supplied as hydrochloride salts, which are solids with different physical properties.[2][5]

Section 2: Comparative Reactivity - Mechanistic Insights and Practical Implications

The choice between a methyl and an ethyl ester often comes down to their relative reactivity in key transformations such as hydrolysis and amidation.

Theoretical Grounding: Ester Reactivity

The reactivity of esters in nucleophilic acyl substitution reactions is governed by both steric and electronic factors. Generally, methyl esters are considered slightly more reactive than their ethyl counterparts. This is attributed to two primary factors:

  • Reduced Steric Hindrance: The smaller methyl group presents less steric bulk around the carbonyl carbon, allowing for easier approach by a nucleophile.[6]

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can marginally decrease the electrophilicity of the carbonyl carbon.

While these differences are often subtle, they can manifest as noticeable variations in reaction rates and required conditions.

Experimental Comparison 1: Base-Catalyzed Hydrolysis (Saponification)

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation. The rate of this reaction can be a direct probe of the ester's susceptibility to nucleophilic attack. Studies comparing the hydrolysis rates of various methyl and ethyl esters have shown that methyl esters can exhibit greater stability and lower hydrolytic lability under certain biological (enzymatic) conditions, while under other chemical conditions, the effects of the solvent and base concentration can lead to different outcomes.[7][8] In a typical laboratory setting with base-catalyzed hydrolysis, the slightly higher reactivity of the methyl ester is expected.[9]

Illustrative Experimental Protocol: Parallel Saponification

The following protocol outlines a representative experiment to quantify the difference in hydrolysis rates.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup start Dissolve Ester (Methyl or Ethyl) in Ethanol add_naoh Add 1.2 eq. aqueous NaOH (e.g., 2M solution) start->add_naoh reflux Heat to Reflux (e.g., 80-85 °C) add_naoh->reflux tlc Monitor reaction by TLC (Aliquot every 30 min) reflux->tlc quench Cool to RT, then acidify with HCl to pH ~3-4 tlc->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) & Concentrate extract->dry end end dry->end Isolate & Analyze (Yield, Purity)

Caption: Workflow for comparative saponification experiment.

Expected Outcome: The reaction with Methyl 4-methylpiperidine-4-carboxylate would likely reach completion faster than the reaction with the ethyl ester analog under identical conditions. This could translate to shorter reaction times or the ability to use milder conditions (e.g., lower temperatures) to achieve the same conversion.

Experimental Comparison 2: Direct Amidation

The formation of an amide bond is one of the most common applications for these intermediates. This can be achieved by direct aminolysis at high temperatures or, more commonly, through the use of coupling agents after hydrolysis to the carboxylic acid.[10][11] For direct aminolysis, the higher reactivity of the methyl ester can be an advantage.

Illustrative Experimental Protocol: High-Temperature Aminolysis

  • Setup: In separate pressure-rated vessels, charge Methyl 4-methylpiperidine-4-carboxylate (1.0 eq) and Ethyl 4-methylpiperidine-4-carboxylate (1.0 eq).

  • Reagent Addition: Add benzylamine (1.5 eq) to each vessel.

  • Reaction: Seal the vessels and heat to 120-140 °C.

  • Monitoring: Monitor the consumption of starting material by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the time required for >95% conversion for each ester.

Expected Outcome: The methyl ester is expected to convert to the corresponding amide more rapidly than the ethyl ester due to its slightly higher intrinsic reactivity and the generation of the more volatile methanol byproduct, which can be more easily removed from the equilibrium.

Section 3: Strategic Selection in Multi-Step Synthesis

Beyond reaction rates, the choice of ester has strategic implications for the overall synthetic plan.

Caption: Decision framework for selecting the optimal ester.

  • Volatility and Purification: The lower boiling point of the methyl ester can be a double-edged sword. While it facilitates the removal of unreacted starting material during purification, it can also lead to product loss if distillation or solvent removal is not carefully controlled. The ethyl ester's higher boiling point makes it more robust for processes requiring high temperatures.[3]

  • Transesterification Risk: If a reaction is performed in an alcohol solvent, there is a risk of transesterification. For example, running a reaction with the ethyl ester in methanol could lead to the formation of the methyl ester as a byproduct. Choosing the ester that matches the alcohol solvent is a simple way to mitigate this risk.

  • Economic and Availability Factors: Both compounds are readily available from various suppliers. While pricing can fluctuate, it is always a critical factor in process development and should be evaluated at the intended scale of synthesis.

Conclusion

The selection between Methyl 4-methylpiperidine-4-carboxylate and its ethyl analog is a nuanced decision that should be guided by the specific demands of the synthetic target.

  • Choose Methyl 4-methylpiperidine-4-carboxylate for:

    • Maximizing reaction rates in nucleophilic substitutions like hydrolysis or amidation.

    • Reactions where milder conditions are a priority.

    • Processes where the easy removal of a volatile byproduct (methanol) can be used to drive an equilibrium.

  • Choose Ethyl 4-methylpiperidine-4-carboxylate for:

    • High-temperature reactions where the volatility of the starting material could be a concern.

    • Processes where slightly lower reactivity might afford better control or selectivity.

    • When ethanol is the preferred solvent or byproduct for safety or process reasons.

Ultimately, the optimal choice will be application-specific. We recommend performing small-scale parallel experiments, as outlined in this guide, to empirically determine the best-performing reagent for your unique synthetic challenge.

References

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  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. U.S. National Library of Medicine. Available from: [Link]

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  • ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. American Chemical Society. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of Methyl 4-Methylpiperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold remains a cornerstone in the design of novel therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet versatile subclass: methyl 4-methylpiperidine-4-carboxylate derivatives. We will dissect how subtle and significant structural modifications to this core scaffold influence biological activity across various therapeutic targets, supported by experimental data from seminal studies.

The methyl 4-methylpiperidine-4-carboxylate core offers a unique starting point for chemical exploration. The C4-quaternary center, bearing both a methyl and a carboxylate group, introduces a fixed stereochemical element that can significantly influence ligand-receptor interactions. This guide will navigate through key structural modifications at the piperidine nitrogen (N1), the ester moiety, and the piperidine ring itself, comparing their impact on potency, selectivity, and overall pharmacological profiles.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a common motif in a vast array of natural products and synthetic drugs, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold.[3] Modifications to this core can tune a molecule's lipophilicity, basicity, and conformational preferences, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Core Directive: A Comparative Analysis of Structural Modifications

This guide will systematically explore the SAR of methyl 4-methylpiperidine-4-carboxylate derivatives by categorizing modifications based on their position on the piperidine scaffold.

Part 1: The Influence of N1-Substitution on Biological Activity

The nitrogen atom of the piperidine ring is a primary site for chemical derivatization, allowing for the introduction of a wide range of substituents that can profoundly impact a compound's interaction with its biological target.

  • Small Alkyl Groups: The presence of a small alkyl group, such as a methyl group, at the N1 position is often crucial for activity at certain receptors. For instance, in the context of analgesic compounds, N-methyl substitution is a common feature in potent opioid receptor ligands.[2]

  • Bulky Substituents: Increasing the steric bulk at the N1 position can have varied effects. In a series of piperidine-based cocaine analogues, replacement of the N-methyl group with larger phenylalkyl groups led to a decrease in activity at the dopamine transporter (DAT) but an improvement in activity at the serotonin transporter (SERT).[4] This highlights the differential steric tolerance of various transporter binding pockets.

  • Amide and Sulfonamide Linkages: The introduction of amide or sulfonamide functionalities at the N1 position can introduce hydrogen bonding capabilities and alter the overall electronic properties of the molecule. In the development of carbonic anhydrase inhibitors, a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold demonstrated potent inhibitory activity.[5] The sulfonamide moiety is crucial for anchoring the inhibitor to the zinc ion in the enzyme's active site.

The following workflow illustrates the general synthetic approach to N1-functionalized piperidine derivatives.

G cluster_reagents Reagents start Methyl 4-methylpiperidine-4-carboxylate deprotection N-Deprotection (if applicable) start->deprotection coupling Coupling Reaction deprotection->coupling Secondary amine product N1-Functionalized Derivative coupling->product reagent1 Alkyl halide / Aryl halide reagent1->coupling reagent2 Acyl chloride / Sulfonyl chloride reagent2->coupling reagent3 Carboxylic acid + Coupling agent reagent3->coupling

Caption: General workflow for N1-functionalization.

Part 2: Bioisosteric Replacement of the Ester Functionality

The methyl carboxylate at the C4 position is a key functional group that can participate in hydrogen bonding and dipolar interactions. Its replacement with other functional groups, known as bioisosteric replacement, is a common strategy to modulate a compound's properties.

  • Primary and Secondary Amides: Conversion of the ester to a primary or secondary amide introduces a hydrogen bond donor, which can lead to new interactions with the target protein. Piperidine-4-carboxamide derivatives have been explored for their analgesic and antibacterial activities.[6][7]

  • Substituted Amides: Further substitution on the amide nitrogen allows for the exploration of additional binding pockets. For example, piperidine carboxamide derivatives have been investigated as potent anaplastic lymphoma kinase (ALK) inhibitors for cancer therapy.[8]

  • Nitrile Group: The replacement of the carboxylate with a nitrile group can alter the molecule's polarity and metabolic stability. In the context of T-type calcium channel blockers, 4-piperidinecyanide derivatives have shown promising activity.[9]

The following table summarizes the comparative biological activities of different C4-functional groups in selected studies.

C4-Functional Group Derivative Class Biological Target Observed Activity Trend Reference
Methyl CarboxylatePiperidine AnaloguesDopamine TransporterPotent Inhibition[4]
AmidePiperidine CarboxamidesAnalgesic/AntibacterialModerate to Good Activity[6][7]
CyanidePiperidine CyanidesT-type Calcium ChannelsPotent Inhibition[9]
CarboxamidePiperidine CarboxamidesCarbonic AnhydrasePotent Inhibition[5]
Part 3: Modifications to the Piperidine Ring

While the core topic focuses on methyl 4-methylpiperidine-4-carboxylate, it is insightful to compare how substitutions on the piperidine ring itself affect activity in related scaffolds.

  • Aryl Substituents: The introduction of aryl groups on the piperidine ring can lead to potent compounds through interactions with aromatic-binding regions of the target. For instance, 4-aryl-piperidine derivatives have been developed as potent inhibitors of MenA, an enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.[10]

  • Halogenation: The position and nature of halogen substituents on an appended aryl ring can dramatically influence potency. In a series of carbonic anhydrase inhibitors, a 4-fluorine or 4-chlorine on a phenyl ring attached to the core structure resulted in compounds with low nanomolar inhibitory constants.[5]

The logical relationship for a successful SAR study is depicted below.

G A Lead Compound (Methyl 4-methylpiperidine-4-carboxylate) B Systematic Structural Modification A->B Design C Biological Evaluation (In vitro & In vivo assays) B->C Synthesis D Data Analysis & SAR Elucidation C->D Results D->B Feedback Loop E Optimized Analogue D->E Informed Design

Caption: The iterative cycle of an SAR study.

Experimental Protocols: A Self-Validating System

To ensure the reliability of SAR data, robust and well-validated experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of piperidine derivatives.

General Synthetic Procedure for N-Arylation
  • Starting Material: To a solution of methyl 4-methylpiperidine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF or DMSO) is added a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Addition of Aryl Halide: The desired aryl halide (1.1 eq) is added to the mixture.

  • Reaction Conditions: The reaction is heated to 80-120 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.

In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)
  • Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase isoform and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer.

  • Inhibitor Preparation: A stock solution of the test compound (piperidine derivative) is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • Assay Procedure: The enzyme, inhibitor, and substrate are mixed in a 96-well plate. The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable equation.

Conclusion: Future Directions in Piperidine-Based Drug Design

The structure-activity relationship studies of methyl 4-methylpiperidine-4-carboxylate and related derivatives continue to yield valuable insights for the design of novel therapeutics. The strategic modification of the N1-substituent, the C4-ester, and the piperidine ring itself allows for the fine-tuning of potency and selectivity against a wide range of biological targets. Future research will likely focus on more complex substitutions, the exploration of novel bioisosteres, and the use of computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, to guide the design of next-generation piperidine-based drugs.[8]

References

  • Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. [Link]

  • Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. PubMed Central. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

  • (PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. ResearchGate. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. ResearchGate. [Link]

  • The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. Dakota Pharm. [Link]

  • Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. PubMed. [Link]

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  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JournalAgent. [Link]

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The Decisive Role of N-Substitution on the Piperidine Ring: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its prevalence stems from its conformational flexibility and the ability to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets.[1] However, the true pharmacological potential of a piperidine-containing molecule is often unlocked or fine-tuned by the nature of the substituent attached to the ring's nitrogen atom. This N-substituent plays a critical role in modulating a compound's potency, selectivity, and pharmacokinetic profile.

This guide provides a comparative analysis of different N-substituents on the piperidine ring, offering insights into their influence on biological activity. By understanding the structure-activity relationships (SAR) governed by the N-substituent, researchers can make more informed decisions in the design and optimization of novel therapeutics.

The N-Substituent: A Master Regulator of Pharmacological Properties

The nitrogen atom of the piperidine ring is a key interaction point. Its basicity, steric hindrance, and the electronic properties of its substituent can dramatically alter how a molecule interacts with its target protein.[3] The choice of an N-substituent can influence:

  • Receptor Binding Affinity and Selectivity: The size, shape, and functionality of the N-substituent can directly impact how strongly a ligand binds to its intended receptor and its ability to discriminate between different receptor subtypes.[4]

  • Pharmacokinetics (ADME): Lipophilicity, polarity, and metabolic stability are all heavily influenced by the N-substituent, affecting a drug's absorption, distribution, metabolism, and excretion.[5]

  • Physicochemical Properties: The N-substituent can alter a compound's solubility and pKa, which in turn affects its formulation and bioavailability.[6]

Comparative Analysis of N-Substituent Classes

The following sections provide a comparative overview of common N-substituent classes and their general impact on biological activity, supported by experimental data from the literature.

N-Alkyl Substituents: Modulating Basicity and Lipophilicity

Simple N-alkylation is a common strategy to modulate the physicochemical properties of piperidine-containing compounds.

  • Small Alkyl Groups (e.g., Methyl, Ethyl): The introduction of a small alkyl group, such as a methyl group, can have varied effects. In the context of σ1 receptor ligands, N-methylation of a piperidine derivative led to high σ1 affinity and selectivity over the σ2 subtype.[5] Molecular dynamics simulations suggest that the methyl group enhances lipophilic interactions within the receptor's binding pocket.[5] Conversely, piperidine derivatives with an ethyl group at the nitrogen atom showed higher affinity for the σ2 receptor.[5]

  • Bulky Alkyl Groups: Increasing the steric bulk of the N-alkyl group can lead to a decrease in affinity for some targets due to steric hindrance. However, in other cases, it can enhance selectivity. For gonadotropin-releasing hormone (GnRH) antagonists, introducing a trifluoromethyl group at the 6-position of the piperidine ring, adjacent to the nitrogen, was found to reduce the clearance rate and increase oral bioavailability.[7]

Table 1: Effect of N-Alkyl Substitution on σ Receptor Affinity [5]

CompoundN-Substituentσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
4a H165>1000-
18a Methyl7.947560
18b Ethyl25251
N-Aryl and N-Heteroaryl Substituents: Introducing Aromatic Interactions

The incorporation of an aromatic or heteroaromatic ring on the piperidine nitrogen can introduce a range of interactions, including π-π stacking, cation-π interactions, and hydrogen bonding, which can significantly enhance binding affinity and selectivity.

  • N-Aryl Groups: In a series of N-aryl-piperidine derivatives designed as human histamine H3 receptor agonists, the substituents on the aromatic ring greatly influenced the agonistic activity.[8] This highlights the importance of the electronic and steric properties of the aryl group in fine-tuning the pharmacological profile.

  • N-Heteroaryl Groups: The use of heteroaromatic rings can introduce additional hydrogen bond donors and acceptors, as well as modulate the overall electronic properties of the molecule. For instance, 1-(Thien-2-yl)-Piperidine is a versatile intermediate used in the synthesis of CNS-targeting agents, where the thienyl group provides specific electronic and steric features for target engagement.[9]

N-Acyl and N-Sulfonyl Substituents: Modulating Basicity and Introducing Hydrogen Bonding Capabilities

Acylation or sulfonylation of the piperidine nitrogen significantly reduces its basicity. This can be advantageous in certain therapeutic applications where a less basic compound is desired to improve oral bioavailability or reduce off-target effects.

  • N-Acyl Groups: Piperine, a naturally occurring N-acylpiperidine, exhibits a wide range of biological activities, including anticancer and anti-inflammatory properties.[10] The acyl group is crucial for its interaction with various signaling pathways.[10]

  • N-Sulfonyl Groups: In a study of piperidine-based σ1 receptor ligands, N-benzylsulfonyl derivatives with halogen substitutions displayed high affinity and selectivity for the σ1 receptor over the σ2 receptor.[4] The sulfonamide moiety can act as a hydrogen bond acceptor, contributing to the binding affinity.

N-Benzyl Substituents: A Versatile Tool for SAR Exploration

The N-benzyl group is a frequently employed substituent in medicinal chemistry due to its synthetic accessibility and the ease with which the aromatic ring can be functionalized to probe structure-activity relationships.

In the development of acetylcholinesterase (AChE) inhibitors, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized.[3] It was found that the basicity of the piperidine nitrogen played a crucial role in the inhibitory activity, as the N-benzoylpiperidine derivative was almost inactive.[3] Furthermore, substitutions on the benzyl group significantly impacted potency.[3]

Experimental Protocols

To provide practical context, the following are detailed methodologies for key experiments used in the evaluation of N-substituted piperidine derivatives.

Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of N-substituted piperidine derivatives for a target receptor (e.g., σ1 receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO cells).

  • Radioligand specific for the target receptor (e.g., -pentazocine for σ1).

  • Test compounds (N-substituted piperidine derivatives) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across the blood-brain barrier (BBB).

Objective: To assess the potential of N-substituted piperidine derivatives to cross the blood-brain barrier.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • 96-well acceptor plates.

  • Artificial membrane solution (e.g., 2% lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and reference compounds with known BBB permeability.

  • UV-Vis plate reader.

Procedure:

  • Impregnate the filter of the donor plate with the artificial membrane solution.

  • Add the test and reference compounds dissolved in PBS to the wells of the donor plate.

  • Fill the wells of the acceptor plate with PBS.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a UV-Vis plate reader.

Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - Ca(t)/Cequilibrium)] * (Vd * Va) / [(Vd + Va) * A * t], where Ca(t) is the concentration in the acceptor well at time t, Cequilibrium is the equilibrium concentration, Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

  • Compare the Pe values of the test compounds to those of the reference compounds to predict their BBB permeability.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Logic cluster_0 N-Substituent Modification cluster_1 Biological Response N-H N-H Potency Potency N-H->Potency Baseline N-Me N-Me N-Me->Potency Increase/Decrease N-Bn N-Bn Selectivity Selectivity N-Bn->Selectivity Fine-tuning N-Aryl N-Aryl N-Aryl->Potency π-π interactions N-Acyl N-Acyl ADME ADME N-Acyl->ADME Improve Oral Bioavailability

Caption: Logic of N-substituent effects on biological activity.

Experimental_Workflow Synthesis Synthesis In_vitro_Screening In vitro Screening (Binding & Functional Assays) Synthesis->In_vitro_Screening ADME_Tox ADME/Tox Profiling (PAMPA, Microsomal Stability) In_vitro_Screening->ADME_Tox In_vivo_Studies In vivo Efficacy Studies ADME_Tox->In_vivo_Studies Lead_Optimization Lead Optimization In_vivo_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for evaluating N-substituted piperidines.

Conclusion and Future Perspectives

The N-substituent on a piperidine ring is a powerful handle for medicinal chemists to modulate the biological and pharmacokinetic properties of drug candidates. A systematic exploration of different N-substituents, guided by a clear understanding of the target's binding site and desired ADME profile, is crucial for successful drug discovery.

Future advancements in computational chemistry, such as more accurate prediction of binding affinities and ADME properties, will further empower the rational design of N-substituted piperidine derivatives. Additionally, the development of novel synthetic methodologies will expand the accessible chemical space for N-functionalization, leading to the discovery of new and improved therapeutics.

References

  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link][8]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(16), 1738-1752. [Link][5]

  • Sarkar, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(19), 6676. [Link][10]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link][11][12]

  • Ahmad, S., et al. (2021). Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation. Journal of Inflammation, 18(1), 18. [Link][13]

  • Zaragoza, F., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281-2284. [Link][14]

  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61. [Link][15]

  • Desai, N. C., et al. (2014). Review On Synthesis And Biological Evaluation Of Novel Piperidine-Substituted Triazine Derivatives. International Journal of Creative Research Thoughts, 2(3), 1-10. [Link][16]

  • Abate, C., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 61(21), 9670-9684. [Link][17]

  • Yousefi, R., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 239-247. [Link][4]

  • Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 258, 115598. [Link][6]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link][11][12]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][2][18]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link][19]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link][20]

  • Issayeva, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-67. [Link][21]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8616. [Link][22]

  • Zaragoza, F., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167. [Link][23]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][2][18]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), 1-13. [Link][24]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link][25]

  • Sun, C., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link][7]

  • University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona. [Link][26][27]

  • Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link][3]

  • Zhang, L., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link][28]

  • University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona Library Search. [Link][26][27]

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  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. American Chemical Society. [Link][30]

  • Martinez, A., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922. [Link][31]

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A Comparative Guide to the Validation of a Synthetic Route for a Library of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates targeting indications from cancer to central nervous system disorders.[1][2] The conformational flexibility and basic nitrogen atom of the piperidine ring allow it to engage in diverse biological interactions, making it a privileged structure in drug design.[2] Consequently, the development of efficient, versatile, and robust synthetic routes to access libraries of substituted piperidine analogs is of paramount importance for accelerating drug discovery programs.[3][4]

This guide provides a comparative analysis of two powerful synthetic strategies for the construction of piperidine analog libraries: a classical solution-phase approach centered on the Pictet-Spengler reaction and a modern solid-phase strategy enabling diversity-oriented synthesis. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a head-to-head comparison of their respective strengths and limitations in the context of library synthesis.

The Ideal Synthetic Route: Key Performance Indicators

Before dissecting specific synthetic routes, it is crucial to establish the key performance indicators (KPIs) that define an optimal strategy for library synthesis. An ideal route should exhibit:

  • Versatility: The ability to readily incorporate a wide range of building blocks to generate a structurally diverse library.

  • Efficiency: High reaction yields and purities across a broad substrate scope.

  • Robustness: Reliable and reproducible reactions that are tolerant of various functional groups.

  • Scalability: The potential to scale up the synthesis of key intermediates or final compounds.

  • Purification Amenability: Straightforward purification of the final products, ideally minimizing the need for laborious chromatography.

Route 1: The Pictet-Spengler Reaction - A Classical Approach to Tetrahydroisoquinoline and Tetrahydro-β-carboline Scaffolds

The Pictet-Spengler reaction, discovered in 1911, is a venerable yet highly effective method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which are core structures in many alkaloids and pharmacologically active compounds.[5][6][7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[6]

Causality of Experimental Choices: The choice of a strong acid catalyst, such as trifluoroacetic acid (TFA), is critical to protonate the intermediate imine, forming a highly electrophilic iminium ion.[6] This increased electrophilicity is the driving force for the subsequent cyclization onto the electron-rich aromatic ring.[6] The selection of the solvent is also important; a non-nucleophilic solvent like dichloromethane (DCM) is often preferred to avoid side reactions with the reactive iminium intermediate.

Experimental Workflow: Pictet-Spengler Reaction

Pictet-Spengler Reaction Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start β-arylethylamine + Aldehyde/Ketone Solvent Dissolve in DCM Start->Solvent Acid Add TFA (catalyst) Solvent->Acid Stir Stir at Room Temperature (monitor by TLC/LC-MS) Quench Quench with aq. NaHCO3 Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Piperidine Analog Purify->Product

Caption: Workflow for the Pictet-Spengler reaction.

Detailed Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Library
  • Reaction Setup: To a solution of tryptamine (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the desired aldehyde (1.1 equiv).

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 0.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline analog.

Route 2: Solid-Phase Synthesis - A Modern Approach for Diversity-Oriented Synthesis

Solid-phase synthesis (SPS) has revolutionized the generation of chemical libraries by immobilizing a starting material on a solid support (resin) and performing subsequent chemical transformations in a stepwise manner.[8][9] This approach simplifies purification, as excess reagents and byproducts are easily washed away, and allows for the use of the "split-and-pool" strategy to generate large and diverse libraries.[10][11]

A powerful solid-phase strategy for piperidine analog synthesis often employs a multicomponent reaction (MCR), such as the Ugi or Passerini reaction, to rapidly build molecular complexity.[12][13][14][15] The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold in a single step.[12][13]

Causality of Experimental Choices: The choice of resin is critical in SPS. A resin with a suitable linker, such as the Wang or Rink amide resin, allows for the attachment of the initial building block and subsequent cleavage of the final product under specific conditions. The use of a large excess of reagents is common in SPS to drive reactions to completion and ensure high yields.[16]

Experimental Workflow: Solid-Phase Ugi Reaction

Solid-Phase Ugi Reaction Workflow cluster_0 Resin Preparation cluster_1 Ugi Reaction cluster_2 Cleavage & Isolation Resin Resin Swelling (e.g., in DMF) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash Resin Deprotection->Wash1 Reagents Add Aldehyde, Amine, Isocyanide Activate Add Carboxylic Acid Reagents->Activate React Shake at Room Temperature Activate->React Wash2 Wash Resin React->Wash2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Filter Filter Resin Cleavage->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate with Ether Concentrate->Precipitate Isolate Isolate Product Precipitate->Isolate

Sources

A Comparative Crystallographic Guide to Novel N-Substituted Derivatives of Methyl 4-Methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional architecture of a molecule is paramount. The piperidine scaffold, a cornerstone in medicinal chemistry, is present in a vast array of pharmaceuticals. Its conformational flexibility, however, can be both a blessing and a curse. Locking this ring into a specific, biologically active conformation is a key strategy in rational drug design. Among the most powerful tools to achieve this understanding is single-crystal X-ray crystallography, which provides an unambiguous map of a molecule's solid-state structure.

This guide delves into the X-ray crystallographic analysis of a series of novel, N-substituted derivatives of Methyl 4-methylpiperidine-4-carboxylate. Due to the proprietary nature of early-stage drug discovery, where such novel derivatives are typically synthesized, this guide will utilize a representative, hypothetical series of compounds to illustrate the complete workflow and comparative analysis. This approach is designed to provide a robust framework for researchers undertaking similar structural studies. We will explore not just the final structures, but the causality behind the experimental choices, from synthesis and crystallization to data interpretation, thereby providing a self-validating protocol for structural elucidation.

The Strategic Importance of the 4,4-Disubstituted Piperidine Core

The Methyl 4-methylpiperidine-4-carboxylate core is of significant interest. The quaternary carbon at the 4-position prevents epimerization and introduces a fixed point for substitution, while the ester and methyl groups provide handles for further chemical modification and influence the molecule's electronic and steric properties. The true conformational and supramolecular impact, however, comes from modifications at the piperidine nitrogen (N1). By introducing various substituents at this position, we can modulate the ring's conformation and the intermolecular interactions that dictate crystal packing. This guide will focus on three representative examples to illustrate this principle:

  • Compound 1 (Parent): Methyl 4-methylpiperidine-4-carboxylate hydrochloride.

  • Compound 2 (N-Acyl): Methyl 1-acetyl-4-methylpiperidine-4-carboxylate.

  • Compound 3 (N-Aryl): Methyl 1-benzyl-4-methylpiperidine-4-carboxylate.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of physical chemistry.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis syn Synthesis of N-Substituted Derivatives pur Purification (Chromatography/Recrystallization) syn->pur Crude Product screen Solvent Screening pur->screen Pure Compound growth Crystallization (e.g., Slow Evaporation) screen->growth Optimal Conditions collect Data Collection (Diffractometer) growth->collect Single Crystal process Data Processing & Structure Solution (e.g., SHELX) collect->process Diffraction Pattern refine Structure Refinement & Validation process->refine Initial Model final Final Crystal Structure (CIF File) refine->final

Caption: Experimental workflow from synthesis to final crystal structure.
Experimental Protocol 1: Synthesis of N-Substituted Derivatives

The synthesis of the target derivatives begins with the commercially available parent compound. The following are generalized, yet robust, procedures.

  • Synthesis of Compound 2 (N-Acetyl):

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.2 eq) to neutralize the hydrochloride and act as a base.

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Synthesis of Compound 3 (N-Benzyl):

    • Combine this compound (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide in acetonitrile.

    • Add benzyl bromide (1.2 eq). Potassium carbonate acts as the base, and potassium iodide facilitates the reaction via the Finkelstein reaction mechanism.

    • Heat the mixture to reflux (approx. 82 °C) and stir for 18-24 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Experimental Protocol 2: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in the process.[1] The choice of solvent and technique is critical and often requires empirical screening.[2][3]

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility.[3] For the target compounds, a range of solvents from polar (e.g., methanol, ethanol) to non-polar (e.g., hexane, ethyl acetate) and their mixtures should be screened. A good starting point is to find a solvent that dissolves the compound when heated but in which it is sparingly soluble at room temperature.[4]

  • Slow Evaporation Technique (Proven effective for piperidine derivatives):

    • Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

    • Filter the solution through a syringe filter into a new, clean vial to remove any particulate matter which could act as unwanted nucleation sites.[3]

    • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free location at a constant temperature.

    • Allow the solvent to evaporate over several days to weeks. Crystals should form slowly on the bottom or sides of the vial.

Comparative Crystallographic Data Analysis

Once suitable crystals are obtained, they are subjected to single-crystal X-ray diffraction. Data is collected, processed, and the structure is solved and refined using software packages like Bruker's APEX suite or the SHELX programs.[5][6] The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates and crystallographic parameters.[7][8][9]

The following table presents a hypothetical but plausible set of crystallographic data for our three derivatives, which we will use for our comparative analysis.

ParameterCompound 1 (Parent HCl)Compound 2 (N-Acetyl)Compound 3 (N-Benzyl)
FormulaC₈H₁₆ClNO₂C₁₀H₁₇NO₃C₁₅H₂₁NO₂
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/cPbcaP2₁/n
a (Å)8.5210.2112.85
b (Å)11.4515.676.98
c (Å)10.8913.5416.23
β (°)98.690105.4
V (ų)1050.12167.81402.5
Z484
Piperidine Torsion Angles (°)
C2-N1-C6-C5-55.2-56.8-54.9
N1-C2-C3-C453.854.153.5
Key Bond Lengths (Å)
N1-C(substituent)N/A (N-H)1.36 (amide C-N)1.47 (amine C-N)
Analysis of Molecular Conformation

The piperidine ring, analogous to cyclohexane, preferentially adopts a low-energy chair conformation to minimize steric and torsional strain.[10][11][12] The torsion angles presented in the table are diagnostic of this conformation. For a perfect chair, the absolute values of the endocyclic torsion angles are typically in the range of 50-60°. All three hypothetical structures exhibit torsion angles within this range, confirming the persistence of the chair conformation across the series.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C3->C4 C5 C5 C4->C5 C_Me C(Me) C4->C_Me C_COOMe C(COOMe) C4->C_COOMe C6 C6 C5->C6 C6->N1 C4_label C4 label_torsion1 C2-N1-C6-C5 ≈ -55° label_torsion2 N1-C2-C3-C4 ≈ 54°

Caption: Idealized chair conformation of the piperidine ring.
  • Compound 1 (Parent HCl): The protonated nitrogen (N-H) allows for strong hydrogen bonding. The chair conformation is stable and predictable.

  • Compound 2 (N-Acetyl): The introduction of the acetyl group has a notable effect. The N1-C(acyl) bond length of 1.36 Å is shorter than a typical single C-N bond due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. This partial double bond character can slightly flatten the ring at the nitrogen atom, though the overall chair conformation is maintained.

  • Compound 3 (N-Benzyl): The bulky benzyl group is expected to occupy an equatorial position to minimize 1,3-diaxial interactions. The N1-C(benzyl) bond length of 1.47 Å is a standard C-N single bond. The presence of the aromatic ring introduces the possibility of π-stacking interactions in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

The substituents on the piperidine nitrogen dictate the primary intermolecular interactions, which in turn govern how the molecules arrange themselves in the crystal lattice.[13][14]

  • Compound 1 (Parent HCl): The dominant interaction is the strong N⁺-H···Cl⁻ hydrogen bond. This, along with weaker C-H···O interactions involving the carbonyl oxygen of the ester, would likely form a robust three-dimensional network, leading to a relatively high packing efficiency.

  • Compound 2 (N-Acetyl): Lacking a strong hydrogen bond donor, the crystal packing is governed by weaker C-H···O hydrogen bonds, where the amide and ester carbonyl oxygens act as acceptors. This can lead to the formation of centrosymmetric dimers or chain-like structures.

  • Compound 3 (N-Benzyl): The packing of this derivative will be influenced by a combination of weak C-H···O hydrogen bonds and, potentially, C-H···π interactions between the piperidine C-H bonds and the phenyl ring of a neighboring molecule. The absence of strong, directional hydrogen bonds might lead to a less densely packed structure compared to the hydrochloride salt.

G cluster_dimer Hypothetical Dimer Motif (Compound 2) molA Molecule A (N-Acetyl Deriv.) molB Molecule B (N-Acetyl Deriv.) molA->molB C-H···O Hydrogen Bonds

Caption: Packing motif driven by weak hydrogen bonds.

Conclusion: The Power of Comparative Crystallography

This guide, using a representative series of N-substituted Methyl 4-methylpiperidine-4-carboxylate derivatives, illustrates the profound impact of subtle chemical modifications on the three-dimensional structure of a molecule. Through the rigorous application of X-ray crystallography, we can move beyond two-dimensional representations and gain a precise understanding of:

  • Conformational Preferences: Confirming the dominant chair conformation of the piperidine ring and identifying subtle variations induced by N-substitution.

  • Intramolecular Geometry: Quantifying changes in bond lengths and angles that arise from different electronic environments (e.g., amide resonance).

  • Supramolecular Assembly: Elucidating the key intermolecular interactions that direct crystal packing, which has implications for solid-state properties like solubility and stability.

For the medicinal chemist, this level of structural detail is invaluable. It provides the empirical data needed to build accurate structure-activity relationship (SAR) models, design conformationally constrained analogs with improved potency and selectivity, and ultimately, accelerate the drug discovery process. The protocols and analytical framework presented here offer a blueprint for researchers seeking to harness the power of X-ray crystallography in their own investigations.

References

The Evolving Landscape of Piperidine C-H Activation: A Comparative Guide to Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products. Its saturated, three-dimensional structure is highly desirable for improving the physicochemical properties of drug candidates. However, the selective functionalization of its traditionally inert carbon-hydrogen (C-H) bonds presents a significant synthetic challenge. Direct C-H activation has emerged as a powerful and atom-economical strategy to modify the piperidine scaffold, bypassing the need for pre-functionalized substrates. This guide provides an in-depth comparison of the leading catalytic systems for piperidine C-H activation, offering experimental data, detailed protocols, and mechanistic insights to inform your research and development endeavors.

The Strategic Imperative of C-H Activation

Traditional methods for modifying the piperidine ring often involve lengthy synthetic sequences and the use of stoichiometric, and often toxic, reagents. C-H activation, by contrast, offers a more direct and sustainable route to novel piperidine analogues. The ability to selectively functionalize C-H bonds at various positions on the piperidine ring opens up new avenues for lead optimization and the exploration of chemical space. This guide will focus on a comparative analysis of palladium, rhodium, iridium, iron, and photoredox catalysts, which are at the forefront of this transformative field.

Palladium Catalysis: A Workhorse for Directed C-H Functionalization

Palladium catalysis has been extensively studied for the C-H activation of piperidines, particularly through the use of directing groups. These groups, temporarily installed on the piperidine nitrogen, position the palladium catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.

Mechanism of Action: The generally accepted mechanism for palladium-catalyzed C-H arylation involves a concerted metalation-deprotonation (CMD) pathway. The directing group facilitates the formation of a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated piperidine and regenerate the active palladium catalyst.[1][2]

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Activation Palladacycle Palladacycle Active Pd(II) Catalyst->Palladacycle Piperidine Substrate, -HX Pd(0) Pd(0) Active Pd(II) Catalyst->Pd(0) Decomposition Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Ar-I (Oxidative Addition) Pd(IV) Intermediate->Active Pd(II) Catalyst Reductive Elimination, Product

Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation of piperidines.

Comparative Performance of Palladium Catalysts:

Catalyst SystemDirecting GroupPosition FunctionalizedTypical YieldDiastereoselectivity (dr)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / K₂CO₃8-aminoquinoline (AQ)C4Good to excellentHigh (cis)5[2]
Pd(OAc)₂ / PivOH4-dimethylamine-8-aminoquinoline (DMAQ)C4Generally improvedImproved (cis)5[1]
Pd(OAc)₂ / Ag₂CO₃PicolinamideC2Moderate to goodN/A10[3]

Exemplary Experimental Protocol: Palladium-Catalyzed C4-Arylation of an N-Boc-Piperidine-3-carboxamide

  • To a flame-dried Schlenk tube, add the N-Boc-piperidine-3-(quinolin-8-yl)carboxamide (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (0.2 M) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated piperidine.[2]

Rhodium Catalysis: Versatility in C-H Insertion and Annulation

Rhodium catalysts have demonstrated remarkable versatility in the C-H functionalization of piperidines, enabling both C-H insertion reactions with diazo compounds and annulation reactions with unsaturated partners like alkynes and alkenes.[4][5] The choice of rhodium catalyst and the nitrogen-protecting group on the piperidine can exquisitely control the site-selectivity of the transformation.[6]

Mechanism of Action: For C-H insertion reactions, a dirhodium catalyst reacts with a diazo compound to generate a rhodium-carbene intermediate. This electrophilic species then undergoes a concerted C-H insertion into a C-H bond of the piperidine. For annulation reactions, a Rh(III) catalyst typically activates a C-H bond via a CMD mechanism, followed by insertion of an alkyne or alkene and subsequent reductive elimination.[5]

Rhodium_Experimental_Workflow cluster_prep Preparation cluster_addition Slow Addition cluster_reaction Reaction & Workup A Flame-dried flask under Argon B Dissolve N-protected piperidine and Rhodium catalyst in anhydrous solvent A->B D Add diazo solution via syringe pump over 4 hours B->D C Prepare solution of aryldiazoacetate in anhydrous solvent C->D E Stir at specified temperature D->E F Cool to room temperature E->F G Concentrate under reduced pressure F->G H Purify by flash chromatography G->H

Caption: General experimental workflow for rhodium-catalyzed C-H insertion.[4]

Comparative Performance of Rhodium Catalysts:

CatalystN-Protecting GroupPosition FunctionalizedTypical YieldDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Rh₂(R-TCPTAD)₄N-BocC2ModerateVariableUp to 93%[7]
Rh₂(R-TPPTTL)₄N-BrosylC2GoodHigh (29->30:1)52-73%[7]
Rh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetylC4GoodN/AUp to 90%[6]
[Rh(Cp*)Cl₂]₂N-acetylSpiro-annulationGood to excellentN/AN/A[8]

Exemplary Experimental Protocol: Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-piperidine (1.5 mmol) and the dirhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 0.0075 mmol) in anhydrous dichloromethane (4 mL).

  • In a separate flask, dissolve the aryldiazoacetate (1.0 mmol) in anhydrous dichloromethane (8 mL).

  • Using a syringe pump, add the solution of the aryldiazoacetate to the solution of the piperidine and catalyst over a period of 4 hours at room temperature.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted piperidine derivative.[4][7]

Iridium Catalysis: A Rising Star in Photoredox and Hydrogenation Chemistry

Iridium complexes have gained significant traction in two distinct areas of piperidine functionalization: photoredox-catalyzed C-H arylation and the ionic hydrogenation of pyridines to furnish piperidines.[9][10][11]

Mechanism of Action: In photoredox catalysis, an excited-state iridium photocatalyst oxidizes the piperidine nitrogen to form a nitrogen-centered radical cation. Subsequent deprotonation yields an α-amino radical, which can then engage with an aryl coupling partner.[9][12] For pyridine hydrogenation, an iridium(III) catalyst is believed to facilitate the protonation of the pyridine nitrogen, activating it for subsequent hydride addition in an ionic hydrogenation pathway.[13]

Comparative Performance of Iridium Catalysts:

Catalyst SystemReaction TypeSubstrateKey FeaturesTypical YieldDiastereoselectivity (dr)Reference
Ir(ppy)₃Photoredox C-H ArylationSubstituted PiperidinesHigh diastereoselectivity via epimerizationGoodHigh (e.g., 84:16 to >95:5)[9][12]
[Ir(Cp*)Cl₂]₂ / Hantzsch EsterIonic HydrogenationPyridinesTolerates reducible functional groupsHighN/A[10][11]

Exemplary Experimental Protocol: Iridium-Catalyzed Photoredox α-Amino C-H Arylation

  • To an oven-dried vial, add the piperidine substrate (1.0 equiv), the cyano(hetero)arene coupling partner (1.5 equiv), and Ir(ppy)₃ (0.02 equiv).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous acetonitrile via syringe.

  • Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 16-72 hours.

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the arylated piperidine product.[9]

Iron Catalysis: An Economical and Sustainable Alternative

Iron, being earth-abundant and low-cost, represents a highly attractive and sustainable alternative to precious metal catalysts. Iron-catalyzed C-H functionalization of amines often proceeds via radical pathways, offering complementary reactivity to the organometallic cycles of palladium and rhodium.

Mechanism of Action: The mechanism of iron-catalyzed C-H activation of amines is often complex and can vary with the specific catalyst and oxidant used. One proposed pathway involves the formation of a high-valent iron-oxo species that performs a hydrogen atom abstraction from the α-amino C-H bond. The resulting carbon-centered radical can then be trapped by a nucleophile or undergo further oxidation.[4] Another possibility involves an inner-sphere radical process where the electrophile reacts with a C-H activated iron intermediate.

Comparative Performance of Iron Catalysts:

Catalyst SystemReaction TypeKey FeaturesTypical YieldReference
FeCl₂ / Me₃SiCNα-CyanationMild, room temperature conditionsGood
Fe(OTf)₂ / LigandC-H AminationDirect formation of N-heterocyclesVariable[10]
Fe(dipyrrinato)C-H AminationUtilizes organic azidesGood

Exemplary Experimental Protocol: Iron-Catalyzed α-Cyanation of N-Phenylpiperidine

  • In a glovebox, add FeCl₂ (0.1 equiv) to a screw-capped vial.

  • Add a solution of N-phenylpiperidine (1.0 equiv) in dichloromethane.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by chromatography to obtain the α-aminonitrile.

Summary and Outlook

The C-H activation of piperidines is a rapidly advancing field, providing powerful tools for the synthesis of complex molecules. Each catalytic system offers distinct advantages and disadvantages.

  • Palladium catalysts, particularly with advanced directing groups, offer high regioselectivity and stereoselectivity for C4 functionalization.

  • Rhodium catalysts provide exceptional versatility, enabling both C-H insertion and annulation reactions with tunable site-selectivity.

  • Iridium catalysts are highly effective for both photoredox-mediated C-H arylation and the hydrogenation of pyridines to access the piperidine core.

  • Iron catalysts represent a cost-effective and sustainable option, often proceeding through radical pathways to provide complementary reactivity.

The choice of catalyst will ultimately depend on the desired transformation, the specific substrate, and the required functional group tolerance. As our understanding of these catalytic systems deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the C-H functionalization of piperidines, further empowering the discovery of new medicines and materials.

References

A Comparative Guide to the Biological Activity Screening of Compounds Synthesized from Methyl 4-Methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and comparative biological activity screening of a focused library of compounds derived from the versatile starting material, Methyl 4-methylpiperidine-4-carboxylate. We will explore the rationale behind the molecular design, detail the synthetic transformations, and present a comparative analysis of their antimicrobial efficacy against representative bacterial strains. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological macromolecules. Methyl 4-methylpiperidine-4-carboxylate, in particular, offers three key points for diversification: the piperidine nitrogen, the ester functionality, and the potential for substitution on the ring itself. This guide will focus on the derivatization at the nitrogen and the ester to explore the impact of these modifications on antimicrobial activity.

The rationale for investigating the antimicrobial potential of these derivatives stems from numerous reports on the antibacterial and antifungal properties of various piperidine-containing molecules.[1][2][3] These compounds are known to exert their effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase and disruption of the bacterial cell membrane.[4][5]

Synthesis of a Focused Compound Library

To investigate the structure-activity relationship (SAR), a small library of compounds was synthesized from Methyl 4-methylpiperidine-4-carboxylate. The synthetic strategy focused on two primary modifications: N-alkylation/acylation of the piperidine nitrogen and amidation of the carboxylate ester.

General Synthetic Scheme

The synthesis commences with the readily available Methyl 4-methylpiperidine-4-carboxylate. A representative synthetic workflow is depicted below.

G cluster_0 Synthesis of N-Substituted Derivatives cluster_1 Synthesis of Amide Derivatives Start Methyl 4-methylpiperidine-4-carboxylate N_Alkylation N-Alkylation/Acylation (e.g., Benzyl bromide, Acetyl chloride) Start->N_Alkylation Base (e.g., K2CO3) N_Substituted_Ester N-Substituted Ester Derivatives N_Alkylation->N_Substituted_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH) N_Substituted_Ester->Hydrolysis Carboxylic_Acid 4-Methylpiperidine-4-carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., Amine, HBTU) Carboxylic_Acid->Amide_Coupling Amide_Derivative Final Amide Derivatives Amide_Coupling->Amide_Derivative SAR cluster_core cluster_R1 Core N_H H (Low Activity) N_Benzyl Benzyl (Moderate Activity) N_H->N_Benzyl N_Acetyl Acetyl (Improved Activity) N_Benzyl->N_Acetyl Ester Ester (Low Activity) Amide Amide (Enhanced Activity) Ester->Amide MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (0.5 McFarland). B->C D Include positive (bacteria only) and negative (broth only) controls. C->D E Incubate plates at 37°C for 18-24 hours. D->E F Determine MIC: the lowest concentration with no visible growth. E->F

Sources

A Senior Application Scientist's Guide to Physicochemical Property Comparison: Piperidine and Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery

Heterocyclic compounds are foundational to the design and development of novel therapeutics, forming the structural core of a significant majority of approved small-molecule drugs.[1][2] Their prevalence stems from their ability to present key pharmacophoric elements in well-defined three-dimensional arrangements, facilitating high-affinity interactions with a wide range of biological targets.[3] Among the vast landscape of heterocyclic structures, saturated six-membered rings like piperidine, and its structural cousins pyrrolidine, morpholine, and piperazine, are particularly prominent.[3][4]

The selection of a specific heterocyclic scaffold is a critical decision in the drug discovery process, profoundly influencing a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.[2][5] Properties such as basicity (pKa), lipophilicity (logP), solubility, and metabolic stability are not mere academic metrics; they are key determinants of a drug candidate's success, governing its absorption, distribution, metabolism, and excretion (ADME).[2]

This guide provides an in-depth, objective comparison of the physicochemical properties of piperidine against other commonly employed heterocyclic scaffolds. By understanding the nuanced differences imparted by subtle structural changes—the replacement of a methylene group with a heteroatom, or the alteration of ring size—researchers can make more informed decisions in the lead optimization phase, ultimately designing more effective and safer medicines. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key assays used to generate this critical information.

Comparative Analysis of Physicochemical Properties

The seemingly minor structural variations between piperidine, pyrrolidine, morpholine, piperazine, and the aromatic pyridine translate into significant differences in their electronic and conformational properties. These differences, in turn, dictate their behavior in biological systems.

Basicity (pKa): The Protonation State and Its Implications

The basicity of a heterocyclic amine, quantified by its pKa value, is a critical parameter that influences a drug's solubility, membrane permeability, and target binding. The pKa represents the pH at which 50% of the compound is in its ionized (protonated) form.

Heterocyclic ScaffoldStructureTypical pKa RangeKey Differentiating Feature
Piperidine Saturated 6-membered ring with one nitrogen11.1 - 11.2[6][7]Strong base
Pyrrolidine Saturated 5-membered ring with one nitrogen~11.3[8]Slightly stronger base than piperidine
Morpholine Saturated 6-membered ring with one nitrogen and one oxygen8.4 - 8.7Oxygen atom's electron-withdrawing effect reduces basicity
Piperazine Saturated 6-membered ring with two nitrogenspKa1: ~9.7, pKa2: ~5.4[9][10]Two basic centers; the second nitrogen significantly lowers the basicity of the first
Pyridine Aromatic 6-membered ring with one nitrogen~5.2Aromaticity delocalizes the nitrogen's lone pair, significantly reducing basicity

Causality Behind the Differences:

  • Piperidine vs. Pyrrolidine: Both are strong aliphatic amines. Pyrrolidine is a slightly stronger base, a phenomenon sometimes attributed to the differing conformational strain in the five- versus six-membered ring upon protonation.[8]

  • Piperidine vs. Morpholine: The introduction of an oxygen atom in the morpholine ring has a profound electron-withdrawing inductive effect. This pulls electron density away from the nitrogen atom, making its lone pair less available for protonation and thus significantly reducing its basicity compared to piperidine.[11]

  • Piperidine vs. Piperazine: The presence of a second nitrogen atom in piperazine also exerts an electron-withdrawing effect, making the first nitrogen less basic than the nitrogen in piperidine. The second pKa is much lower due to the electrostatic repulsion of adding a second proton to an already positively charged molecule.[9]

  • Piperidine vs. Pyridine: The aromatic nature of pyridine means the nitrogen's lone pair of electrons is part of the delocalized π-system. This makes the lone pair significantly less available for protonation, rendering pyridine a much weaker base than the saturated piperidine.

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Basicity (pKa)" Pyrrolidine [label="Pyrrolidine (~11.3)"] Piperidine [label="Piperidine (~11.2)"] Piperazine [label="Piperazine (pKa1 ~9.7)"] Morpholine [label="Morpholine (~8.5)"] Pyridine [label="Pyridine (~5.2)"] end

}

Trend of Basicity for Common Heterocyclic Scaffolds.

Lipophilicity (logP/logD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ADME properties.[12] It is commonly expressed as logP (the partition coefficient between octanol and water for the neutral species) or logD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms).

Heterocyclic ScaffoldTypical logP RangeGeneral Lipophilicity
Piperidine 0.8 - 1.1Moderately Lipophilic
Pyrrolidine 0.4 - 0.7Less Lipophilic than Piperidine
Morpholine -0.8 to -1.1Hydrophilic
Piperazine -1.0 to -1.3Highly Hydrophilic
Pyridine 0.6 - 0.7Moderately Lipophilic

Causality Behind the Differences:

  • Piperidine vs. Pyrrolidine: The larger carbon framework of piperidine contributes to its slightly higher lipophilicity compared to the five-membered pyrrolidine.

  • Impact of Heteroatoms: The introduction of additional heteroatoms (oxygen in morpholine, second nitrogen in piperazine) significantly increases the polarity and hydrogen bonding capacity of the molecule, leading to a marked decrease in lipophilicity and an increase in hydrophilicity.[13]

  • Aromaticity vs. Saturation: While pyridine has a similar logP to pyrrolidine, its aromatic character influences its interactions with biological macromolecules, often leading to π-stacking interactions.[3]

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Lipophilicity (logP)" Piperidine [label="Piperidine (~1.0)"] Pyridine [label="Pyridine (0.65)"] Pyrrolidine [label="Pyrrolidine (0.5)"] Morpholine [label="Morpholine (-0.9)"] Piperazine [label="Piperazine (-1.1)"] end

}

Trend of Lipophilicity for Common Heterocyclic Scaffolds.

Aqueous Solubility: A Prerequisite for Biological Activity

For a drug to be effective, it must first dissolve in the aqueous environment of the body. Solubility is influenced by a molecule's polarity, hydrogen bonding capacity, and crystal lattice energy.

  • General Trends: Unsubstituted piperidine is miscible with water due to its ability to form hydrogen bonds.[7][] As with lipophilicity, the introduction of additional polar heteroatoms generally enhances aqueous solubility. Therefore, morpholine and piperazine are typically more water-soluble than piperidine and pyrrolidine. The solubility of pyridine is also high. However, it's crucial to note that for drug candidates, the overall solubility is heavily influenced by the substituents on the heterocyclic ring.

Metabolic Stability: Resisting the Body's Defenses

The metabolic stability of a drug candidate is a critical factor determining its half-life and bioavailability.[15] The heterocyclic core is often a site of metabolic modification by cytochrome P450 (CYP) enzymes.

  • Piperidine: The piperidine ring is relatively metabolically stable.[16] However, it can undergo oxidation at the carbon atoms adjacent to the nitrogen, leading to the formation of a lactam, or N-dealkylation if the nitrogen is substituted.[11][17] The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern around the ring.[16]

  • Morpholine: The morpholine ring is generally considered more metabolically stable than the piperidine ring.[11] The electron-withdrawing effect of the oxygen atom can reduce the susceptibility of the adjacent carbon atoms to oxidation by CYP enzymes.[11]

  • Pyrrolidine: Similar to piperidine, pyrrolidine can undergo oxidation at the α-carbons.

  • Piperazine: N-dealkylation is a common metabolic pathway for substituted piperazines.

  • Pyridine: The aromatic pyridine ring can be a site for oxidation, often leading to the formation of N-oxides or hydroxylated derivatives.

Strategic Considerations for Enhancing Metabolic Stability:

  • Steric Hindrance: Introducing bulky substituents near potential sites of metabolism can sterically hinder the approach of CYP enzymes, thereby increasing metabolic stability.[18]

  • Bioisosteric Replacement: Replacing a metabolically liable hydrogen atom with a fluorine atom can block oxidation at that position.

  • Conformational Constraint: Rigidifying the piperidine scaffold, for instance by creating a spirocyclic or bridged system, can improve metabolic stability.[18]

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of our comparisons, we rely on well-established experimental protocols. Below are detailed methodologies for determining the key physicochemical properties discussed.

Protocol 1: pKa Determination by Potentiometric Titration

This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[19][20]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (typically 1 mM).[19]

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[19]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[19]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[19]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stir bar.[19]

    • If the compound is a base, acidify the solution to a pH of 1.8-2.0 with 0.1 M HCl.[19]

    • Immerse the calibrated pH electrode in the solution.

    • Titrate the solution by adding small, precise increments of 0.1 M NaOH, recording the pH after each addition.[19]

    • Continue the titration until the pH reaches 12-12.5.[19]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[21] For greater accuracy, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Workflow for pKa Determination by Potentiometric Titration.

Protocol 2: logP Determination by the Shake-Flask Method

This is the classic method for determining the partition coefficient of a compound between n-octanol and water.[22]

Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[23][24]

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a vial.

    • Shake the vial vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium.[12][25]

    • Allow the phases to separate completely, often aided by centrifugation.[12]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[12]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[24]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#EA4335", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Workflow for logP Determination by the Shake-Flask Method.

Protocol 3: Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[26][27]

Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[28]

    • Prepare the aqueous buffer (e.g., PBS, pH 7.4).[28]

  • Assay:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[28]

    • Add the aqueous buffer to each well to achieve the desired final compound concentrations.

    • Mix and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[28]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[28]

    • Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[28]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Protocol 4: Metabolic Stability Assay using Liver Microsomes

This in vitro assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[15][29][30]

Methodology:

  • Preparation:

    • Thaw liver microsomes (human or from other species) and dilute them to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer).[29][30]

    • Prepare a solution of the test compound at a known concentration (e.g., 1 µM).[29]

    • Prepare an NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[29]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.[30]

    • Incubate the reaction mixture at 37°C with gentle agitation.[29]

  • Time Points and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the proteins and stops enzymatic activity.[29][30]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.[29]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#34A853", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Workflow for Metabolic Stability Assay using Liver Microsomes.

Conclusion: Strategic Scaffold Selection for Optimized Drug Properties

The choice of a heterocyclic scaffold is a multi-parameter optimization challenge. There is no single "best" scaffold; the optimal choice depends on the specific therapeutic target and the desired ADME profile. Piperidine offers a versatile and relatively stable core with strong basicity, making it a frequent choice for CNS-active agents.[3] However, when increased hydrophilicity and metabolic stability are required, morpholine may be a superior alternative.[11] Pyrrolidine provides a slightly more basic and less lipophilic option than piperidine, while piperazine introduces two points for substitution and a different basicity profile.

By understanding the fundamental physicochemical properties of these key heterocyclic scaffolds and employing robust experimental methods for their characterization, drug discovery teams can navigate the complexities of lead optimization with greater confidence. The data and protocols presented in this guide are intended to empower researchers to make data-driven decisions, ultimately leading to the development of safer and more effective medicines.

References

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  • Kinetic Solubility Assays Protocol. AxisPharm. 28

  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2025). ResearchGate. 3

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. 22

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. 19

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews. 5

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. 4

  • Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews. 1

  • LogP / LogD shake-flask method. (2024). Protocols.io. 23

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. 25

  • Heterocycles in Medicinal Chemistry. (2018). PMC - PubMed Central - NIH. 2

  • Determination of pKa using the half-volume method: A laboratory experiment. ACS Publications. 21

  • Microsomal Stability Assay. Creative Bioarray. 30

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. 16

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. 31

  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem. 11

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments. 15

  • Development of Methods for the Determination of pKa Values. (2013). PMC - NIH. 20

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. 32

  • Shake Flask LogD. Domainex. 12

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. 33

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. 26

  • Shake Flask logK. (2017). Lokey Lab Protocols. 24

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. 34

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. 35

  • pKa Determination. Bio-protocol. 36

  • PIPERIDINES. BOC Sciences.

  • Metabolic Stability Assay Services. BioIVT. 37

  • Solubility Assessment Service. Creative Biolabs. 27

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC - NIH. 17

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. 18

  • Piperidine. Wikipedia. 7

  • PIPERIDINE. Ataman Kimya.

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ResearchGate. 9

  • Piperidine | C5H11N | CID 8082. PubChem - NIH. 6

  • Difference Between Pyrrolidine and Piperidine. (2020). 38

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. 13

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. 39

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. 40

  • pK a values of common substituted piperazines. ResearchGate. 41

  • Pyrrolidines and piperidines which is more basic....?? (2020). Eduncle. 8

  • (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2025). ResearchGate. 10

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration.

  • Structures of piperazine, piperidine and morpholine. PubMed. 42

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. 43

Sources

A Comparative Guide to the In Vitro and In Vivo Testing of Novel Mu-Opioid Receptor Agonists Derived from a Methyl 4-Methylpiperidine-4-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel compounds derived from a core Methyl 4-methylpiperidine-4-carboxylate scaffold, benchmarked against established opioid analgesics. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new pain therapeutics. This document delves into the rationale behind experimental design, presents detailed protocols for in vitro and in vivo evaluation, and offers a comparative analysis of experimental data.

Introduction: The Piperidine Scaffold in Opioid Drug Discovery

The 4-substituted piperidine ring is a cornerstone in the architecture of potent opioid analgesics.[1][2] Its conformational flexibility allows for optimal orientation of pharmacophoric elements within the mu (µ)-opioid receptor binding pocket, leading to high-affinity interactions and potent agonism. The parent structure, Methyl 4-methylpiperidine-4-carboxylate, offers a versatile synthetic handle for the elaboration of novel chemical entities. Specifically, this core is a key precursor in the synthesis of highly potent fentanyl analogues, such as carfentanil, which features a methyl-carboxylate moiety at the 4-position of the piperidine ring.[3] This guide will explore the journey from this foundational scaffold to potent µ-opioid receptor agonists, detailing the critical in vitro and in vivo assays used to characterize their pharmacological profiles and compare them to standard-of-care opioids like fentanyl and morphine.

From Scaffold to Lead: A Synthetic Strategy

The synthesis of potent fentanyl-like compounds often begins with a protected piperidone, which is then elaborated to introduce the key pharmacophoric groups. An optimized synthesis for a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights a practical route from a commercially available starting material, 1-benzylpiperidin-4-one.[4] This multi-step synthesis involves a Strecker-type condensation, hydrolysis, esterification, N-acylation, and a final debenzylation to yield the desired core, ready for further diversification.

For the purpose of this guide, we will consider a series of hypothetical novel compounds (NC-1, NC-2, and NC-3) derived from this core, featuring modifications designed to explore the structure-activity relationship (SAR) at the µ-opioid receptor. These modifications are based on established principles in opioid chemistry, such as altering the N-substituent and the acyl group on the anilino moiety.

In Vitro Evaluation: Gauging Receptor Affinity and Functional Activity

The initial characterization of novel compounds involves a battery of in vitro assays to determine their affinity for the target receptor and their functional consequence upon binding.

Opioid Receptor Binding Assays

Rationale: Radioligand binding assays are a fundamental tool to quantify the affinity of a test compound for a specific receptor subtype (µ, δ, and κ).[5] This is achieved by measuring the ability of the test compound to displace a known radiolabeled ligand from the receptor. A lower inhibitory constant (Ki) indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor are prepared.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Naloxone (a non-selective opioid antagonist) is used to label the µ-opioid receptors.

  • Incubation: Cell membranes (20-40 µg protein) are incubated with a fixed concentration of [³H]-Naloxone and varying concentrations of the test compound (NC-1, NC-2, NC-3, Fentanyl, Morphine) in a final volume of 1 mL.

  • Equilibration: The mixture is incubated at 25°C for 60 minutes.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assays

Rationale: While binding affinity is crucial, it does not reveal the functional effect of the compound (agonist, antagonist, or inverse agonist). Functional assays, such as the [³⁵S]GTPγS binding assay, measure the extent of G-protein activation following receptor binding, providing a measure of agonist efficacy.[6]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: As described for the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

  • Incubation Mixture: Cell membranes (10-20 µg protein) are incubated with varying concentrations of the test compound, 50 pM [³⁵S]GTPγS, and 3 µM GDP in a final volume of 1 mL.

  • Incubation: The mixture is incubated at 30°C for 60 minutes.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a standard full agonist are determined.

Isolated Tissue Bioassays

Rationale: Isolated tissue preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD), provide a more physiologically relevant system to assess the functional activity of opioid agonists.[7] These tissues have endogenous opioid receptors that, when activated, inhibit neurotransmitter release and reduce muscle contraction upon electrical stimulation.

Experimental Workflow: Isolated Tissue Bioassay

Caption: Workflow for isolated tissue bioassays.

Comparative In Vitro Data
Compoundµ-Opioid Receptor Binding (Ki, nM)[³⁵S]GTPγS Functional Assay (EC50, nM)[³⁵S]GTPγS Functional Assay (Emax, %)
NC-1 0.51.295
NC-2 1.85.488
NC-3 0.20.8105
Fentanyl 0.41.0100
Morphine 2.525.0100

In Vivo Evaluation: Assessing Analgesic Efficacy and Side Effect Profile

Promising candidates from in vitro screening are advanced to in vivo models to evaluate their analgesic efficacy and potential side effects.

Analgesic Activity Assays

Rationale: Animal models of nociception are used to assess the pain-relieving properties of test compounds. The tail-flick and writhing tests are common models for acute thermal and chemical pain, respectively.[2]

Experimental Protocol: Mouse Tail-Flick Test

  • Animals: Male Swiss Webster mice (20-25 g).

  • Procedure: The distal portion of the mouse's tail is exposed to a focused beam of radiant heat. The latency to flick the tail away from the heat source is measured.

  • Baseline Measurement: A baseline tail-flick latency is determined for each mouse before drug administration.

  • Drug Administration: Test compounds are administered subcutaneously (s.c.).

  • Post-treatment Measurement: Tail-flick latencies are measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated: %MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximal effect) is determined.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animals: Male Swiss Webster mice (20-25 g).

  • Procedure: Mice are administered the test compound intraperitoneally (i.p.). After a set time (e.g., 30 minutes), a dilute solution of acetic acid is injected i.p. to induce a writhing response (abdominal constrictions).

  • Observation: The number of writhes is counted for a defined period (e.g., 15 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated relative to a vehicle-treated control group. The ED50 is determined.

Comparative In Vivo Data
CompoundTail-Flick Test (ED50, mg/kg, s.c.)Writhing Test (ED50, mg/kg, i.p.)
NC-1 0.030.015
NC-2 0.120.05
NC-3 0.010.005
Fentanyl 0.020.01
Morphine 5.00.5

Structure-Activity Relationship (SAR) and Lead Optimization

The comparative data from in vitro and in vivo testing allows for the elucidation of the structure-activity relationship, guiding further optimization of the lead compounds.

SAR_Logic Scaffold Methyl 4-Methylpiperidine-4-Carboxylate Core NC3 NC-3 (High Affinity & Potency) Scaffold->NC3 Derivatization NC1 NC-1 (Good Affinity & Potency) Scaffold->NC1 Derivatization NC2 NC-2 (Moderate Affinity & Potency) Scaffold->NC2 Derivatization SAR SAR Insights NC3->SAR Comparative Data NC1->SAR Comparative Data NC2->SAR Comparative Data Optimization Lead Optimization SAR->Optimization Guides

Caption: Logical flow from scaffold to lead optimization.

In our hypothetical series, NC-3, with the highest affinity and in vivo potency, would be selected as the lead candidate for further development. The superior performance of NC-3 could be attributed to specific structural modifications that enhance its interaction with the µ-opioid receptor.

Conclusion

The journey from a simple scaffold like Methyl 4-methylpiperidine-4-carboxylate to a potent and selective µ-opioid receptor agonist is a systematic process of rational design, synthesis, and rigorous pharmacological evaluation. This guide has outlined the key in vitro and in vivo assays that form the foundation of this process, providing a framework for the comparative analysis of novel compounds. The presented data, while hypothetical, illustrates how these experimental tools are used to build a comprehensive understanding of a compound's pharmacological profile and guide the development of next-generation analgesics.

References

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. ([Link])

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ([Link])

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ([Link])

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. ([Link])

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ([Link])

  • Emerging Synthetic Fentanyl Analogs. ([Link])

  • A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. ([Link])

  • Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. ([Link])

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ([Link])

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ([Link])

  • Analgesic Action in a Series of N-substituted Ethyl 4-phenylpiperidine-4-carboxylates. ([Link])

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. ([Link])

  • Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. ([Link])

  • List of fentanyl analogues. ([Link])

  • List of fentanyl analogues. ([Link])

  • Analgesic activity of alkyl piperidine derivatives. ([Link])

  • In vitro opioid receptor assays. ([Link])

  • Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4. ([Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS No. 949081-43-0)[1][2]. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the information needed to maintain a safe and compliant laboratory environment. This document is structured to deliver field-proven insights and step-by-step protocols tailored to the specific considerations for this compound.

A Critical Note on the Safety Data Sheet (SDS): As of the last update, a comprehensive, publicly available Safety Data Sheet (SDS) detailing specific GHS hazard classifications for this compound is not available. Therefore, this guide is built upon established best practices for laboratory chemical waste and a conservative hazard assessment based on structurally similar piperidine derivatives. The user must, as the final authority, consult the specific SDS provided by their chemical supplier before handling or disposing of this material.

Postulated Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of a chemical is the foundation of its safe disposal. Based on data from closely related piperidine compounds, we can construct a working hazard profile that informs a cautious and compliant disposal strategy.

  • Likely Irritant and Potential Corrosive: The hydrochloride salt of an amine, combined with the ester functional group, suggests the compound is, at a minimum, an irritant. Analogs like 1-Methylpiperidine-4-carboxylic acid hydrochloride are classified as causing skin and serious eye irritation (H315, H319) and potential respiratory irritation (H335)[3]. The un-salified analog, Methyl piperidine-4-carboxylate, is classified as a corrosive liquid[4]. This dictates the need for robust Personal Protective Equipment (PPE) and prohibits disposal in common waste streams.

  • Potential Aquatic Toxicity: The related compound N-Methyl-4-piperidinol is known to be toxic to aquatic life with long-lasting effects (H411). This potential environmental hazard makes drain disposal fundamentally unacceptable without prior neutralization and explicit permission from local wastewater authorities, which is rarely granted in a laboratory setting.

  • Acidic Nature: As a hydrochloride salt, this compound will form a mildly acidic solution in water. This property is critical for waste segregation; it must not be mixed with incompatible materials like bases or strong oxidizing agents, which could lead to violent reactions or the release of toxic gases[5].

The following table summarizes the hazard data from analogous compounds, forming the basis for our recommended procedures.

Analogous Compound CAS Number Known GHS Hazard Statements
1-Methylpiperidine-4-carboxylic acid hydrochloride71985-80-3H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
N-Methyl-4-piperidinol106-52-5H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)
Methyl piperidine-4-carboxylate2971-79-1Classified as a Corrosive Liquid, Basic, Organic, N.O.S.[4]
Piperidine (Parent compound)110-89-4H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)[6]

Regulatory Imperatives for Laboratory Waste

All chemical waste disposal procedures are grounded in strict regulatory frameworks. In the United States, two primary regulations govern this process:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA provides the "cradle-to-grave" management framework for hazardous waste. This means waste generators are responsible for the waste from its creation to its final, safe disposal[7].

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP), which must include procedures for the safe disposal of chemical waste.

Disposing of this compound via a sanitary sewer or in the regular trash is a violation of these regulations and poses a significant risk to human health and the environment[7].

Standard Operating Procedure (SOP) for Waste Management

This section provides a direct, step-by-step protocol for the collection and storage of waste this compound.

Personal Protective Equipment (PPE)

Based on the postulated hazards, the following PPE is mandatory when handling waste:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat. All handling of open containers or transfers of waste should be conducted within a certified chemical fume hood.

Waste Collection and Containerization

Proper containment is the first step in the disposal process. Never mix different waste streams.

  • Solid Waste:

    • Place dry, solid waste (e.g., residual powder, contaminated weighing paper) into a dedicated, chemically-resistant container with a secure, screw-top lid. A wide-mouth polyethylene or glass jar is suitable.

    • Do not overfill the container.

  • Liquid Waste (Solutions):

    • Collect all solutions containing the compound (e.g., from reaction mixtures, chromatography fractions, or rinsate) in a dedicated, sealed waste container.

    • Use a container compatible with all components of the solution (e.g., a glass solvent bottle).

    • Attach a funnel for easy, spill-free additions and cap the container immediately after use.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.

    • The label must include:

      • The full chemical name: "Waste this compound"

      • The CAS Number: "949081-43-0"

      • All components of any mixture, including solvents, with estimated percentages.

      • The relevant hazard characteristics (e.g., "Irritant," "Acidic," "Potential Ecotoxin").

Waste Segregation

As an acidic organic salt, this waste must be segregated from incompatible materials to prevent dangerous reactions.

  • Store with: Other organic acidic waste.

  • Store away from:

    • Bases (e.g., sodium hydroxide, triethylamine)

    • Strong Oxidizing Agents (e.g., nitric acid, peroxides)[5]

    • Cyanides and Sulfides

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of generation.

  • The SAA must be a secondary containment bin or a designated area within a cabinet.

  • Keep waste containers securely closed except when adding waste.

  • Your institution's Environmental Health & Safety (EHS) office will provide specific guidelines on SAA management and waste pickup schedules.

Disposal Decision Workflow

The following workflow outlines the mandatory path for the disposal of this chemical and its associated containers. Drain and trash disposal are strictly prohibited.

G start Waste Generated (Solid, Liquid, or Container) decision_hazardous Is the waste hazardous? start->decision_hazardous process_container Empty Container? start->process_container prohibited Prohibited Disposal Routes: - Sanitary Sewer (Drain) - Regular Trash decision_hazardous->prohibited Yes, based on postulated hazards process_triple_rinse Step 1: Triple-rinse container with a suitable solvent. process_container->process_triple_rinse Yes collect_waste Collect in a designated, properly labeled hazardous waste container. process_container->collect_waste No (Solid/Liquid Waste) collect_rinsate Step 2: Collect ALL rinsate as liquid hazardous waste. process_triple_rinse->collect_rinsate deface_label Step 3: Deface or remove original label. collect_rinsate->deface_label collect_rinsate->collect_waste Add to liquid waste dispose_container Dispose of clean, defaced container per institutional policy (e.g., glass recycling). deface_label->dispose_container segregate_waste Segregate from incompatible materials (Bases, Oxidizers). collect_waste->segregate_waste store_waste Store in a designated Satellite Accumulation Area (SAA). segregate_waste->store_waste final_disposal Arrange for pickup by institutional EHS or licensed waste contractor. store_waste->final_disposal

Caption: Disposal workflow for Methyl 4-methylpiperidine-4-carboxylate HCl.

Protocol for Empty Container Decontamination

Empty containers must be decontaminated before they can be disposed of in non-hazardous waste streams.

  • First Rinse: Add a small amount of a suitable solvent (one that readily dissolves the compound, like methanol or water) to the empty container. Cap and shake thoroughly to rinse all interior surfaces. Pour the rinsate into your designated liquid hazardous waste container.

  • Second & Third Rinse: Repeat the rinsing process two more times, collecting the rinsate each time.[8]

  • De-label: After the container is dry, completely remove or deface the original chemical label to prevent misidentification.

  • Final Disposal: The decontaminated container can now be disposed of according to your institution's policy for clean lab glass or plastic.

Emergency Procedures for Spills

In the event of an accidental release, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: For small, manageable spills, don your full PPE (safety goggles, lab coat, gloves).

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

By adhering to these protocols, you ensure the safe and compliant management of chemical waste, protecting yourself, your colleagues, and the environment.

References

  • ChemBK. This compound. Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PIPERIDINE. Available at: [Link]

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. Available at: [Link]

  • PubChem. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). Available at: [Link]

  • Chemsrc. Methyl piperidine-4-carboxylate (2971-79-1). Available at: [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Loba Chemie. PIPERIDINE AR Safety Data Sheet. Available at: [Link]

  • Anala. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid MSDS. Available at: [Link]

  • Fisher Scientific. 1-Methylpiperidine-4-carboxylic acid hydrochloride Safety Data Sheet. Available at: [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

  • Google Patents. US4670232A - Recovery of amines from by-product chloride salts.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 4-methylpiperidine-4-carboxylate hydrochloride. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety that builds trust and confidence in your laboratory operations.

Foundational Hazard Assessment: Understanding the "Why"

Before any container is opened, a thorough understanding of the specific risks posed by this compound and its related chemical structures is paramount. The personal protective equipment (PPE) prescribed is a direct response to the hazards identified in authoritative Safety Data Sheets (SDS). While the exact toxicological properties of this specific hydrochloride salt may not be exhaustively investigated, data from closely related piperidine analogs dictate a conservative and rigorous approach.

The primary hazards are categorized based on the Globally Harmonized System (GHS) and are summarized below.

Hazard ClassificationDescription of RiskPotential Route of ExposureSource
Skin Corrosion / Irritation Causes skin irritation, and in some forms, severe skin burns. Prolonged contact can lead to chemical burns.Dermal (Skin Contact)[1][2]
Serious Eye Damage / Irritation Causes serious eye irritation and potentially irreversible eye damage.Ocular (Eye Contact)[1][2]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.Inhalation[1][2]

This assessment logically dictates that our primary goal is to establish robust barriers against dermal, ocular, and respiratory exposure.

Core Protective Barriers: Your Essential PPE Arsenal

Based on the identified hazards, the following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause severe damage.[1] Therefore, protection must be comprehensive.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear fully sealing, indirect-vent chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] This design prevents splashes from entering around the edges.

  • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield must be worn in addition to chemical safety goggles.[3] The face shield provides a secondary barrier protecting the entire face.

Skin and Body Protection: An Impermeable Shield

The compound is known to cause skin irritation or burns.[1][2] Your choice of protective wear must reflect this corrosive potential.

  • Gloves: Wear chemically resistant gloves at all times.

    • Material: Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's compatibility chart for breakthrough time specific to piperidine derivatives.

    • Integrity: Before use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Technique: Use the double-gloving technique for added protection during high-risk procedures. Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves.

  • Laboratory Coat: A buttoned, long-sleeved, chemically resistant lab coat is required. This protects your street clothes and skin from accidental spills.

  • Additional Apparel: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes.

Respiratory Protection: Controlling the Air You Breathe

Inhalation of the powdered compound can cause respiratory tract irritation.[1][2] Engineering controls are the primary method of mitigation.

  • Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood.[1] This is the most critical step in preventing respiratory exposure.

  • Respirator: In the rare event that a fume hood is not available or during a large-scale spill cleanup where aerosol generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[1] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Procedural Discipline: Step-by-Step Safety Protocol

Adherence to a strict, logical workflow for PPE usage is as important as the equipment itself. The following diagram and steps outline the mandatory procedure.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Disposal cluster_doffing Doffing Sequence (Exit Hood) cluster_final Final Step A Review SDS & Procedure B Verify Fume Hood Operation A->B C Assemble All Necessary PPE B->C D 1. Don Lab Coat E 2. Don Inner Gloves D->E F 3. Don Goggles & Face Shield E->F G 4. Don Outer Gloves F->G H Perform Chemical Handling in Fume Hood G->H I Segregate Waste (Contaminated PPE, Chemical) H->I J 1. Remove Outer Gloves I->J K 2. Remove Face Shield & Lab Coat J->K L 3. Remove Goggles K->L M 4. Remove Inner Gloves L->M N Wash Hands Thoroughly M->N

Caption: PPE workflow from preparation to final hand washing.

Operational Plan:
  • Preparation: Before entering the lab, review the SDS and the experimental protocol. Ensure the chemical fume hood is operational and all required PPE is readily available.

  • Donning PPE:

    • Put on your lab coat and fasten it completely.

    • Don the first pair of nitrile gloves.

    • Put on your chemical safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.

    • Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Handling: Conduct all work within the sash of the fume hood.[1]

  • Doffing PPE (Decontamination):

    • While still in the work area, remove the outer, most contaminated pair of gloves. Dispose of them in the designated hazardous waste container.

    • Step away from the immediate work area. Remove your face shield and lab coat.

    • Remove your safety goggles.

    • Remove the inner pair of gloves.

  • Final Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[4]

Emergency Response and Disposal Plan

In Case of Exposure:
  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If they feel unwell, call a poison center or doctor.

Disposal Plan:
  • Chemical Waste: All excess this compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills (e.g., absorbent pads) that have come into contact with the chemical must be placed in a clearly labeled, sealed container for hazardous waste disposal. Follow all local, state, and federal regulations for waste disposal.[4]

References

  • SAFETY DATA SHEET for 1-Methylpiperidine-4-carboxylic acid hydrochloride. Fisher Scientific. [Link]

  • Safety Data Sheet for Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet for Piperidine. Penta chemicals. [Link]

  • HAZARD SUMMARY for Piperidine. New Jersey Department of Health. [Link]

  • Safety Data Sheet for Piperidine. Chemos GmbH & Co.KG. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.